4-Bromo-2-methylthiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-5(6)3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUSXPGSSMPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348582 | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29421-92-9 | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Bromo-2-methylthiophene
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-methylthiophene
This compound (CAS No. 29421-92-9) is a substituted heterocyclic aromatic compound that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a thiophene ring functionalized with a reactive bromine atom at the 4-position and a methyl group at the 2-position, offers a unique combination of stability and reactivity. This strategic arrangement of functional groups makes it an exceptionally versatile intermediate, particularly in the construction of complex molecular architectures required for pharmaceuticals, agrochemicals, and advanced materials.[1]
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[2] The bromine substituent on this compound serves as a highly effective synthetic handle, enabling a wide range of transformations, most notably metal-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers and development professionals.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental physical and chemical properties of a reagent is critical for its effective use in synthesis and process development.
Physical and Chemical Data
This compound is typically a colorless to light yellow liquid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29421-92-9 | [4][5] |
| Molecular Formula | C₅H₅BrS | [1][4] |
| Molecular Weight | 177.06 g/mol | [4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.581 g/mL at 25 °C | [4][6] |
| Boiling Point | 74-76 °C at 20 mmHg; 180.4 °C (Predicted) | [4][7] |
| Refractive Index (n20/D) | 1.5740 | [4][6] |
| Flash Point | 68 °C / 154.4 °F | [4][8] |
| SMILES | Cc1cc(Br)cs1 | [4][5] |
| InChIKey | ABMUSXPGSSMPLK-UHFFFAOYSA-N | [5][9] |
Spectroscopic Signature
Spectroscopic data is essential for reaction monitoring and final product confirmation. While a comprehensive set of spectra should be acquired for each batch, typical ¹H NMR spectral data provides key structural information.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characteristic of the substitution pattern. The two aromatic protons on the thiophene ring typically appear as distinct signals, with their coupling constants providing information about their relative positions. The methyl protons appear as a singlet in the upfield region. Published data for related compounds suggests the aromatic protons would be observed as doublets.[10][11]
Part 2: Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the reactivity of the C-Br bond. The bromine atom can be readily transformed through various reactions, making it a cornerstone for introducing molecular diversity.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful C-C and C-heteroatom bond-forming reactions in organic synthesis. This compound is an excellent substrate for these transformations.[3]
-
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). It is widely used due to its operational simplicity and the stability of the boron reagents.[12] This reaction is fundamental for creating biaryl structures, which are common in pharmaceuticals and organic electronic materials.[13]
-
Stille Coupling : Involves the reaction with an organostannane reagent, also catalyzed by palladium. It is highly tolerant of various functional groups.[13]
-
Kumada Coupling : Utilizes a Grignard reagent (organomagnesium) and is typically catalyzed by nickel or palladium complexes. This method is effective for coupling with other alkyl or aryl groups.[13]
The diagram below illustrates the central role of this compound as a precursor in major cross-coupling pathways.
Caption: Key cross-coupling pathways for this compound.
Lithiation and Grignard Formation
At low temperatures, the bromine atom can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) to form a highly reactive lithiated thiophene intermediate.[14] This species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). Similarly, it can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal, providing another powerful nucleophilic intermediate for synthesis.
Part 3: Synthesis and Key Experimental Protocols
While this compound is commercially available, understanding its synthesis provides context for its purity and potential byproducts. It can be synthesized via bromination of 2-methylthiophene.[15] More complex substituted thiophenes can be built up through multi-step sequences involving successive lithiation and electrophilic trapping.[14]
A critical application of this compound involves its conversion into other useful intermediates. The following protocol details the borylation of this compound to prepare it for subsequent Suzuki coupling reactions.
Protocol: Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
This procedure demonstrates a common transformation that activates the thiophene for efficient Suzuki coupling. The causality behind this choice is that boronic esters are generally stable, purifiable, and highly effective coupling partners.
Workflow Diagram
Caption: Experimental workflow for the borylation of this compound.
Step-by-Step Methodology [9]
-
Vessel Preparation : To a reaction vessel purged with an inert atmosphere (argon), add this compound (1.5 g, 8.5 mmol) and tetrahydrofuran (THF, 17 ml).
-
Catalyst and Reagent Addition : Add the palladium catalyst, bis[(1,1-dimethylethyl)phosphanyl]palladium (218 mg, 0.43 mmol), followed by N,N-diethylethanamine (2.5 g, 25.4 mmol) as a base.
-
Borylation : Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.63 g, 12.7 mmol). The use of a slight excess of the borylating agent ensures complete conversion of the starting material.
-
Reaction Conditions : Heat the resulting mixture to 40 °C and maintain under argon for 2 hours. The mild temperature is sufficient due to the efficiency of the palladium catalyst.
-
Workup : After cooling the reaction to room temperature, filter the mixture to remove catalyst residues and salts. Wash the filter cake with tert-butyl methyl ether (TBME).
-
Purification : Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting residue by flash chromatography on silica gel (using a gradient of hexane to 3% ethyl acetate:hexane) to afford the pure title compound.
Part 4: Applications in Research and Development
The versatility of this compound makes it a valuable compound across several high-tech sectors.
-
Pharmaceutical and Drug Discovery : As a heterocyclic building block, it is integral to the synthesis of novel therapeutic agents.[3] Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[2] The ability to easily functionalize the thiophene ring via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
-
Agrochemicals : The compound serves as a precursor for innovative pesticides and fungicides.[1] Its structure can be modified to create active ingredients that target specific pests or diseases while aiming for reduced environmental impact.[1]
-
Materials Science : The unique electronic properties of the thiophene ring are exploited in the field of organic electronics. This compound is used to synthesize functionalized thiophenes for the creation of conductive polymers and organic materials essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells.[1]
Part 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.
| Hazard Class | GHS Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][7] |
| Serious Eye Damage | H318 | Causes serious eye damage | [5][7] |
Handling Recommendations [4][5][8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage : Store in a cool, dry place between 2°C and 8°C, in a tightly sealed container.[1][7]
-
Fire Safety : The compound is a combustible liquid.[4] Keep away from heat, sparks, open flames, and other sources of ignition.[8][16]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8] If swallowed, call a poison center or doctor.[5][8]
This guide underscores the central role of this compound as a versatile and powerful tool for chemical innovation. Its well-defined reactivity, particularly in cross-coupling reactions, provides chemists with a reliable pathway to construct complex and valuable molecules for a wide range of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-ブロモ-2-メチルチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. This compound | 29421-92-9 | FB03110 [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. This compound(29421-92-9) 1H NMR [m.chemicalbook.com]
- 11. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 14. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
4-Bromo-2-methylthiophene (CAS 29421-92-9): A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methylthiophene, a key heterocyclic building block in organic synthesis. With its unique structural features, this compound serves as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document will delve into the synthesis, chemical properties, reactivity, and applications of this compound, offering valuable insights for researchers and professionals in drug development.
Core Compound Properties and Specifications
This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The strategic placement of a bromine atom and a methyl group on the thiophene ring makes it a valuable synthon for introducing the 2-methylthiophene moiety into more complex molecules.
| Property | Value |
| CAS Number | 29421-92-9[1][2] |
| Molecular Formula | C₅H₅BrS[1][2] |
| Molecular Weight | 177.06 g/mol [1][2] |
| Appearance | Colorless to light yellow or light orange clear liquid[1] |
| Boiling Point | 62 °C at 11 mmHg[1], 74-76 °C at 20 mmHg[2][3] |
| Density | Approximately 1.58 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D ~1.57[1][2] |
| Purity | Typically ≥ 98% (GC)[1] |
Synthesis and Mechanistic Considerations
The regioselective synthesis of this compound is crucial for its application. Direct bromination of 2-methylthiophene is a common approach, but careful control of the reaction conditions is necessary to achieve the desired isomer.
Electrophilic Bromination
The bromination of 2-methylthiophene can be achieved using various brominating agents. The choice of reagent and reaction conditions significantly influences the regioselectivity of the reaction.
-
Causality in Reagent Selection : While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its ability to provide a low concentration of bromine, which helps to control the reaction and minimize the formation of byproducts.[4]
-
Reaction Solvents : The reaction is typically carried out in solvents like carbon tetrachloride (CCl₄) or acetic acid.[5]
A Standard Laboratory Protocol
A general procedure for the bromination of a substituted thiophene involves the dropwise addition of bromine to a solution of the thiophene in a suitable solvent, often at reduced temperatures to control the reaction's exothermicity.[6]
Step-by-Step Synthesis Workflow:
-
Reaction Setup : A solution of 2-methylthiophene is prepared in a suitable solvent (e.g., chloroform and acetic acid) in a flask equipped for stirring and temperature control.
-
Bromine Addition : A solution of bromine is added dropwise to the thiophene solution, maintaining a low temperature (e.g., in an ice bath).[6]
-
Reaction Progression : The mixture is stirred at a controlled temperature for a specified duration to ensure the completion of the reaction.[6]
-
Quenching and Work-up : The reaction is quenched, for example with sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate.[6]
-
Purification : The crude product is purified, typically by column chromatography or distillation, to yield pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Key Transformations
The bromine atom on the thiophene ring provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity makes this compound an ideal building block for constructing more complex molecules.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[7] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and other functional materials.[8]
-
Catalytic Cycle : The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
-
Reaction Conditions : The success of the Suzuki coupling depends on the choice of catalyst, base, and solvent.[9] Palladium catalysts, often with phosphine ligands, are commonly employed, and a base is required to facilitate the transmetalation step.[9][10]
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Other Cross-Coupling Reactions
In addition to the Suzuki coupling, this compound can participate in other cross-coupling reactions, including:
-
Stille Coupling : Reaction with organostannanes.
-
Heck Coupling : Reaction with alkenes.
-
Sonogashira Coupling : Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination : Formation of carbon-nitrogen bonds.
Applications in Drug Discovery and Materials Science
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[11] this compound serves as a valuable starting material for the synthesis of various compounds with potential therapeutic applications.
Pharmaceutical and Agrochemical Synthesis
-
Drug Scaffolds : The 2-methylthiophene moiety can be found in various biologically active molecules. The ability to introduce this group through cross-coupling reactions makes this compound a key intermediate in drug discovery programs.
-
Bioisosteric Replacement : The thiophene ring is often used as a bioisostere for a benzene ring in drug design, which can lead to improved pharmacokinetic properties.
-
Agrochemicals : This compound is also utilized in the development of novel pesticides and herbicides.[1]
Materials Science
-
Conductive Polymers : Functionalized thiophenes are essential components in the creation of conductive polymers and organic electronic devices such as OLEDs.[1]
-
Organic Electronics : The electronic properties of this compound make it a candidate for use in organic solar cells and other electronic applications.
Safety and Handling
Proper handling and storage of this compound are essential to ensure laboratory safety.
-
Hazards : This compound is harmful if swallowed and can cause serious eye damage.[12] It is also a combustible liquid.[13][14]
-
Personal Protective Equipment (PPE) : It is crucial to wear appropriate PPE, including eye shields, face shields, and gloves.[2]
-
Handling and Storage : Handle in a well-ventilated area and keep away from heat, sparks, and open flames.[13][15] Store in a cool, dry, and well-ventilated place.[13][14]
-
First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13] If swallowed, rinse the mouth and seek immediate medical advice.[15]
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-溴-2-甲基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 29421-92-9 this compound AKSci J20100 [aksci.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. This compound | 29421-92-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
physical properties of 4-Bromo-2-methylthiophene
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methylthiophene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and spectral properties of this compound. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application in synthesis, process development, and quality control. This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their interpretation for structural verification.
Core Physicochemical Characteristics
This compound (CAS No. 29421-92-9) is a substituted thiophene ring, a structural motif present in numerous pharmaceuticals and organic electronic materials[1]. Its physical state at ambient conditions is a colorless to light yellow or light orange clear liquid[1]. The presence of the bromine atom and the methyl group on the thiophene ring dictates its reactivity, polarity, and overall physical behavior.
A summary of its key physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrS | [1][2] |
| Molecular Weight | 177.06 g/mol | [2][3] |
| CAS Number | 29421-92-9 | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 74-76 °C at 20 mmHg 62 °C at 11 mmHg | [2][4] [1] |
| Density | 1.581 g/mL at 25 °C | [2][4][5] |
| Refractive Index (n20/D) | 1.5740 | [2][4][5] |
| Flash Point | 68 °C (154.4 °F) | [2][5] |
Expert Insights: The boiling point is reported at reduced pressure, a common practice for organic compounds to prevent decomposition that might occur at the higher temperatures required for boiling at atmospheric pressure. The high density is characteristic of a brominated organic compound.
Experimental Determination of Key Physical Properties
Verifying the physical properties of a supplied chemical is a cornerstone of good laboratory practice and ensures the integrity of subsequent experimental work. The following section details validated protocols for determining the boiling point, density, and refractive index.
Logical Workflow for Physical Property Verification
The following diagram outlines the logical flow for the comprehensive characterization of a liquid sample like this compound.
Caption: Workflow for the physical and structural verification of this compound.
Protocol 1: Boiling Point Determination via Simple Distillation
This method is suitable for purifying the liquid and simultaneously determining its boiling point at a specific pressure[6].
Causality: Distillation separates substances based on differences in volatility. A pure compound will exhibit a stable, sharp temperature plateau during distillation, which corresponds to its boiling point at the pressure of the system[6].
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Charging: Add the this compound sample and a few boiling chips to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Observe the vapor rising and ensure the thermometer bulb is properly positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid[6].
-
Data Recording: Record the temperature when the vapor temperature stabilizes and the first drop of condensate falls into the receiving flask. This stable temperature is the boiling point. If performing a vacuum distillation, record the pressure from the manometer.
-
Waste Disposal: Dispose of any residues in the appropriate halogenated organic waste container.
Protocol 2: Density Measurement
Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer (specific gravity bottle) allows for the precise measurement of the volume of a liquid, enabling accurate density calculation.
Step-by-Step Methodology:
-
Weigh Empty Pycnometer: Clean, dry, and accurately weigh the empty pycnometer with its stopper.
-
Fill with Water: Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g., 25 °C) in a water bath. Insert the stopper, allowing excess water to exit. Dry the exterior and weigh.
-
Calculate Volume: The difference in weight gives the mass of the water. Using the known density of water at that temperature, calculate the precise volume of the pycnometer.
-
Fill with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, equilibrate to the same temperature, and weigh.
-
Calculate Density: The difference between the weight of the filled and empty pycnometer gives the mass of the sample. Divide the mass of the sample by the calculated volume of the pycnometer to determine its density.
Protocol 3: Refractive Index Measurement
Causality: The refractive index measures how light bends as it passes through a substance and is highly characteristic of a pure compound. An Abbe refractometer is the standard instrument for this measurement.
Step-by-Step Methodology:
-
Instrument Calibration: Turn on the refractometer and ensure the prism temperature is set to 20 °C. Calibrate using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Open the prism and place a few drops of this compound onto the lower prism surface.
-
Measurement: Close the prism. Look through the eyepiece and turn the adjustment knob until the light and dark fields meet at the crosshairs.
-
Reading: Press the "Read" button or look at the scale to obtain the refractive index value.
-
Cleaning: Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.
Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its structure and purity. The combination of NMR, IR, and Mass Spectrometry is essential for complete characterization[7].
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule. For this compound, the expected significant peaks are:
-
~3100 cm⁻¹: C-H stretching from the aromatic thiophene ring.
-
2850-3000 cm⁻¹: C-H stretching from the methyl group[8].
-
~1400-1600 cm⁻¹: C=C stretching within the thiophene ring.
-
515-690 cm⁻¹: C-Br stretching, confirming the presence of the bromine atom[8]. A reference spectrum is available on SpectraBase for comparison[9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically ~6.8-7.5 ppm) corresponding to the two protons on the thiophene ring, and a singlet in the aliphatic region (~2.4 ppm) for the three protons of the methyl group. The splitting pattern of the aromatic protons will depend on their coupling constants.
-
¹³C NMR: The spectrum will show five distinct signals: one for the methyl carbon and four for the carbons of the thiophene ring, including the carbon atom bonded to the bromine which will be shifted accordingly[10].
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can reveal fragmentation patterns. A key feature for this compound is the isotopic pattern of bromine.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2)[11]. For this compound, peaks would be expected at m/z = 176 and m/z = 178, confirming the presence of a single bromine atom. The exact molecular weight is 177.06 g/mol [3].
Safety, Handling, and Storage
Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Profile: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory[2].
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities, flame-retardant antistatic protective clothing is recommended[12].
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a suitable respirator with an appropriate filter (e.g., type ABEK)[2].
Storage and Handling:
-
Store in a tightly closed container in a dry, well-ventilated place[13].
-
Keep in a dark place, as some organic compounds are light-sensitive[4].
-
Keep away from heat, sparks, and open flames, as it is a combustible liquid[2][13]. Recommended storage temperature may be at room temperature or refrigerated (2-8 °C) depending on the supplier[1][4].
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 29421-92-9 [sigmaaldrich.com]
- 3. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 29421-92-9 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. api.pageplace.de [api.pageplace.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
4-Bromo-2-methylthiophene structure and synthesis
An In-depth Technical Guide to 4-Bromo-2-methylthiophene: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable scaffolds for innovation. Among these, thiophene and its derivatives are recognized as "privileged pharmacophores" due to their prevalence in a wide range of biologically active compounds and functional materials.[1] this compound, a substituted thiophene, represents a key building block whose strategic importance lies in the specific arrangement of its functional groups. The methyl group at the C2 position and the bromine atom at the C4 position create a unique electronic and steric profile, making it a valuable precursor for complex molecular architectures.[2]
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer insights into its structural characterization, the nuanced challenges of its synthesis with a focus on regioselectivity, and its applications in cutting-edge research and development. The content herein is curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Molecular Structure and Physicochemical Properties
This compound is an organosulfur compound with the molecular formula C₅H₅BrS.[2][3] The structure consists of a five-membered aromatic thiophene ring substituted with a methyl group at position 2 and a bromine atom at position 4. This substitution pattern is critical, as it dictates the molecule's reactivity in subsequent chemical transformations. The bromine atom, for instance, serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions.[2][4]
Spectroscopic Signature
A full spectroscopic characterization is essential for verifying the identity and purity of this compound. While raw spectral data is available from various sources[5], a foundational understanding of its expected NMR spectrum is crucial for the practicing chemist.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring at the C3 and C5 positions. A singlet in the aliphatic region would correspond to the three protons of the methyl group at the C2 position.
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the substituted thiophene ring.
The precise chemical shifts and coupling constants provide definitive confirmation of the 4-bromo substitution pattern, distinguishing it from other isomers like 3-bromo- or 5-bromo-2-methylthiophene.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 29421-92-9 | [2][3] |
| Molecular Formula | C₅H₅BrS | [2][3] |
| Molecular Weight | 177.06 g/mol | [3][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Density | ~1.581 g/mL at 25 °C | [7] |
| Boiling Point | 74-76 °C at 20 mmHg | [7] |
| Refractive Index | n20/D ~1.574 | |
| SMILES | Cc1cc(Br)cs1 | [3] |
| InChI Key | ABMUSXPGSSMPLK-UHFFFAOYSA-N | [3][6] |
Synthesis: The Challenge of Regioselectivity
The synthesis of this compound is not trivial and presents a classic problem of regioselectivity in electrophilic aromatic substitution. The C2-methyl group on the thiophene ring is an activating group that directs incoming electrophiles primarily to the C5 and, to a lesser extent, the C3 positions. A standard electrophilic bromination of 2-methylthiophene would therefore yield a mixture of products, with 5-bromo-2-methylthiophene being the major isomer, and would fail to produce the desired 4-bromo isomer in any significant quantity.
To achieve the targeted 4-bromo substitution, a more sophisticated synthetic strategy is required. One of the most elegant and effective methods involves the use of a directing group and "catalyst swamping conditions" with a strong Lewis acid, such as aluminum chloride (AlCl₃). This approach has been successfully used for the regioselective bromination of analogous thiophene derivatives.[8]
The causality behind this strategy is as follows:
-
A carboxyl or ester group is first installed at the C5 position of 2-methylthiophene.
-
In the presence of a large excess of AlCl₃, the Lewis acid coordinates strongly with the oxygen atoms of the carbonyl group.
-
This coordination complex acts as a bulky blocking group and strongly deactivates the thiophene ring, particularly the adjacent C4 position, to electrophilic attack. However, it directs the bromination to the C4 position.
-
Subsequent removal of the directing group yields the desired this compound.
Synthetic Workflow Diagram
The following diagram illustrates a plausible and efficient workflow for the regioselective synthesis of this compound.
Caption: Regioselective synthesis of this compound.
Detailed Experimental Protocol: Regioselective Bromination
This protocol is an adapted methodology based on established procedures for the regioselective bromination of thiophene esters under "catalyst swamping conditions".[8] Note: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize Ethyl 4-bromo-5-methylthiophene-2-carboxylate as a key intermediate.
Materials:
-
Ethyl 5-methylthiophene-2-carboxylate (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)
-
Bromine (Br₂) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane.
-
Lewis Acid Addition: The flask is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (2.5 eq.) is added portion-wise, ensuring the temperature does not rise significantly.
-
Substrate Addition: Ethyl 5-methylthiophene-2-carboxylate (1 eq.) dissolved in a small amount of anhydrous DCM is added dropwise to the stirred suspension. The mixture is stirred for 15-20 minutes at 0 °C.
-
Bromination: A solution of bromine (1.1 eq.) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the reaction temperature between 0-5 °C.[8] The evolution of HBr gas may be observed.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated HCl. Caution: This is an exothermic process.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Neutralization: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure ethyl 4-bromo-5-methylthiophene-2-carboxylate.[8]
The subsequent saponification of the ester to a carboxylic acid followed by thermal decarboxylation (often aided by a copper catalyst) will yield the final product, this compound.
Applications in Research and Drug Development
The utility of this compound stems from the reactivity of its C-Br bond. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing C-C, C-N, and C-S bonds.
-
Pharmaceutical Synthesis: As a versatile intermediate, it is used to build the core structures of more complex molecules with potential therapeutic applications, including anti-inflammatory, antifungal, and antibacterial agents. The thiophene ring itself is a key component in numerous FDA-approved drugs, such as the antiplatelet agent clopidogrel.[1][9]
-
Agrochemicals: The compound serves as a starting point for the development of novel pesticides and fungicides, where the thiophene scaffold can be modified to target specific biological pathways in pests or fungi.[2]
-
Materials Science: Due to the electronic properties of the thiophene ring, this compound and its derivatives are used in the synthesis of conductive polymers and organic semiconductors for applications in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.[3]
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles/face shield, gloves, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.[2][10]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its true value is realized through a comprehensive understanding of its properties and, most critically, the synthetic strategies required to overcome the inherent challenges of its regioselective synthesis. By providing a stable yet reactive scaffold, this compound allows researchers and drug development professionals to construct novel molecules that can address pressing challenges in medicine, agriculture, and materials technology.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-methylthiophene [myskinrecipes.com]
- 5. This compound(29421-92-9) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. parchem.com [parchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 29421-92-9 | FB03110 [biosynth.com]
A Technical Guide to the Safe Handling of 4-Bromo-2-methylthiophene
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-2-methylthiophene (CAS No: 29421-92-9). Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes critical safety data with field-proven methodologies to ensure safe and effective laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Section 1: Compound Profile and Scientific Context
This compound is a substituted thiophene derivative widely utilized as a versatile building block in organic synthesis.[1] Its unique structure, featuring a reactive bromine atom and a methyl group on the thiophene ring, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[1] The reactivity endowed by the bromine substituent is key to its utility in forming more complex molecules through various cross-coupling reactions.[1][2] However, the same chemical properties that make it synthetically valuable also necessitate stringent safety and handling protocols.
Section 2: Hazard Identification and GHS Classification
A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with significant health warnings that demand careful attention.
The primary hazards are acute oral toxicity and the potential for severe, irreversible eye damage.[3][4] The "Danger" signal word indicates a high-hazard potential that requires more stringent protective measures than compounds labeled with "Warning".[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger | |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |
| Flammable Liquids (Combustible) | Category 4 | H227: Combustible liquid | Warning | None Required |
Source: Aggregated GHS information from multiple suppliers.[3][4]
Causality Insight: The H318 classification is particularly critical. Unlike simple irritation, "serious eye damage" implies a risk of permanent vision impairment. This is why chemical splash goggles and a face shield are mandated, as a single droplet could have severe consequences.
Section 3: Physicochemical Properties and Their Safety Implications
The physical properties of a chemical directly influence its behavior and dictate appropriate handling and storage conditions.
Table 2: Key Physicochemical Properties
| Property | Value | Safety Implication |
|---|---|---|
| Molecular Formula | C₅H₅BrS[1][3] | - |
| Molecular Weight | 177.06 g/mol [1][3][4] | - |
| Appearance | Colorless to light yellow/orange liquid[1] | Visual check for purity/degradation. |
| Density | 1.581 g/mL at 25 °C[4] | Heavier than water. Spills will not be diluted easily by water sprays. |
| Boiling Point | 74-76 °C at 20 mmHg[4] | Relatively low boiling point under vacuum suggests volatility. |
| Flash Point | 68 °C (154.4 °F)[4] | Classified as a combustible liquid. Requires strict control of ignition sources. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents[5] | Risk of vigorous or explosive reactions. Segregated storage is mandatory. |
The flash point of 68°C is a crucial parameter. While not classified as highly flammable, it can form explosive vapor/air mixtures at elevated temperatures or if heated, meaning all sources of ignition (open flames, hot plates, non-intrinsically safe equipment) must be rigorously excluded from the handling area.[5]
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Safe handling is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective measures.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors, protects the operator from splashes, and ensures that airborne concentrations are kept below any potential exposure limits.[6] An eyewash station and an emergency safety shower must be located in the immediate vicinity of the handling area and confirmed to be operational before work begins.[6][7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards identified in Section 2.
Table 3: Mandatory PPE for Handling this compound
| Body Part | Required PPE | Rationale and Best Practices |
|---|---|---|
| Eyes/Face | Chemical safety goggles and a full-face shield[4][8] | Mandatory. Protects against splashes that can cause serious, irreversible eye damage (H318). Goggles provide a seal; the face shield protects the entire face. |
| Hands | Double-layered nitrile gloves or heavy-duty neoprene/butyl rubber gloves[8] | Provides protection against incidental skin contact. Gloves must be inspected before use and changed immediately upon contamination to avoid breakthrough.[8] |
| Body | Chemical-resistant laboratory coat (fully buttoned)[8] | Protects skin on the arms and torso from accidental splashes. |
| Respiratory | Not required if handled exclusively within a certified fume hood. | A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., Type ABEK EN14387) is required if there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls fail.[4][5] |
Section 5: Core Protocols for Safe Handling and Storage
Adherence to a standardized workflow is critical for minimizing risk.
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.[8]
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary apparatus, reagents, and waste containers before introducing the compound.[8]
-
Confirm the location and functionality of the nearest eyewash station and safety shower.[8]
-
-
Execution:
-
Don all required PPE as detailed in Table 3.
-
Carefully transfer the required amount of this compound using appropriate chemical-resistant tools (e.g., glass pipette).
-
Keep the container tightly sealed when not in use to minimize vapor release.[6]
-
Conduct all manipulations well within the fume hood to ensure vapor capture.
-
-
Post-Handling:
-
Tightly seal the primary container and store it according to the requirements in Section 5.2.
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.[8]
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Caption: Safe Handling Workflow for this compound.
Storage Requirements
Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[6] Refrigerated storage (2-8°C) is often recommended.[1]
-
Container: Keep in a tightly closed container, clearly labeled with the chemical name and all relevant GHS hazard pictograms.[6][9]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[5]
-
Ignition Sources: The storage area must be free of heat, sparks, open flames, and other ignition sources.
Section 6: Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
Immediate action is paramount. Show the Safety Data Sheet (SDS) to responding medical personnel.[5]
-
Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention without delay. [5][10]
-
Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[5][6]
-
Ingestion: Do NOT induce vomiting. [5] Rinse mouth thoroughly with water. Call a physician or poison control center immediately.[5]
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][6] Water mist can be used to cool closed containers.[5]
-
Specific Hazards: The compound is combustible and containers may explode when heated.[5][10] Vapors are heavier than air and may travel to an ignition source and flash back.[5] Thermal decomposition can release hazardous gases such as carbon oxides, sulfur oxides, and hydrogen halides.[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Accidental Release (Spill) Protocol
This protocol is for small spills (<1 L) that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.[12]
-
Alert & Evacuate: Immediately alert personnel in the area.[13] Evacuate non-essential personnel.
-
Control Ignition Sources: Turn off all nearby ignition sources (burners, hot plates, etc.).[5]
-
Ventilate: Ensure the fume hood is operating to ventilate the area.[14]
-
Don PPE: Wear full PPE as described in Table 3, including respiratory protection if the spill is outside of a fume hood or if vapors are significant.
-
Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[7][14] This prevents the spill from spreading.[15]
-
Absorb: Working from the outside edge of the spill towards the center, apply the absorbent material over the liquid.[14]
-
Collect Residue: Once the liquid is fully absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[14][15] Use non-sparking tools for this process.[5]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.[14][15]
-
Dispose: Seal and label the waste container and dispose of it according to institutional and regulatory guidelines.[15]
Caption: Emergency Response Logic Flowchart.
Section 7: Disposal Considerations
Chemical waste generators must adhere to strict regulations. This compound and any materials contaminated with it (e.g., absorbent materials, gloves) must be treated as hazardous waste.[5][10]
-
Containers: Use original or compatible, properly sealed, and clearly labeled containers.
-
Classification: Waste must be classified according to local, regional, and national hazardous waste regulations to ensure complete and accurate handling.[5]
-
Procedure: Never dispose of this chemical down the drain or in general waste.[5][10] It must be collected by a licensed hazardous waste disposal service.
References
- 1. chemimpex.com [chemimpex.com]
- 2. srinichem.com [srinichem.com]
- 3. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 29421-92-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 13. ehs.fiu.edu [ehs.fiu.edu]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Introduction: Navigating the Utility and Hazards of 4-Bromo-2-methylthiophene
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile heterocyclic compound that serves as a critical building block in numerous scientific endeavors. Its unique molecular structure, featuring a thiophene ring functionalized with both a methyl group and a reactive bromine atom, makes it a valuable precursor in the synthesis of novel compounds.[1] In the pharmaceutical industry, it is instrumental in developing new therapeutic agents, with its derivatives showing potential anti-inflammatory, antifungal, and antibacterial properties. For materials scientists, it offers a pathway to creating advanced conductive polymers and organic electronic components, such as those used in Organic Light-Emitting Diodes (OLEDs).[1]
However, the same reactivity that makes this compound so useful also presents significant safety challenges. As with many organobromine compounds, this compound carries inherent health and safety risks, including toxicity and the potential for causing severe injury if handled improperly.[2][3] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of this chemical. It is designed for the trained researcher, offering not just protocols, but the scientific rationale behind them, ensuring that safety is an integral and logical component of the experimental design.
Section 1: Core Chemical and Physical Identity
A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary storage and handling protocols.
The compound is a colorless to light yellow liquid.[1][4] Its relatively high boiling point and density mean that while it is not extremely volatile at room temperature, vapors can still accumulate, especially during heating. Its flash point of 68°C indicates that it is a combustible liquid, requiring precautions against ignition sources.[4]
| Property | Value | Source(s) |
| CAS Number | 29421-92-9 | [1][5] |
| Molecular Formula | C₅H₅BrS | [1][5] |
| Molecular Weight | 177.06 g/mol | [5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |
| Boiling Point | 74-76 °C @ 20 mmHg | [6] |
| Density | 1.581 g/mL @ 25 °C | [6] |
| Flash Point | 68 °C (154.4 °F) | [4][7] |
| Refractive Index | n20/D 1.5740 | [6] |
Section 2: Hazard Identification and Proactive Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards. A comprehensive risk assessment is not merely a preliminary step but a continuous process of evaluation throughout the experimental workflow.[8][9]
| GHS Classification | Hazard Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [5] |
| Combustible Liquid | H227 | Combustible liquid | [4] |
Understanding the Risks:
-
H302 - Harmful if swallowed: Ingestion can lead to significant toxicological effects. This underscores the importance of preventing any mouth contact, including through contaminated hands or equipment.
-
H318 - Causes serious eye damage: This is a critical hazard. Contact with the liquid or its vapors can cause irreversible damage to eye tissue. This classification mandates a higher level of eye protection than standard safety glasses.
-
H227 - Combustible liquid: While not highly flammable, the material can ignite if heated and exposed to an ignition source.[4] This necessitates careful management of heat sources during reactions.
Logical Workflow: Pre-Experiment Risk Assessment
Before any bench work begins, a thorough risk assessment must be performed. This process is a self-validating system that ensures all potential hazards have been considered and mitigated.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 4. This compound | 29421-92-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
solubility of 4-Bromo-2-methylthiophene in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-2-methylthiophene in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 29421-92-9), a critical heterocyclic building block in medicinal chemistry and material science. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the success of synthetic campaigns. This document moves beyond a simple data summary to explain the underlying physicochemical principles governing its solubility and provides a validated experimental protocol for its quantitative determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with the solvent. This compound is a substituted aromatic heterocycle. Its thiophene ring provides a degree of aromaticity and non-polarity, while the bromine atom introduces both steric bulk and a polar carbon-bromine bond. The methyl group is electron-donating and contributes to the molecule's hydrophobic character.
The key to predicting its solubility lies in the principle of "like dissolves like." The molecule's overall moderate polarity and hydrophobic nature suggest poor solubility in highly polar protic solvents like water, but favorable solubility in a range of common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrS | [2][3] |
| Molecular Weight | 177.06 g/mol | [3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Density | 1.581 g/mL at 25 °C | [5] |
| Boiling Point | 74-76 °C at 20 mmHg; 62 °C at 11 mmHg | [2] |
| Refractive Index | n20/D 1.5740 | [5] |
| Flash Point | 68 °C (154.4 °F) |
Qualitative Solubility Profile
While extensive quantitative solubility data is not widely published, qualitative assessments and its use in synthetic procedures provide a clear picture of its behavior. This compound is consistently reported as being insoluble in water but soluble in common organic solvents.[1] This is a direct consequence of its molecular structure, where the hydrophobic thiophene ring and methyl group dominate its properties, making it readily miscible with solvents of similar polarity.[1]
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Solubility | Rationale / Context |
| Aqueous | Water (H₂O) | Insoluble | The molecule is predominantly hydrophobic.[1] |
| Alcohols | Ethanol (C₂H₅OH) | Soluble | Used as a common reaction and purification solvent.[1] |
| Ethers | Diethyl Ether ((C₂H₅)₂O) | Soluble | A common solvent for extraction and reaction workups.[1] |
| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a solvent in coupling reactions involving this substrate.[4] |
| Ethers | tert-Butyl methyl ether | Soluble | Used as a washing solvent during purification.[4] |
| Chlorinated | Dichloromethane (CH₂Cl₂) | Soluble | A standard solvent for bromination reactions to synthesize the compound.[1] |
| Chlorinated | Chloroform (CHCl₃) | Soluble | Mentioned as a suitable solvent.[1] |
| Hydrocarbons | Hexane | Soluble | Used as an eluent in silica gel chromatography, indicating good solubility.[4] |
| Esters | Ethyl Acetate | Soluble | Used in combination with hexane as an eluent for chromatography.[4] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values for process modeling, formulation, or crystallization development, direct experimental measurement is essential. The following is a robust, self-validating protocol based on the isothermal shake-flask method followed by gravimetric analysis. This method is reliable and adaptable to most organic solvent systems.
Principle
An excess of the solute (this compound) is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to achieve equilibrium (i.e., a saturated solution). The undissolved solute is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent from a known aliquot and weighing the residual solute.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 1-2 grams of this compound into a series of appropriately sized, sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps).
-
Causality: Using a significant excess of the solute is critical to ensure that the solution reaches true saturation at the target temperature.
-
-
Solvent Addition:
-
Using a calibrated pipette (e.g., Class A volumetric pipette), add a precise volume (e.g., 10.00 mL) of the desired organic solvent to each vial.
-
Causality: An accurate solvent volume is fundamental for the final solubility calculation.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic orbital shaker or shaking water bath set to the desired experimental temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials at a constant speed for a predetermined period, typically 24 to 72 hours.
-
Causality: Constant temperature is the most critical parameter influencing solubility. Agitation ensures efficient mass transfer between the solid and liquid phases, allowing the system to reach equilibrium faster. A 24-72 hour period is generally sufficient to ensure equilibrium is achieved for most organic systems.[6]
-
-
Phase Separation & Sampling:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a cotton plug or a syringe filter compatible with the solvent) to avoid transferring any undissolved solid.
-
Causality: This step is crucial for accuracy. Any transfer of undissolved solid will lead to an overestimation of solubility.
-
-
Gravimetric Analysis:
-
Transfer the sampled aliquot into a pre-weighed, clean, and dry evaporating dish or glass beaker (Weight 1, W₁).
-
Place the dish in a fume hood or a vacuum oven at a temperature well below the boiling point of this compound but sufficient to evaporate the solvent. A gentle stream of nitrogen can accelerate evaporation.[6]
-
Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the solute residue (Weight 2, W₂).
-
Repeat the drying and weighing cycle until a constant mass is achieved.
-
Causality: Drying to a constant weight ensures all residual solvent has been removed, providing an accurate mass of the dissolved solute.
-
Calculation
The solubility (S), typically expressed in g/100 mL, is calculated as follows:
-
Mass of Solute (g): W₂ - W₁
-
Volume of Aliquot (mL): V_aliquot (e.g., 5.00 mL)
-
Solubility ( g/100 mL): S = ( (W₂ - W₁) / V_aliquot ) * 100
Visual Workflow for Experimental Determination
The following diagram outlines the logical steps of the quantitative solubility determination protocol.
References
- 1. Thiophene, 4-Bromo-2-Methyl- | Properties, Uses, Supplier China | Safety, MSDS, Price & Analysis [quinoline-thiophene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. parchem.com [parchem.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-methylthiophene
Introduction: The Role of NMR in the Structural Elucidation of Substituted Thiophenes
Thiophene and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. Their electronic properties and substitution patterns are critical to their function, necessitating precise and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into the molecular framework at the atomic level.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopy of 4-Bromo-2-methylthiophene, a key intermediate in organic synthesis.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the theoretical underpinnings of the NMR spectra, predict spectral patterns based on substituent effects, provide a detailed protocol for data acquisition, and present a thorough interpretation of the expected data. While specific, experimentally-derived spectral data for this compound was not available in publicly accessible databases at the time of this writing, this guide establishes a robust framework for its analysis and interpretation.
Molecular Structure and Expected NMR Resonances
The structure of this compound, with the IUPAC numbering convention, is presented below. This structure forms the basis for all subsequent spectral predictions and interpretations.
Figure 1: Molecular Structure of this compound.
Based on this structure, we anticipate the following signals:
-
¹H NMR: Three distinct signals are expected: one for the methyl protons (-CH₃), and one for each of the two aromatic protons on the thiophene ring (H3 and H5).
-
¹³C NMR: Five signals are expected, corresponding to the four carbon atoms of the thiophene ring (C2, C3, C4, C5) and the one methyl carbon (-CH₃).
¹H NMR Spectral Analysis: A Predictive Approach
The chemical shift (δ) in ¹H NMR is highly sensitive to the electronic environment of the proton. The methyl group (-CH₃) at the C2 position is an electron-donating group, which tends to shield nearby protons (shifting them upfield to a lower ppm value). Conversely, the bromine atom at the C4 position is an electron-withdrawing group, which deshields nearby protons (shifting them downfield to a higher ppm value).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | Typical range for a methyl group attached to an aromatic ring. |
| H3 | ~6.8 - 7.0 | Doublet (d) | J(H3-H5) ≈ 1.5 - 2.0 Hz | Shielded by the adjacent methyl group at C2. Shows long-range coupling to H5. |
| H5 | ~7.0 - 7.2 | Doublet (d) | J(H5-H3) ≈ 1.5 - 2.0 Hz | Deshielded by the bromine atom at C4. Shows long-range coupling to H3. |
Note: These are estimated values. Actual chemical shifts can vary based on the solvent and concentration used.[1]
Spin-Spin Coupling: Deciphering the Multiplicity
In the thiophene ring, protons on adjacent carbons typically exhibit a coupling constant (³J) of 3-6 Hz. However, in this compound, the two ring protons, H3 and H5, are not on adjacent carbons. They are separated by four bonds (H3-C3-C4-C5-H5) and will exhibit a much smaller long-range coupling (⁴J), typically in the range of 1-3 Hz. This will result in both the H3 and H5 signals appearing as narrow doublets.
Figure 2: Predicted long-range spin-spin coupling between H3 and H5.
¹³C NMR Spectral Analysis: A Predictive Approach
The chemical shifts in the ¹³C NMR spectrum are also influenced by the electronic effects of the substituents. The electron-donating methyl group will shield the carbon it is attached to (C2), while the electron-withdrawing bromine atom will deshield the carbon it is attached to (C4).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~15 | Typical range for a methyl group on an aromatic ring. |
| C2 | ~138 - 142 | Deshielded due to being an alpha-carbon of the thiophene ring and attached to the methyl group. |
| C3 | ~125 - 129 | Influenced by the adjacent methyl group. |
| C4 | ~110 - 114 | Shielded by the direct attachment of the electronegative bromine atom. |
| C5 | ~122 - 126 | Influenced by the adjacent sulfur atom and the bromine at C4. |
Note: These are estimated values and can be influenced by solvent effects.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (>97%) to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference for chemical shifts, with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR.
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Calibration
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for sharp, well-defined peaks.[1]
-
Deuterium Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field during data acquisition.
¹H NMR Data Acquisition
-
Pulse Sequence: Employ a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.[1]
¹³C NMR Data Acquisition
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope (1.1%).
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction for accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the precise chemical shift of each peak in both the ¹H and ¹³C spectra.
Figure 3: Workflow for NMR Data Acquisition and Processing.
Conclusion
This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the methyl and bromo substituents on the electronic environment of the thiophene ring, we can confidently predict the chemical shifts and coupling patterns in the resulting spectra. The detailed experimental protocol herein ensures the acquisition of high-quality, reproducible data, which is paramount for the unambiguous structural confirmation required in research and drug development. While experimentally obtained data is the gold standard, this predictive and methodological guide serves as a robust tool for any scientist working with this, or structurally similar, compounds.
References
mass spectrometry of 4-Bromo-2-methylthiophene
An In-depth Guide to the Mass Spectrometry of 4-Bromo-2-methylthiophene: From Isotopic Signature to Fragmentation Pathway
Executive Summary
This technical guide provides a comprehensive analysis of this compound using mass spectrometry, with a focus on Electron Ionization (EI) techniques coupled with Gas Chromatography (GC-MS). Tailored for researchers and drug development professionals, this document moves beyond a standard protocol to detail the causal mechanisms behind the compound's mass spectral behavior. We will explore the foundational importance of bromine's unique isotopic signature, propose a detailed fragmentation pathway grounded in established chemical principles, and present a validated, step-by-step GC-MS workflow for its analysis. The guide culminates in a self-validating system for data interpretation, ensuring confident identification and structural elucidation of this critical halogenated heterocycle.
The Analytical Imperative: Characterizing Halogenated Heterocycles
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, a thiophene ring substituted with both a methyl group and a bromine atom, presents a unique analytical challenge. Accurate and unambiguous characterization is paramount to ensure the purity of intermediates and the structural integrity of final products. Mass spectrometry, particularly GC-MS, stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides the strategic framework for its application.
Foundational Principle: The Indisputable Isotopic Signature of Bromine
The most powerful diagnostic tool in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.69% and 49.31%, respectively).
This results in a characteristic "doublet" or "A+2" peak for any fragment containing a bromine atom. The molecular ion (M⁺) will appear as two peaks of nearly equal height, separated by two mass-to-charge units (m/z). This signature is a non-negotiable validation point; its absence immediately refutes the presence of a single bromine atom in an ion.
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| ⁷⁹Br | 78.9183371 | 50.69 |
| ⁸¹Br | 80.9162906 | 49.31 |
The Fragmentation Pathway: An Electron Ionization (EI) Narrative
Under standard 70 eV Electron Ionization, this compound undergoes a series of predictable and informative fragmentations. The process begins with the ejection of an electron from the molecule to form a radical cation, the molecular ion (M⁺•). The subsequent fragmentation is driven by the relative stabilities of the resulting ions and neutral losses.
The molecular ion of this compound will be observed as a doublet at m/z 176 (containing ⁷⁹Br) and m/z 178 (containing ⁸¹Br). The proposed fragmentation cascade is as follows:
-
Loss of Bromine Radical: The most facile cleavage is often the C-Br bond, a common pathway for halogenated aromatics. This results in the loss of a bromine radical (•Br) to form a highly stable cation at m/z 97 . This peak is often the base peak (most abundant) in the spectrum due to the stability of the resulting 2-methylthienyl cation. Crucially, this fragment will appear as a singlet, as the isotopic signature has been lost.
-
Loss of a Methyl Radical: A competing fragmentation pathway from the molecular ion is the loss of a methyl radical (•CH₃) via cleavage of the C-C bond. This yields a bromothienyl cation doublet at m/z 161/163 .
-
Thiophene Ring Fission: Thiophene and its derivatives can undergo ring opening and subsequent fragmentation. A characteristic loss from the m/z 97 ion is the expulsion of a thiirene radical (•C₂H₂S), leading to the formation of a cyclopropenyl cation at m/z 45 .
The diagram below illustrates this logical fragmentation cascade.
Caption: Proposed EI fragmentation of this compound.
A Validated Protocol for GC-MS Analysis
This protocol outlines a robust method for the analysis of this compound, designed for reproducibility and accuracy. The self-validating nature of the protocol lies in the systematic separation by GC followed by definitive identification by MS.
Experimental Workflow
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Prepare a stock solution and dilute to a final working concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation: Gas Chromatograph (GC)
-
Injection Port: Set to 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is highly effective.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
-
Instrumentation: Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to established spectral libraries.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40 to 250 m/z. This range comfortably covers the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of the injection solvent from saturating the detector.
-
Interpreting the Spectrum: A Self-Validating Analysis
Confident identification is achieved by correlating the experimental data against the theoretical principles outlined in Section 3. The spectrum must satisfy multiple validation points.
-
Molecular Ion (M⁺•) Check: The first step is to locate the molecular ion peak. Look for a doublet of nearly equal intensity at m/z 176 and 178. The presence of this doublet confirms the molecular weight and the presence of one bromine atom.
-
Base Peak Identification: Identify the most intense peak in the spectrum (the base peak). For this compound, the expected base peak is at m/z 97, corresponding to the loss of the bromine radical. This peak must be a singlet.
-
Key Fragment Correlation: Systematically identify all other significant peaks in the spectrum and match them to the proposed fragmentation pathway.
Data Summary Table
| Proposed Fragment | Structure | Expected m/z | Isotopic Signature | Expected Abundance |
| Molecular Ion [M]⁺• | C₅H₅BrS⁺• | 176 / 178 | Doublet (1:1) | Moderate |
| [M - CH₃]⁺ | C₄H₂BrS⁺ | 161 / 163 | Doublet (1:1) | Low |
| [M - Br]⁺ | C₅H₅S⁺ | 97 | Singlet | High (Base Peak) |
| [M - Br - C₂H₂S]⁺ | C₃H₃⁺ | 45 | Singlet | Moderate |
This multi-point verification process—confirming the molecular ion doublet, the base peak, and the presence of other key fragments—constitutes a self-validating system that makes the identification of this compound robust and trustworthy. A comparison of the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, serves as the final confirmation.
Conclusion
The mass spectrometric analysis of this compound is a clear and definitive process when approached with a foundational understanding of its chemical behavior. By leveraging the unmistakable isotopic signature of bromine as a primary validation tool and correlating it with a logical fragmentation pathway, researchers can achieve unambiguous structural confirmation. The GC-MS protocol provided herein offers a reliable and reproducible method for obtaining high-quality data, ensuring the integrity of this vital chemical building block in research and development pipelines.
An In-depth Technical Guide to 4-Bromo-2-methylthiophene: Commercial Availability, Synthesis, and Applications in Research and Development
This guide provides an in-depth technical overview of 4-Bromo-2-methylthiophene, a versatile heterocyclic building block essential for researchers, medicinal chemists, and materials scientists. With full editorial control, this document is structured to deliver practical, field-proven insights, moving from fundamental properties and commercial sourcing to synthetic protocols and key applications, ensuring a comprehensive understanding for professionals in drug discovery and materials science.
Introduction and Physicochemical Profile
This compound (CAS No. 29421-92-9) is a substituted thiophene ring, a class of sulfur-containing heterocycles that are privileged structures in medicinal chemistry and materials science.[1][2] The presence of the bromine atom at the 4-position and the methyl group at the 2-position imparts a unique combination of reactivity and steric/electronic properties, making it a valuable intermediate in organic synthesis.[3] Its molecular structure allows for participation in a variety of chemical reactions, establishing it as a key precursor for synthesizing more complex, biologically active compounds and functional materials.
The thiophene nucleus itself is a significant pharmacophore, and its derivatives have been incorporated into numerous FDA-approved drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents.[1][2] The utility of this compound lies in its ability to undergo further functionalization, typically through cross-coupling reactions at the bromine-bearing carbon, while the methyl group influences the electronic nature of the ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29421-92-9 | [3][4] |
| Molecular Formula | C₅H₅BrS | [3][5] |
| Molecular Weight | 177.06 g/mol | [3][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Density | ~1.58 g/mL at 25 °C | [3][4] |
| Boiling Point | 62 °C at 11 mmHg; 74-76 °C at 20 mmHg | [3][4] |
| Refractive Index | n20/D ~1.574 | [3][4] |
| Flash Point | 68 °C (154.4 °F) | [6] |
| InChI Key | ABMUSXPGSSMPLK-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cc(Br)cs1 |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to bulk manufacturing for industrial applications. When sourcing this reagent, it is crucial to consider purity, which is typically determined by Gas Chromatography (GC), as well as the available quantities and lead times.
Causality in Supplier Choice: For early-stage drug discovery and academic research, high purity (≥98%) is paramount to ensure the integrity of experimental results and avoid the introduction of confounding variables from impurities. For process development and scale-up, while purity remains important, factors such as supplier capacity, batch-to-batch consistency, and cost per gram become more critical. The choice of supplier often involves a trade-off between immediate availability of small quantities at a higher price and longer lead times for bulk quantities at a lower cost.
Table 2: Comparison of Commercial Suppliers for this compound
| Supplier | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich | 97% | Discontinued (formerly available) | While a major supplier, this specific product may be discontinued, highlighting the need to verify stock. |
| Chem-Impex | ≥ 98% (GC) | 5g, 25g, Bulk Quote | Offers research-grade quantities with the option for larger-scale orders.[3] |
| AK Scientific Inc. | >99% (GC) | Inquire for sizes | Specializes in high-purity reagents for research and development.[6] |
| TCI America | >98.0% (GC) | 5g, 25g | A reliable source for a wide range of organic reagents.[7][8] |
| Parchem | Typical Product Specs | R&D/Pilot to Bulk | A supplier focused on specialty chemicals, offering a range of packaging options.[4] |
| Biosynth | Inquire | Inquire | Provides reference standards for pharmaceutical testing.[9] |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. Several synthetic routes have been reported. A common and regioselective method involves the bromination of 2-methylthiophene.
Expertise in Synthesis - The "Why": The direct bromination of 2-methylthiophene can lead to a mixture of isomers. To achieve regioselectivity for the 4-position, reaction conditions must be carefully controlled. The choice of brominating agent and solvent system is critical. Using a less reactive brominating agent or performing the reaction at low temperatures can favor substitution at the less sterically hindered and electronically favorable position.
Below is a representative protocol for the synthesis, adapted from established chemical literature.
Experimental Protocol: Regioselective Bromination of 2-Methylthiophene
Objective: To synthesize this compound from 2-methylthiophene with high regioselectivity.
Materials:
-
2-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Dichloromethane (DCM) or Chloroform
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthiophene (1.0 equivalent) in a suitable solvent such as DMF or chloroform. Cool the flask in an ice bath to 0 °C.
-
Rationale: Cooling the reaction mixture helps to control the exothermicity of the bromination reaction and improves regioselectivity by minimizing side reactions.
-
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains at or below 5 °C.
-
Rationale: NBS is a solid and is easier to handle than liquid bromine. Its slow, portion-wise addition prevents a rapid increase in temperature and the formation of polybrominated byproducts.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Rationale: Monitoring ensures the reaction goes to completion without prolonged reaction times that could lead to degradation or side product formation.
-
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM).
-
Rationale: The aqueous work-up removes the succinimide byproduct and any remaining DMF. DCM is a common extraction solvent for nonpolar organic products.
-
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and then with brine (to remove excess water).[10]
-
Rationale: This washing sequence is a standard procedure to purify the organic layer from acidic and aqueous impurities before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Rationale: Removing all water is crucial before solvent evaporation to obtain a clean product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Rationale: Purification is necessary to remove any unreacted starting material, isomers (e.g., 5-bromo-2-methylthiophene), or other byproducts.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a versatile building block. Its bromine substituent serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
A. Role in Pharmaceutical Research
In drug discovery, the thiophene ring is a bioisostere for the phenyl ring, offering similar size and shape but with different electronic properties and metabolic profiles.[2] this compound is a precursor to a wide range of substituted thiophenes that can be incorporated into scaffolds for various drug targets.
Key Applications:
-
Kinase Inhibitors: The thiophene moiety can form critical interactions within the ATP-binding site of kinases. This compound can be used in Suzuki, Stille, or Sonogashira coupling reactions to attach larger, more complex fragments to the thiophene core, building out molecules designed to target specific kinases.[10]
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The thiophene scaffold is present in many GPCR ligands. The ability to functionalize the 4-position of the 2-methylthiophene core allows for the exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity.[10]
-
Anti-inflammatory and Antifungal Agents: Derivatives of substituted thiophenes have shown potential as anti-inflammatory, antifungal, and antibacterial agents. This compound provides a starting point for the synthesis of libraries of compounds to be screened for these biological activities.
Visualization of a Key Synthetic Transformation: Suzuki Coupling
The Suzuki coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.
Caption: Suzuki coupling of this compound.
B. Applications in Materials Science
The electronic properties of the thiophene ring make it a fundamental unit in the development of organic electronics.[3]
-
Conductive Polymers: Polymerization of thiophene derivatives leads to polythiophenes, which are conductive polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and sensors.[3] this compound can be used as a monomer or as a precursor to more complex monomers for creating functionalized polythiophenes with tailored electronic and physical properties.
-
Organic Electronic Devices: The ability to create well-defined oligothiophenes and other conjugated materials through cross-coupling reactions makes this compound a valuable starting material for the synthesis of organic semiconductors used in organic field-effect transistors (OFETs).[3]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes serious eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often between 2-8 °C.[3][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[11]
Conclusion
This compound is a commercially available and highly valuable reagent for professionals in drug discovery and materials science. Its well-defined structure and the reactivity of the bromine atom provide a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, commercial sources, synthetic routes, and applications is essential for leveraging its full potential in research and development. This guide has provided a comprehensive overview, grounded in technical accuracy and practical insights, to support scientists in their innovative work.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. parchem.com [parchem.com]
- 5. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 29421-92-9 this compound AKSci J20100 [aksci.com]
- 7. Alkylmonothiophenes [Chemical Structural Class] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. This compound | 29421-92-9 | FB03110 [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
The Versatile Virtuoso: 4-Bromo-2-methylthiophene as a Strategic Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the pantheon of heterocyclic scaffolds, thiophene and its derivatives have emerged as privileged structures, particularly within the realms of medicinal chemistry and materials science.[1] This guide delves into the multifaceted role of a particularly valuable, yet often overlooked, thiophene derivative: 4-Bromo-2-methylthiophene. We will explore its intrinsic chemical reactivity, dissect key synthetic transformations, and illuminate its application in the synthesis of high-value molecules, providing a comprehensive resource for researchers seeking to leverage its unique properties.
Unveiling the Core: Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₅BrS, is a colorless to light yellow liquid at room temperature.[2] Its structure, featuring a thiophene ring substituted with a bromine atom at the 4-position and a methyl group at the 2-position, bestows upon it a unique combination of reactivity and stability.
| Property | Value | Reference |
| CAS Number | 29421-92-9 | [2] |
| Molecular Weight | 177.06 g/mol | [2] |
| Density | 1.581 g/mL at 25 °C | [3] |
| Boiling Point | 74-76 °C at 20 mmHg | [3] |
| Refractive Index | n20/D 1.5740 | [3] |
The interplay of the electron-donating methyl group and the electron-withdrawing, yet synthetically versatile, bromine atom dictates the regioselectivity of its reactions, making it a powerful tool in the synthetic chemist's arsenal.
The Reactive Landscape: Understanding the Electronic and Steric Influences
The reactivity of the this compound ring is a nuanced interplay of the electronic effects of its substituents. The methyl group at the 2-position is an electron-donating group, which activates the thiophene ring towards electrophilic substitution, primarily directing towards the 5-position. Conversely, the bromine atom at the 4-position is an electron-withdrawing group via induction, deactivating the ring, but also serves as a crucial handle for a variety of cross-coupling and metal-halogen exchange reactions.
Caption: Reactivity map of this compound.
This unique electronic profile allows for selective functionalization at multiple positions, making it a highly versatile building block.
Key Synthetic Transformations: A Practical Guide
This compound is a substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This section provides an in-depth look at three of the most important transformations: Suzuki-Miyaura coupling, Stille coupling, and lithiation-trapping reactions.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with high efficiency and functional group tolerance.[4] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst.[1]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Aryl-2-methylthiophene
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methylthiophene.
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling offers a complementary approach to the Suzuki reaction, utilizing organostannane reagents.[5] It is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.
Mechanism Overview:
Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
Caption: General experimental workflow for a Stille coupling reaction.
Experimental Protocol: Synthesis of 2-Methyl-4-(thiophen-2-yl)thiophene
This protocol details the Stille coupling of this compound with tributyl(thiophen-2-yl)stannane.[1]
Materials:
-
This compound (1.0 equiv)
-
Tributyl(thiophen-2-yl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Add tributyl(thiophen-2-yl)stannane via syringe.
-
Heat the reaction mixture to 90 °C and stir overnight.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Lithiation and Electrophilic Quench: Functionalization of the Thiophene Ring
Lithiation of the thiophene ring followed by quenching with an electrophile is a powerful method for introducing a variety of functional groups. The regioselectivity of lithiation is highly dependent on the directing effects of the substituents and the reaction conditions. For this compound, lithiation can occur either via halogen-metal exchange at the 4-position or by deprotonation at the 5-position, which is activated by the 2-methyl group. The outcome can often be controlled by the choice of organolithium reagent and temperature.
Mechanism Overview:
Directed ortho-lithiation involves the coordination of the organolithium reagent to a heteroatom-containing directing group, which facilitates deprotonation at the adjacent position.[6] In the case of this compound, the sulfur atom of the thiophene ring can act as a directing group. Halogen-metal exchange, on the other hand, is a rapid process that typically occurs at low temperatures.[7]
Experimental Protocol: Formylation via Lithiation-Quench
This protocol describes a general procedure for the formylation of this compound at the 5-position via lithiation followed by quenching with N,N-dimethylformamide (DMF).[8][9]
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add DMF dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound-5-carbaldehyde.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable precursor for a wide range of functional molecules.
Pharmaceutical Applications
Thiophene-containing compounds are prevalent in a number of marketed drugs and clinical candidates, exhibiting a broad spectrum of biological activities. This compound serves as a key starting material for the synthesis of analogues of successful drugs, such as the atypical antipsychotic olanzapine.[2] The ability to readily introduce diverse substituents at the 4-position allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Caption: Synthetic strategy towards olanzapine analogues.
Organic Electronics
The electron-rich nature of the thiophene ring makes it an excellent component for organic semiconductor materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10] this compound can be used to construct larger π-conjugated systems, such as thieno[3,2-b]thiophenes, which are valuable building blocks for high-performance organic electronic materials.[1] The ability to precisely tune the electronic properties of these materials through substitution on the thiophene ring is crucial for optimizing device performance.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique pattern of substitution allows for regioselective functionalization through a variety of high-yielding and robust chemical transformations. From the synthesis of complex pharmaceutical agents to the construction of novel organic electronic materials, the applications of this compound are vast and continue to expand. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic utility, empowering researchers to harness the full potential of this remarkable molecule.
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 9. Development of Organic Semiconductors [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
The Enduring Significance of Thiophene: A Technical Guide to Its Core Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2][3] Its unique electronic and structural profile confers a remarkable versatility, enabling its incorporation into a vast array of molecules with significant biological activity and advanced material properties.[2][3] This guide provides an in-depth exploration of the fundamental principles of thiophene chemistry, from its inherent aromaticity and reactivity to key synthetic methodologies and functionalization reactions. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the potential of the thiophene scaffold in their scientific endeavors.
The Thiophene Core: Structure, Aromaticity, and Reactivity
Thiophene's distinct properties arise from its planar, five-membered ring structure containing four carbon atoms and one sulfur atom.[4] It adheres to Hückel's rule for aromaticity, with a cyclic, planar, and fully conjugated system containing 6 π-electrons—four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom.[1] The aromaticity of thiophene is generally considered to be greater than that of furan but less than that of benzene.[1][5] This intermediate aromatic character is a key determinant of its chemical behavior.
The sulfur atom's ability to donate a lone pair of electrons into the π-system makes the thiophene ring electron-rich and, consequently, highly susceptible to electrophilic aromatic substitution (EAS) reactions.[4][6] In fact, thiophene is significantly more reactive than benzene in such reactions.[5][6]
Key Structural and Physical Properties of Thiophene:
| Property | Value |
| Molecular Formula | C₄H₄S[4] |
| Molar Mass | 84.14 g/mol [4] |
| Appearance | Colorless liquid[4] |
| Density | 1.051 g/mL[4] |
| Melting Point | -38 °C[4] |
| Boiling Point | 84 °C[4] |
Synthesis of the Thiophene Ring: Foundational Methodologies
The construction of the thiophene ring can be achieved through several named reactions, each offering a distinct pathway to substituted thiophenes from readily available starting materials. The choice of synthetic route is often dictated by the desired substitution pattern on the final product.
Paal-Knorr Thiophene Synthesis
This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8][9] These reagents serve a dual purpose, acting as both a source of sulfur and a dehydrating agent to drive the cyclization.[7]
Causality of Reagent Choice: The use of potent sulfurizing/dehydrating agents like P₄S₁₀ is crucial for overcoming the activation energy required for both the thionation of the carbonyl groups and the subsequent intramolecular condensation and dehydration steps that lead to the aromatic thiophene ring.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-methylthiophene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Thiophene Alkynylation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The reaction's utility is underscored by its tolerance for a wide array of functional groups and its often mild reaction conditions.[2]
This guide focuses on a specific and highly relevant application: the Sonogashira coupling of 4-Bromo-2-methylthiophene. Thiophene moieties are prevalent in numerous biologically active compounds and pharmaceuticals. The ability to introduce an alkynyl group onto the thiophene scaffold at a defined position opens a gateway to a diverse range of molecular architectures. The resulting alkynylated thiophenes are not merely final products; they are versatile intermediates for further transformations, including cyclizations, reductions, and subsequent cross-coupling reactions, making them valuable building blocks in drug discovery and materials science.[3]
The Catalytic Heart of the Reaction: Unraveling the Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The desired 2-methyl-4-alkynylthiophene product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
-
Coordination: The terminal alkyne coordinates with the copper(I) salt.
-
Deprotonation: An amine base deprotonates the alkyne, forming the key copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction.[5] These systems often require specific ligands or different reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.[5]
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general and robust starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of specific parameters may be necessary depending on the nature of the alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the this compound, palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the catalyst and the homocoupling of the alkyne.[6]
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Subsequently, add the amine base and the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a suitable temperature (typically 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For aryl bromides, heating is often required to achieve a reasonable reaction rate.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Quantitative Data and Optimization
The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their typical ranges for the coupling of aryl bromides.
| Parameter | Typical Range/Value | Rationale and Considerations |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices. Higher loadings may be needed for less reactive substrates. |
| Copper(I) Iodide | 2-10 mol% | Essential for the formation of the copper acetylide. Excess can promote homocoupling. |
| Base | 2-3 equivalents | Triethylamine or diisopropylamine are frequently used to neutralize the generated HBr and deprotonate the alkyne. |
| Solvent | THF, Toluene, DMF | The choice of solvent can influence reaction rate and solubility of reagents. Anhydrous conditions are critical.[6] |
| Temperature | Room Temp. to 80 °C | Aryl bromides often require heating to facilitate oxidative addition.[6] |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the alkyne is typically used to drive the reaction to completion. |
Troubleshooting and Field-Proven Insights
Even with a well-defined protocol, challenges can arise. Here are some common issues and their solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not degraded. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[6] Using fresh, high-purity reagents and solvents is essential.
-
Insufficient Temperature: Aryl bromides are less reactive than aryl iodides and often require elevated temperatures for the oxidative addition step to proceed efficiently.[6]
-
Inappropriate Base: The amine base must be sufficiently strong to deprotonate the alkyne and should be used in excess.[6]
-
-
Formation of Side Products:
-
Difficulty in Purification:
-
Removal of Amine Salts: Thoroughly washing the reaction mixture with water or a saturated aqueous solution of ammonium chloride during the work-up is crucial for removing the hydrohalide salt of the amine base.
-
Applications in Drug Discovery and Beyond
The alkynylated thiophene products synthesized via the Sonogashira coupling are valuable precursors in various fields:
-
Medicinal Chemistry: The introduction of an alkyne handle allows for the facile incorporation of the thiophene scaffold into larger, more complex molecules through "click" chemistry or further cross-coupling reactions. This is a powerful strategy for generating libraries of compounds for biological screening.[7]
-
Materials Science: Arylalkynes are key components in the synthesis of conjugated polymers and organic electronic materials. The ability to precisely functionalize the thiophene ring allows for the fine-tuning of the electronic and photophysical properties of these materials.
-
Natural Product Synthesis: The Sonogashira reaction is a widely used method for constructing the carbon skeleton of many natural products that feature enyne or polyyne motifs.[3]
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of (2-methylthiophen-4-yl)magnesium bromide
Introduction: The Strategic Importance of (2-methylthiophen-4-yl)magnesium bromide in Medicinal Chemistry and Materials Science
The thiophene moiety is a cornerstone in the architecture of numerous pharmaceuticals and organic electronic materials. Its capacity to act as a bioisostere for phenyl rings, coupled with its unique electronic properties, makes it a privileged scaffold in drug design. Specifically, the 2,4-disubstituted thiophene framework is a key structural motif in a variety of biologically active molecules. The Grignard reagent, (2-methylthiophen-4-yl)magnesium bromide, serves as a pivotal intermediate for introducing the 2-methylthiophen-4-yl group into complex molecular structures, particularly through cross-coupling reactions. This application note provides a comprehensive guide for the reliable and efficient formation of this valuable reagent, addressing the nuances of its synthesis and offering detailed protocols for its successful preparation and subsequent use.
Understanding the Reaction: Mechanism and Key Considerations
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] In the case of 4-Bromo-2-methylthiophene, the magnesium atom inserts into the C-Br bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.[1] This "umpolung" renders the resulting organomagnesium species a potent carbon-based nucleophile, capable of reacting with a wide range of electrophiles.[2]
Several critical factors govern the success of this reaction:
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can inhibit the reaction.[1] Activation to expose a fresh, reactive metal surface is paramount for successful initiation.[3]
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water.[4] The rigorous exclusion of moisture from glassware, solvents, and reagents is non-negotiable.
-
Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. They not only serve as the reaction medium but also stabilize the Grignard reagent by coordinating to the magnesium center.[1] THF is often preferred for aryl Grignard formations due to its higher boiling point and better solvating properties.[1]
-
Reaction Initiation and Temperature Control: The initiation of a Grignard reaction is an exothermic process.[5] Careful control of the addition rate of the alkyl halide and external cooling are necessary to maintain a steady reaction and prevent side reactions.
Visualizing the Workflow: From Starting Material to Grignard Reagent
Caption: Workflow for the formation of (2-methylthiophen-4-yl)magnesium bromide.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the formation of (2-methylthiophen-4-yl)magnesium bromide.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.33 g | 55 | 1.1 eq. |
| This compound | C₅H₅BrS | 177.06 | 8.85 g | 50 | 1.0 eq. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Freshly distilled from Na/benzophenone |
| Iodine | I₂ | 253.81 | 1 crystal | - | Activator |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ~0.1 mL | - | Optional activator |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (1.33 g) in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface.[6] Allow the flask to cool to room temperature.
-
Reaction Setup: Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask containing the activated magnesium.
-
Preparation of the Alkyl Halide Solution: In a separate dry flask, dissolve this compound (8.85 g) in 80 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add approximately 5-10 mL of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture may need to be gently warmed to initiate. Successful initiation is indicated by a gentle bubbling from the magnesium surface and the appearance of a grayish, cloudy color.[6]
-
Addition of the Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.
-
Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Titration and Storage: The concentration of the freshly prepared Grignard reagent should be determined by titration before use. The solution should be used immediately or stored under an inert atmosphere.
Potential Side Reactions and Mitigation Strategies
The primary side reaction of concern is Wurtz-type homocoupling, which can lead to the formation of 4,4'-bi(2-methylthiophene).
Caption: Wurtz-type homocoupling side reaction.
Mitigation Strategies:
-
Controlled Temperature: Maintaining a gentle reflux and avoiding excessive heating can minimize homocoupling.
-
Slow Addition: A slow, controlled addition of the this compound solution ensures that its concentration in the reaction mixture remains low, thus disfavoring the bimolecular coupling reaction.
Application in Cross-Coupling Reactions: The Kumada Coupling
A primary application of (2-methylthiophen-4-yl)magnesium bromide is in transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form C-C bonds.[7]
Example Protocol: Kumada Coupling with an Aryl Halide
-
Catalyst Preparation: In a separate, dry, and inerted flask, add the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄, 1-5 mol%).
-
Addition of Aryl Halide: Add the aryl halide (e.g., bromobenzene, 1.0 eq.) dissolved in anhydrous THF to the catalyst.
-
Grignard Reagent Addition: Cool the catalyst/aryl halide mixture in an ice bath. Slowly add the prepared (2-methylthiophen-4-yl)magnesium bromide solution (1.1 eq.) via cannula.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Safety Precautions
-
Flammability: Grignard reagents and ethereal solvents are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[8]
-
Reactivity with Water: Grignard reagents react violently with water, releasing flammable gases. Ensure all equipment is scrupulously dry.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves.[8]
-
Quenching: The quenching of Grignard reactions is exothermic and should be performed carefully with cooling.
Conclusion
The successful formation of (2-methylthiophen-4-yl)magnesium bromide is a critical step for the synthesis of a wide range of functionalized molecules. By adhering to the principles of meticulous glassware preparation, effective magnesium activation, and controlled reaction conditions, researchers can reliably generate this valuable reagent. The detailed protocols and considerations provided in this application note are intended to empower scientists in drug development and materials science to confidently utilize this versatile synthetic tool.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. scilit.com [scilit.com]
Stille Coupling for the Synthesis of Substituted Thiophenes: Application Notes and Protocols
Introduction: The Strategic Importance of Thiophene Linkages
The thiophene moiety is a cornerstone in modern materials science and medicinal chemistry. Its unique electronic properties and propensity for functionalization make it a privileged scaffold in the design of organic semiconductors, photovoltaics, and a diverse array of pharmacologically active agents.[1][2] The Stille cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds involving these heterocyclic systems.[3][4] Its tolerance for a wide range of functional groups, coupled with the stability of the requisite organostannane reagents, often makes it the method of choice for the synthesis of complex substituted thiophenes and polythiophenes.[5][6]
This guide provides a comprehensive overview of the critical parameters governing the Stille coupling of substituted thiophenes, offering detailed experimental protocols and troubleshooting advice tailored for researchers in both academic and industrial settings.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the catalytic cycle is paramount for rational optimization of reaction conditions. The generally accepted mechanism for the Stille coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the substituted halothiophene. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the thiophene ring.[8]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This step can be influenced by the choice of ligands on the palladium and the polarity of the solvent.[4][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
Below is a visual representation of this catalytic process.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Optimizing Reaction Conditions: A Guide for Substituted Thiophenes
The success of a Stille coupling reaction with a substituted thiophene is highly dependent on the judicious selection of several key parameters. The electronic and steric nature of the substituents on the thiophene ring plays a crucial role in determining the optimal conditions.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligands is critical. While Pd(PPh₃)₄ is a commonly used and often effective catalyst, modern advancements have introduced a range of more specialized systems.[3][10]
-
For Electron-Rich Thiophenes (e.g., 3-alkylthiophenes): These substrates readily undergo oxidative addition. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often provide good results.[11]
-
For Electron-Poor Thiophenes (e.g., 3-formylthiophene, thiophene-2-carbonitrile): Oxidative addition can be more challenging. The use of more electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or Buchwald-type ligands (e.g., XPhos), can accelerate this step and improve overall yields.[10][12] In some cases, arsenic-based ligands have also shown promise in lowering the energy barrier for key steps in the catalytic cycle.[8]
Solvent and Temperature Considerations
The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity.
-
Non-polar aprotic solvents like toluene and dioxane are widely used and are generally good choices for a variety of substituted thiophenes.[1]
-
Polar aprotic solvents such as DMF or NMP can be beneficial, particularly for less reactive substrates, as they can accelerate the transmetalation step.[9][10] However, they can also lead to a higher incidence of side reactions.
-
Temperature is a critical parameter. While higher temperatures (80-120 °C) are often required to drive the reaction to completion, excessive heat can lead to catalyst decomposition and the formation of byproducts.[1] For sensitive substrates, starting at a lower temperature and gradually increasing it can be a prudent strategy.
The Role of Additives
Additives can have a profound impact on the efficiency of the Stille coupling.
-
Copper(I) salts (e.g., CuI): These are known to accelerate the transmetalation step, often leading to significantly higher yields and shorter reaction times, especially for sterically hindered or electron-poor substrates.[10]
-
Fluoride sources (e.g., CsF): These can activate the organostannane, making it more nucleophilic and facilitating transmetalation.[10]
-
Lithium chloride (LiCl): This additive can help to break up tin-halide aggregates and promote a more efficient catalytic cycle.[5]
The following workflow provides a decision-making framework for selecting optimal Stille coupling conditions for a given substituted thiophene.
Caption: Decision workflow for selecting Stille coupling conditions.
Comparative Data for Stille Coupling of Substituted Thiophenes
The following table provides a summary of representative conditions and yields for the Stille coupling of various substituted bromothiophenes. This data is compiled from the literature and is intended to serve as a starting point for reaction optimization.
| Entry | Substituted Thiophene | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-hexylthiophene | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85-95 |
| 2 | 3-Bromo-4-methylthiophene | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 8 | ~90 |
| 3 | 2-Bromo-3-methoxythiophene | 2-Thienyl-SnBu₃ | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 24 | ~80 |
| 4 | 3-Bromothiophene-2-carbaldehyde | Aryl-SnMe₃ | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 16 | ~75 |
| 5 | Methyl 4-bromothiophene-2-carboxylate | Heteroaryl-SnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | DMF | 110 | 12 | ~88 |
Note: Yields are approximate and can vary depending on the specific coupling partners and reaction scale.
Experimental Protocols
Protocol 1: Stille Coupling of an Electron-Rich Thiophene (3-Hexyl-2-bromothiophene with Phenyltributylstannane)
Materials:
-
3-Hexyl-2-bromothiophene (1.0 equiv)
-
Phenyltributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-hexyl-2-bromothiophene and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add phenyltributylstannane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of an Electron-Poor Thiophene (3-Bromothiophene-2-carbaldehyde with an Arylstannane)
Materials:
-
3-Bromothiophene-2-carbaldehyde (1.0 equiv)
-
Aryltributylstannane (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.03 equiv)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃ to a flame-dried Schlenk flask.
-
Add anhydrous DMF and stir for 10 minutes to form the active catalyst.
-
Add 3-bromothiophene-2-carbaldehyde and the arylstannane.
-
Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Wash the organic layer with a saturated aqueous solution of KF, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents. | 1. Use a fresh batch of catalyst or pre-activate the catalyst. 2. Gradually increase the reaction temperature. 3. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Homocoupling of Organostannane | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Ensure a strictly inert atmosphere. 2. Add a copper(I) co-catalyst. |
| Dehalogenation of Thiophene | 1. Presence of water or protic impurities. 2. Slow reductive elimination. | 1. Use rigorously dried reagents and solvents. 2. Switch to a more electron-rich, bulky ligand to promote reductive elimination. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Presence of impurities. | 1. Lower the reaction temperature. 2. Use a ligand that forms a more stable complex with palladium. |
Conclusion
The Stille coupling is an indispensable methodology for the synthesis of substituted thiophenes, enabling the construction of a vast array of functional molecules and materials. A nuanced understanding of the interplay between the electronic nature of the thiophene substrate and the various reaction parameters is key to achieving high yields and purity. By carefully selecting the catalyst, ligands, solvent, and temperature, researchers can harness the full potential of this powerful cross-coupling reaction.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses - Webthesis [webthesis.biblio.polito.it]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Conductive Polymers Using 4-Bromo-2-methylthiophene
Abstract
Polythiophenes are a prominent class of conductive polymers with extensive applications in organic electronics, including sensors, transistors, and photovoltaics.[1][2] The functionalization of the thiophene monomer is a key strategy for tuning the properties of the resulting polymer, such as solubility, conductivity, and processability.[3] This document provides detailed protocols for the synthesis of conductive polymers using 4-Bromo-2-methylthiophene as the monomer. The presence of a methyl group at the 2-position and a bromine atom at the 4-position offers a versatile platform for producing well-defined polymer structures. We will explore two primary synthetic routes: chemical oxidative polymerization and palladium-catalyzed cross-coupling reactions (Stille and Suzuki polycondensation). These methods allow for the creation of polymers with distinct properties and functionalities. This guide is intended for researchers and scientists in materials science and drug development, providing both theoretical background and practical, step-by-step methodologies.
Introduction to Substituted Polythiophenes
Polythiophenes and their derivatives are a cornerstone of the conducting polymer field, valued for their environmental and thermal stability, as well as their tunable electrochemical and optical properties.[3][4] The properties of polythiophenes can be significantly enhanced by introducing substituents at the 3- and/or 4-positions of the thiophene ring.[3] These modifications can improve solubility, which is often a challenge with unsubstituted polythiophene, and allow for the fine-tuning of the polymer's electronic characteristics.[5]
This compound is a particularly interesting monomer. The methyl group at the 2-position can enhance solubility and influence the polymer's morphology. The bromine atom at the 4-position serves as a reactive handle for cross-coupling reactions, enabling the synthesis of well-defined, regioregular polymer chains.[6] This application note will detail the synthesis of conductive polymers from this monomer via two distinct and powerful polymerization techniques.
Synthesis via Chemical Oxidative Polymerization
Chemical oxidative polymerization is a straightforward and scalable method for synthesizing polythiophenes.[7] It typically employs an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of thiophene monomers.[8] This method is cost-effective and can produce large quantities of polymer.[8]
Mechanism of Oxidative Polymerization
The polymerization proceeds through the oxidation of the thiophene monomer to form a radical cation.[9] These radical cations then couple, followed by deprotonation, to form dimers, oligomers, and ultimately the polymer chain.[9][10] The reaction is typically carried out in an inert solvent.[7]
Caption: Oxidative polymerization workflow.
Experimental Protocol: Oxidative Polymerization of this compound
Materials:
-
This compound (Monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform (CHCl₃) (Solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve this compound (1.0 eq) in anhydrous chloroform under an inert atmosphere.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (2.5 eq) in anhydrous chloroform.
-
Slowly add the FeCl₃ solution dropwise to the monomer solution at room temperature with vigorous stirring.
-
The reaction mixture should darken, indicating the onset of polymerization. Continue stirring at room temperature for 24 hours.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer and residual FeCl₃.
-
To obtain the neutral (de-doped) polymer, stir the polymer in an ammonia solution for 2 hours.
-
Filter the polymer, wash with methanol, and dry under vacuum at 40 °C.
| Parameter | Value |
| Monomer Concentration | ~0.1 M |
| Oxidant:Monomer Ratio | 2.5 : 1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
Table 1: Reaction conditions for oxidative polymerization.
Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are powerful tools for the synthesis of well-defined conjugated polymers.[11][12] These methods offer precise control over the polymer's structure, leading to materials with improved properties.[13]
Stille Polycondensation
The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.[14] For polymerization, a bifunctional monomer is typically used. In the case of this compound, it can be converted to a distannylated derivative to react with a dihaloaromatic comonomer, or it can be polymerized with a bis(stannyl) aromatic comonomer. A more direct approach is the polycondensation of a bromo-stannyl functionalized monomer.
To utilize Stille coupling, this compound must first be converted to an organotin derivative. A common method is lithiation followed by reaction with a trialkyltin chloride.
Protocol: Synthesis of 2,5-bis(trimethylstannyl)-3-methylthiophene (as an example monomer for Stille coupling)
This protocol describes the synthesis of a related monomer to illustrate the Stille coupling approach, as direct polymerization of this compound via Stille would require a more complex monomer synthesis.
Materials:
-
3-Methylthiophene
-
n-Butyllithium (n-BuLi)
-
Trimethyltin chloride (Me₃SnCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-methylthiophene in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (2.2 eq) and stir for 2 hours at room temperature.
-
Cool the mixture back to -78 °C and slowly add Me₃SnCl (2.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer, evaporate the solvent, and purify the product by distillation or chromatography.
Materials:
-
2,5-Dibromo-3-methylthiophene (dihalo monomer)
-
2,5-bis(trimethylstannyl)thiophene (distannyl comonomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)
-
Anhydrous Toluene (solvent)
Procedure:
-
In a Schlenk flask, combine the dihalo monomer (1.0 eq), the distannyl comonomer (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tol)₃ (0.04 eq).
-
Add anhydrous toluene via syringe under an inert atmosphere.
-
Degas the solution by freeze-pump-thaw cycles.
-
Heat the reaction mixture at 90-110 °C for 48 hours.
-
Cool the mixture to room temperature and precipitate the polymer in methanol.
-
Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the polymer.
-
Evaporate the chloroform to yield the purified polymer.
Caption: Stille polycondensation workflow.
| Parameter | Value |
| Catalyst Loading | 1 mol% |
| Ligand:Catalyst Ratio | 4:1 |
| Reaction Temperature | 90-110 °C |
| Reaction Time | 48 hours |
Table 2: Reaction conditions for Stille polycondensation.
Suzuki Polycondensation
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex.[15] This method is often preferred over Stille coupling due to the lower toxicity of boron compounds.[16]
Similar to the Stille reaction, a boronic acid or ester derivative of the thiophene is required.
Protocol: Synthesis of 2,5-bis(pinacolato)diboron-3-methylthiophene (as an example monomer for Suzuki coupling)
This protocol illustrates the synthesis of a suitable monomer for Suzuki polymerization.
Materials:
-
2,5-Dibromo-3-methylthiophene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (catalyst)
-
Anhydrous Dioxane (solvent)
Procedure:
-
In a Schlenk flask, combine 2,5-dibromo-3-methylthiophene (1.0 eq), B₂pin₂ (2.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous dioxane under an inert atmosphere.
-
Degas the mixture and heat at 80 °C for 16 hours.
-
Cool the reaction, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Materials:
-
2,5-Dibromo-3-methylthiophene (dihalo monomer)
-
Thiophene-2,5-diboronic acid bis(pinacol) ester (diboronic ester comonomer)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)
-
Aqueous sodium carbonate (Na₂CO₃) solution (base)
-
Toluene (solvent)
Procedure:
-
Combine the dihalo monomer (1.0 eq), the diboronic ester comonomer (1.0 eq), and Pd(PPh₃)₄ (0.02 eq) in a flask.
-
Add toluene and a 2 M aqueous solution of Na₂CO₃.
-
Thoroughly degas the biphasic mixture.
-
Heat the reaction at 90 °C with vigorous stirring for 48 hours.
-
After cooling, separate the organic layer and precipitate the polymer in methanol.
-
Filter the polymer and purify by Soxhlet extraction as described for the Stille polymerization.
Caption: Suzuki polycondensation workflow.
| Parameter | Value |
| Catalyst Loading | 2 mol% |
| Base | 2 M Na₂CO₃ (aq) |
| Reaction Temperature | 90 °C |
| Reaction Time | 48 hours |
Table 3: Reaction conditions for Suzuki polycondensation.
Characterization of the Synthesized Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and assess regioregularity.[17]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[8]
-
UV-Vis Spectroscopy: This technique provides information about the electronic structure and conjugation length of the polymer.[18]
-
Cyclic Voltammetry (CV): CV is used to study the electrochemical properties of the polymers, including their oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.[19]
-
Four-Point Probe Measurement: This method is used to determine the electrical conductivity of the polymer films.
Conclusion
This application note has provided detailed protocols for the synthesis of conductive polymers from this compound using both chemical oxidative polymerization and palladium-catalyzed cross-coupling reactions. The choice of synthetic method will depend on the desired properties of the final polymer. Oxidative polymerization offers a simple, scalable route to produce these materials, while Stille and Suzuki polycondensations provide greater control over the polymer's structure and molecular weight, which is often crucial for high-performance electronic devices. The protocols provided herein serve as a comprehensive guide for researchers in the field of conductive polymers and their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
4-Bromo-2-methylthiophene in pharmaceutical intermediate synthesis
An In-Depth Guide to the Strategic Utilization of 4-Bromo-2-methylthiophene in the Synthesis of Pharmaceutical Intermediates
Authored by: Senior Application Scientist, Gemini Division
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone of modern drug design.[3] Among thiophene derivatives, this compound stands out as a particularly versatile and powerful building block for pharmaceutical synthesis. The strategic placement of the bromine atom at the 4-position and the methyl group at the 2-position allows for regioselective functionalization, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of key synthetic transformations involving this compound, complete with detailed protocols, mechanistic insights, and applications in the synthesis of cutting-edge therapeutic agents.
The Strategic Importance of this compound
This compound is more than a simple heterocyclic halide; it is a precisely engineered synthon for complex molecule assembly. The C4-bromine atom serves as a versatile handle for a host of cross-coupling and metallation reactions, while the C2-methyl group influences the electronic properties and steric environment of the ring. This substitution pattern is crucial for directing subsequent reactions and is frequently found in scaffolds targeting a range of diseases, from cancer to metabolic disorders.[1]
This document details four critical reaction classes that leverage the unique reactivity of this compound:
-
Suzuki-Miyaura Cross-Coupling: Forging carbon-carbon bonds to append aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Constructing carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.
-
Grignard Reaction: Creating organometallic intermediates for reaction with a wide range of electrophiles.
-
Direct Lithiation (Halogen-Metal Exchange): Generating potent nucleophiles for subsequent functionalization.
These methodologies form the foundation for building advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the stability of its boronic acid reagents.[4] For this compound, this reaction provides a direct and efficient route to synthesize 4-aryl-2-methylthiophenes, which are key substructures in various biologically active molecules, including kinase inhibitors.[5][6][7]
Causality and Mechanistic Insight
The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[4] The choice of ligand, base, and solvent system is critical to prevent catalyst deactivation and side reactions, ensuring high yields.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-(4-methoxyphenyl)thiophene
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (e.g., 177 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~85 | [8] |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~78 | [9] |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | ~82 | [4] |
| Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | ~75 | General |
Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of aryl C-N bonds is fundamental to the synthesis of a vast number of pharmaceuticals.[10] The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of amines under relatively mild conditions.[11][12] Applying this reaction to this compound opens a direct pathway to novel thiophene-based amines, precursors for antipsychotics, kinase inhibitors, and other therapeutic agents.[3][13][14]
Causality and Mechanistic Insight
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10][12] A key step is the deprotonation of the amine by a strong base (often a bulky alkoxide like sodium tert-butoxide), which facilitates its coordination to the palladium center before reductive elimination.[12] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition.[15]
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Synthesis of 4-(2-Methylthiophen-4-yl)morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under an argon atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL). Add this compound (177 mg, 1.0 mmol) followed by morpholine (131 mg, 1.5 mmol).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Dissolve the residue in dichloromethane, wash with water, and dry over Na₂SO₄. After concentration, purify the product by flash column chromatography to afford the desired amine.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | ~80 | [11] |
| Piperidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | ~88 | [15] |
| Benzophenone imine | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | ~92 | [15] |
| N-Methylaniline | Pd₂(dba)₃ / RuPhos | LHMDS | THF | ~85 | General |
Grignard Reagent Formation and Reaction
The Grignard reaction is a classic yet indispensable tool in organic synthesis for forming C-C bonds.[16] Converting this compound into its corresponding Grignard reagent, (2-methylthiophen-4-yl)magnesium bromide, creates a powerful carbon nucleophile.[17] This intermediate can react with a vast array of electrophiles (aldehydes, ketones, esters, nitriles, etc.) to install diverse functional groups, which is particularly useful in the synthesis of complex intermediates for APIs like GLP-1 receptor agonists.[18][19]
Causality and Mechanistic Insight
The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond.[17] The process is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. The reaction is highly exothermic and sensitive to moisture and protic solvents, necessitating strictly anhydrous conditions.[20] Continuous flow technologies are increasingly being used to manage the exothermicity and improve the safety and scalability of Grignard reagent formation.[16]
Caption: Two-step workflow for Grignard reaction.
Detailed Experimental Protocol: Synthesis of 2-(2-Methylthiophen-4-yl)propan-2-ol
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Grignard Formation: Flame-dry a three-neck round-bottom flask equipped with a condenser and dropping funnel under an argon flow. Add magnesium turnings (291 mg, 12 mmol) and a crystal of iodine. Add a small portion of a solution of this compound (1.77 g, 10 mmol) in anhydrous THF (20 mL).
-
Initiation and Addition: Gently warm the flask to initiate the reaction (indicated by color change and refluxing). Once initiated, add the remaining thiophene solution dropwise to maintain a gentle reflux. After addition is complete, reflux for another 1-2 hours to ensure full conversion.
-
Electrophilic Quench: Cool the resulting Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetone (639 mg, 11 mmol) in anhydrous THF (5 mL) dropwise with stirring.
-
Work-up: After the addition, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude alcohol by column chromatography.
| Electrophile | Product Type | Typical Yield (%) |
| Formaldehyde | Primary Alcohol | ~70-80 |
| Benzaldehyde | Secondary Alcohol | ~85-95 |
| N,N-Dimethylformamide (DMF) | Aldehyde | ~70-85 |
| Carbon Dioxide (dry ice) | Carboxylic Acid | ~80-90 |
Lithiation via Halogen-Metal Exchange
For accessing thiophene anions under milder thermal conditions than Grignard formation, lithium-halogen exchange is the method of choice.[21] This reaction is extremely fast, even at very low temperatures (-78 °C), and generates a highly reactive 2-methylthiophen-4-yllithium species.[22] This potent nucleophile can be trapped with a wide variety of electrophiles, often with higher yields and cleaner conversions than the corresponding Grignard reagent, though it requires more stringent anhydrous and cryogenic conditions.
Causality and Mechanistic Insight
The reaction is driven by the formation of a more stable organolithium species.[21] An alkyllithium reagent, typically n-butyllithium (n-BuLi), attacks the bromine atom, leading to a rapid exchange. The reaction is conducted at -78 °C to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent (THF).[21][22] The presence of directing groups on the thiophene ring can influence the stability and reactivity of the organolithium species.[23]
Caption: Workflow for Lithiation and Electrophilic Trapping.
Detailed Experimental Protocol: Synthesis of Trimethyl(2-methylthiophen-4-yl)silane
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under argon, add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath. Add this compound (1.77 g, 10 mmol).
-
Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Electrophilic Trap: Add trimethylsilyl chloride (1.3 g, 12 mmol) dropwise to the reaction mixture.
-
Warming and Quench: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by distillation or column chromatography.
| Electrophile | Product Type | Typical Yield (%) |
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Boronate Ester | >90 |
| Iodine (I₂) | 4-Iodo-2-methylthiophene | ~85-95 |
| N-Formylpiperidine | Aldehyde | ~75-85 |
| Chlorotrimethylstannane (SnMe₃Cl) | Stannane Derivative | ~80-90 |
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 17. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 18. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US20240208952A1 - Thiophene glp-1 receptor agonist and use thereof - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. reddit.com [reddit.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methylthiophene
Introduction
Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and ability to mimic phenyl rings in biological systems. The functionalization of the thiophene core is therefore of paramount importance for the development of novel therapeutics and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient alternative to traditional synthetic methods.[1][2] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-bromo-2-methylthiophene, a readily available building block, with a variety of coupling partners.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step experimental procedures but also the underlying scientific rationale for the selection of catalysts, ligands, bases, and solvents, thereby empowering users to optimize these reactions for their specific applications.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][3] The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): The coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
The choice of ligands, bases, and solvents plays a crucial role in the efficiency and selectivity of these reactions by influencing the rates of the individual steps in the catalytic cycle.
I. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds due to the stability and low toxicity of the boronic acid coupling partners.[2]
Scientific Integrity & Logic
The key to a successful Suzuki-Miyaura coupling lies in the activation of the organoboron reagent by a base to facilitate the transmetalation step. The choice of palladium source and ligand is critical for achieving high catalytic activity and turnover numbers. Phosphine ligands, particularly bulky and electron-rich ones, are often employed to promote the oxidative addition and reductive elimination steps.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 2-methyl-4-phenylthiophene
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-4-phenylthiophene.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 5 | 85-95 | Adapted from[2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 | Adapted from[2] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 110 | 4 | 88 | Adapted from[2] |
II. Heck Reaction: Formation of C-C Bonds with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon of the alkene.[4][5]
Scientific Integrity & Logic
The Heck reaction typically proceeds via a neutral or cationic pathway. The choice of base is crucial for the regeneration of the active Pd(0) catalyst at the end of the cycle. The regioselectivity of the alkene insertion can be influenced by both electronic and steric factors of the alkene and the palladium complex. For terminal alkenes, the aryl group generally adds to the less substituted carbon.
Catalytic Cycle for the Heck Reaction
Caption: Catalytic cycle of the Heck reaction of this compound.
Experimental Protocol: Synthesis of 4-styryl-2-methylthiophene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add triethylamine (2.0 mmol, 2.0 equiv.) and N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to yield the desired product.
Quantitative Data for the Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 75-85 | Adapted from[4][5] |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 12 | 80-90 | Adapted from[4][6] |
| Cyclohexene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 60-70 | Adapted from[4][6] |
III. Sonogashira Coupling: Formation of C-C Bonds with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7][8]
Scientific Integrity & Logic
The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. The reaction is typically carried out in the presence of an amine base, which serves both to deprotonate the terminal alkyne and to act as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 2-methyl-4-(phenylethynyl)thiophene
Materials:
-
This compound
-
Phenylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.
Quantitative Data for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 10 | 85-95 | Adapted from[7][8] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | Toluene | 60 | 6 | 90-98 | Adapted from[7][8] |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 80-90 | Adapted from[7][8] |
IV. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10]
Scientific Integrity & Logic
This reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often the rate-determining step, and to prevent β-hydride elimination, a common side reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of 4-morpholino-2-methylthiophene
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox, charge an oven-dried vial with this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 18-24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Pd Source (mol% Pd) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu | Toluene | 100 | 20 | 85-95 | Adapted from[9][10] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 | Adapted from[9][10] |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 75-85 | Adapted from[4] |
V. Stille Coupling: Formation of C-C Bonds with Organostannanes
The Stille coupling is a versatile reaction for forming C-C bonds by reacting an organostannane with an organic halide.[11][12][13]
Scientific Integrity & Logic
A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-determining step, and its rate can be influenced by the ligands on both the palladium and tin atoms.
Catalytic Cycle for the Stille Coupling
Caption: Catalytic cycle of the Stille coupling of this compound.
Experimental Protocol: Synthesis of 2-methyl-4-phenylthiophene
Materials:
-
This compound
-
Tributyl(phenyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
Add tributyl(phenyl)tin (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C for 12-16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes.
-
Filter the mixture through Celite and extract the filtrate with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data for Stille Coupling
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 14 | 80-90 | Adapted from[11][12][13] | | Tributyl(vinyl)tin | Pd₂(dba)₃ (2) / P(fur)₃ (8) | - | THF | 70 | 10 | 85-95 | Adapted from[11][12][13] | | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 90 | 12 | 75-85 | Adapted from[11][12][13] |
References
- 1. youtube.com [youtube.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. scilit.com [scilit.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-2-methylthiophene
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Introduction: The Strategic Importance of 4-Bromo-2-methylthiophene in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its thiophene core is a bioisostere for benzene, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The bromine atom at the 4-position and the methyl group at the 2-position create a unique electronic and steric environment, allowing for regioselective functionalization. Nucleophilic substitution reactions are paramount for elaborating the core structure of this compound, enabling the introduction of a diverse array of functional groups essential for tuning the biological activity and material properties of the resulting compounds.[1] This document provides a comprehensive guide to various palladium- and copper-catalyzed nucleophilic substitution protocols applicable to this versatile substrate.
Core Concept: Transition Metal-Catalyzed Nucleophilic Substitution
Direct nucleophilic aromatic substitution (SNAr) on electron-rich heteroaromatics like this compound is generally challenging. Transition metal catalysis, particularly with palladium and copper, provides a powerful avenue to overcome this limitation. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for cross-coupling reactions) or coordination of the nucleophile, and reductive elimination to form the desired product and regenerate the active catalyst.
Caption: General scheme of nucleophilic substitution on this compound.
I. Carbon-Nitrogen (C-N) Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[2][3][4] This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide range of aryl amines from aryl halides.[2][4]
Scientific Rationale
The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands generally providing the best results.
Experimental Protocol: Synthesis of N-Aryl-2-methylthiophen-4-amine Derivatives
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 97% |
| Amine (e.g., Aniline) | Acros Organics | 99% |
| Pd₂(dba)₃ | Strem Chemicals | 98% |
| XPhos | Sigma-Aldrich | 98% |
| Sodium tert-butoxide (NaOtBu) | Alfa Aesar | 97% |
| Toluene (anhydrous) | Fisher Scientific | 99.8% |
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Carbon-Carbon (C-C) Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions
The formation of C-C bonds is fundamental to organic synthesis. Several palladium-catalyzed cross-coupling reactions are highly effective for the derivatization of this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[5][6][7]
Scientific Rationale: The catalytic cycle involves the oxidative addition of this compound to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product.[6]
Protocol: Synthesis of 4-Aryl-2-methylthiophene Derivatives
| Parameter | Condition |
| Substrates | This compound, Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) |
| Temperature | 90 °C |
| Time | 12 h |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the mixture at 90 °C under an inert atmosphere for 12 hours.
-
After cooling, extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9][10]
Scientific Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
Protocol: Synthesis of 4-Alkynyl-2-methylthiophene Derivatives
| Parameter | Condition |
| Substrates | This compound, Terminal alkyne |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | THF |
| Temperature | Room Temperature |
| Time | 6-20 h |
Procedure:
-
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF and Et₃N, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere.[11]
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
C. Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[12][13][14][15]
Scientific Rationale: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organotin reagent, and reductive elimination.[13] A key advantage is the stability and functional group tolerance of the organostannane reagents.[13][14]
Protocol: Synthesis of 4-Vinyl-2-methylthiophene
| Parameter | Condition |
| Substrates | This compound, Vinyltributyltin |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 16 h |
Procedure:
-
A mixture of this compound (1.0 mmol), vinyltributyltin (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) in toluene is heated at 110 °C in a sealed tube.
-
After 16 hours, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
D. Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.[16][17][18][19][20]
Scientific Rationale: Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reaction times and milder conditions.[16] The reaction must be performed under strictly anhydrous and anaerobic conditions due to the sensitivity of the organozinc reagents.[16]
Protocol: Synthesis of 4-Alkyl-2-methylthiophene
| Parameter | Condition |
| Substrates | This compound, Alkylzinc chloride |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Solvent | THF |
| Temperature | 60 °C |
| Time | 8 h |
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF, add the alkylzinc chloride solution (1.2 mmol, 0.5 M in THF) followed by Pd(dppf)Cl₂ (0.03 mmol).
-
Heat the mixture at 60 °C under argon for 8 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, and extract with ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
III. Carbon-Heteroatom Bond Formation: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O, C-S, and C-N bonds using a copper catalyst, often at elevated temperatures.[21][22]
Scientific Rationale
The reaction mechanism is thought to involve the formation of a copper(I) alkoxide, thiolate, or amide, which then reacts with the aryl halide.[21] Modern protocols often utilize ligands to improve the solubility of the copper catalyst and allow for milder reaction conditions.[23]
Protocol: Synthesis of 4-Phenoxy-2-methylthiophene
Caption: Workflow for Ullmann Condensation.
Materials:
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 97% |
| Phenol | J.T. Baker | 99% |
| Copper(I) Iodide (CuI) | Strem Chemicals | 98% |
| L-Proline | Acros Organics | 99% |
| K₂CO₃ | Fisher Scientific | 99% |
| N,N-Dimethylformamide (DMF) | EMD Millipore | Anhydrous |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Heat the mixture to 130 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
IV. Cyanation Reactions
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups.[24][25]
Palladium-Catalyzed Cyanation
Scientific Rationale: Palladium catalysts can be used to couple aryl halides with a cyanide source, such as zinc cyanide or potassium ferricyanide.[24][26] This method often offers milder conditions and better functional group tolerance compared to classical methods.
Protocol: Synthesis of 2-Methylthiophene-4-carbonitrile
| Parameter | Condition |
| Substrates | This compound, Zn(CN)₂ |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Solvent | DMAc |
| Temperature | 120 °C |
| Time | 12 h |
Procedure:
-
A mixture of this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in DMAc is heated at 120 °C under an inert atmosphere.
-
After 12 hours, the reaction is cooled and partitioned between ethyl acetate and aqueous sodium bicarbonate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Conclusion and Future Perspectives
The protocols detailed in this application note highlight the versatility of this compound as a synthetic intermediate. The continued development of more active and selective catalysts, particularly for C-H activation and borylation reactions, will undoubtedly expand the synthetic toolbox for the functionalization of this important heterocyclic core.[27][28][29][30][31] These advancements will further empower researchers in drug discovery and materials science to design and synthesize novel molecules with tailored properties.
References
- 1. Thiophene, 4-Bromo-2-Methyl- | Properties, Uses, Supplier China | Safety, MSDS, Price & Analysis [quinoline-thiophene.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Negishi Coupling | NROChemistry [nrochemistry.com]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Negishi Coupling [organic-chemistry.org]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. pure.rug.nl [pure.rug.nl]
- 24. Cyanation - Wikipedia [en.wikipedia.org]
- 25. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 27. Organic Synthesis International: Miyaura-Ishiyama-Hartwig Borylation [organicsynthesisinternational.blogspot.com]
- 28. Hartwig-Miyaura C-H Borylation | Chem-Station Int. Ed. [en.chem-station.com]
- 29. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 30. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]
The Strategic Application of 4-Bromo-2-methylthiophene in the Synthesis of Next-Generation Agrochemicals
Introduction: The Versatility of a Heterocyclic Building Block
In the continuous pursuit of novel and effective crop protection solutions, the strategic use of versatile chemical intermediates is paramount. 4-Bromo-2-methylthiophene, a substituted heterocyclic compound, has emerged as a significant building block in the synthesis of complex organic molecules for various industries, including pharmaceuticals and agrochemicals.[1] Its unique structural features—a reactive bromine atom at the 4-position and a methyl group at the 2-position of the thiophene ring—offer chemists a powerful tool for creating diverse molecular architectures. The thiophene ring itself is a well-established pharmacophore in many biologically active compounds, and its derivatives have shown promise in the development of innovative pesticides and fungicides.[2] This guide provides an in-depth look at the applications of this compound in agrochemical research, complete with detailed protocols and the scientific rationale behind its use.
Core Applications in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
The presence of a bromine atom on the thiophene ring makes this compound an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings.[3][4] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents. This capability is crucial in agrochemical research for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a molecule's biological efficacy, selectivity, and environmental profile.
While a multitude of thiophene derivatives have been investigated for their agrochemical potential, this guide will focus on the practical application of this compound in the synthesis of precursors for fungicidal and other pesticidal compounds. For instance, the N-(thiophen-2-yl) nicotinamide scaffold has been identified as a promising framework for the development of novel fungicides.[5] The following sections will provide detailed protocols for the synthesis of key intermediates that can be further elaborated to yield such bioactive molecules.
Application Note & Protocol 1: Synthesis of a Thiophene-Based Fungicide Precursor via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3] It is a highly versatile and widely used method due to its mild reaction conditions and tolerance of a broad range of functional groups. In this protocol, we will detail the synthesis of a 4-aryl-2-methylthiophene derivative, a key precursor for more complex fungicidal molecules, using this compound and a commercially available arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-methyl-4-(4-methoxyphenyl)thiophene as a representative precursor for a novel class of fungicides.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add this compound (1.0 g, 5.65 mmol), 4-methoxyphenylboronic acid (0.94 g, 6.78 mmol), palladium(II) acetate (25 mg, 0.113 mmol), triphenylphosphine (118 mg, 0.452 mmol), and potassium carbonate (1.56 g, 11.3 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Under the argon atmosphere, add 30 mL of anhydrous 1,4-dioxane and 6 mL of degassed water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and wash with 2 x 30 mL of water and 1 x 30 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-methyl-4-(4-methoxyphenyl)thiophene.
Data Presentation: Hypothetical Suzuki-Miyaura Coupling Results
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-methyl-4-(4-methoxyphenyl)thiophene | 85 |
| 2 | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-2-methylthiophene | 82 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-chlorophenyl)-2-methylthiophene | 78 |
| 4 | Pyridine-3-boronic acid | 3-(2-methylthiophen-4-yl)pyridine | 75 |
Visualization of Experimental Workflow
Application Note & Protocol 2: Synthesis of a Di-substituted Thiophene via Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound.[4] This reaction is also highly valuable in organic synthesis, particularly for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[6] This protocol outlines the synthesis of a 2-methyl-4-vinylthiophene derivative, which can serve as a versatile intermediate for further functionalization in the development of novel insecticides or herbicides.
Experimental Protocol: Stille Coupling of this compound
Objective: To synthesize 2-methyl-4-vinylthiophene, a versatile building block for agrochemical synthesis.
Materials:
-
This compound (1.0 equiv)
-
Vinyltributyltin (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 g, 5.65 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.28 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Reagent Addition: Under an argon atmosphere, add 20 mL of anhydrous toluene via syringe, followed by the addition of vinyltributyltin (1.98 g, 6.22 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by GC-MS until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with 50 mL of diethyl ether. To remove the tin byproducts, wash the organic layer with 50 mL of a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.
-
Purification: Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: pentane) to obtain the pure 2-methyl-4-vinylthiophene.
Data Presentation: Hypothetical Stille Coupling Results
| Entry | Organostannane | Product | Yield (%) |
| 1 | Vinyltributyltin | 2-methyl-4-vinylthiophene | 75 |
| 2 | (Thiophen-2-yl)tributylstannane | 2-methyl-4-(thiophen-2-yl)thiophene | 80 |
| 3 | Tributyl(phenyl)stannane | 2-methyl-4-phenylthiophene | 88 |
| 4 | (Furan-2-yl)tributylstannane | 2-(2-methylthiophen-4-yl)furan | 72 |
Visualization of Experimental Workflow
Structure-Activity Relationship (SAR) Insights
The thiophene moiety in agrochemicals can significantly influence their biological activity. The sulfur atom can participate in hydrogen bonding and other interactions with biological targets. The substitution pattern on the thiophene ring allows for the modulation of the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for optimizing its efficacy and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and metabolic stability of the compound.[7] The ability to readily functionalize this compound at the 4-position provides a straightforward strategy for exploring these SAR aspects and developing more potent and targeted agrochemicals.
Conclusion
This compound is a valuable and versatile building block in agrochemical research. Its reactivity in key carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Stille couplings, provides a robust platform for the synthesis of novel and diverse molecular scaffolds. The detailed protocols and application notes provided in this guide are intended to empower researchers to leverage the full potential of this important intermediate in the discovery and development of the next generation of crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 4-Bromo-2-methylthiophene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation. Here, we move beyond generic protocols to address the nuances of working with an electron-rich, potentially catalyst-inhibiting heterocyclic halide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Suzuki coupling of this compound is giving a low yield. What are the most common culprits?
Low yields in the Suzuki coupling of bromothiophenes are a frequent challenge. The primary factors to investigate are catalyst deactivation, suboptimal reaction conditions, and side reactions involving either the starting material or the boronic acid partner. The electron-rich nature of the thiophene ring and the presence of the sulfur heteroatom can complicate the catalytic cycle.
A systematic approach to troubleshooting is crucial. Before making drastic changes, verify the quality and purity of your starting materials and reagents.
Question 2: I suspect my palladium catalyst is the problem. Which catalyst system is recommended for this compound, and what are the signs of catalyst deactivation?
The choice of catalyst is paramount for a successful Suzuki coupling. For an electron-rich substrate like this compound, a catalyst system that favors the oxidative addition step is essential.
Recommended Catalyst Systems:
While Pd(PPh₃)₄ is a classic choice, more modern and efficient catalyst systems often involve a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[1] These ligands help to stabilize the active Pd(0) species and promote the rate-limiting steps of the catalytic cycle.[2]
| Catalyst System | Loading (mol%) | Typical Conditions | Advantages/Disadvantages |
| Pd(PPh₃)₄ | 3-6 | K₃PO₄, Dioxane/H₂O, 90°C | Advantages: Readily available, well-established.[3][4] Disadvantages: Can be less active for challenging substrates, may require higher temperatures. |
| Pd(OAc)₂ + SPhos | 1-3 | K₃PO₄, Dioxane/H₂O, 60-80°C | Advantages: SPhos is a bulky, electron-rich ligand that can improve yields and reaction times.[5] Disadvantages: More expensive than PPh₃. |
| Pd₂(dba)₃ + P(t-Bu)₃ | 1-3 | KF, THF, RT | Advantages: Highly active catalyst system, can often be run at room temperature.[6] Disadvantages: P(t-Bu)₃ is air-sensitive. |
| Pd(dppf)Cl₂ | 3 | K₂CO₃, MeCN/H₂O, 80°C | Advantages: A robust and versatile catalyst, often effective for heteroaryl couplings.[7][8] Disadvantages: May not be the most active for all substrates. |
Signs of Catalyst Deactivation:
-
Formation of Palladium Black: A common sign of catalyst decomposition is the appearance of a black precipitate. This indicates that the Pd(0) has agglomerated and is no longer catalytically active.
-
Stalled Reaction: If the reaction starts but does not proceed to completion, it could be due to the catalyst deactivating over time.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Oxygen can lead to the homocoupling of the boronic acid and can also contribute to catalyst decomposition.[9] It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[9]
-
Use a Pre-catalyst: Palladium(II) pre-catalysts, especially those from the Buchwald-type ligands, are often more stable and generate the active Pd(0) species in situ, which can lead to more reproducible results.
-
Ligand Selection: For electron-rich substrates, bulky and electron-donating ligands are often preferred as they can accelerate the oxidative addition step.[1][10]
`dot digraph "Suzuki Catalytic Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} ` Caption: The Suzuki-Miyaura catalytic cycle.
Question 3: I am observing significant amounts of 2-methylthiophene (dehalogenation) and a biaryl product from my boronic acid (homocoupling). How can I minimize these side reactions?
These are two of the most common side reactions in Suzuki couplings, and they often have different root causes.
Dehalogenation (Protodebromination):
This side reaction, where the bromine atom is replaced by a hydrogen, is particularly prevalent with bromo-thiophenes.[11] The likely cause is an excess of water in the solvent system, which can act as a proton source.[11][12]
Troubleshooting Dehalogenation:
-
Control Water Content: While some water is often necessary to facilitate the catalytic cycle, too much can be detrimental.[12] For sensitive substrates, consider using a solvent system with a lower water content (e.g., dioxane/water 8:1) or switching to an anhydrous solvent system like toluene or THF, although this will require re-optimization of the base and catalyst.[11][12]
-
Optimize Reaction Temperature and Time: High temperatures and long reaction times can exacerbate dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of the Boronic Acid:
The formation of a biaryl product from the coupling of two boronic acid molecules is typically caused by the presence of oxygen.[9]
Troubleshooting Homocoupling:
-
Rigorous Degassing: As mentioned previously, ensure all reagents and the reaction vessel are free of oxygen.[9]
-
Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes promote homocoupling.
`dot digraph "Troubleshooting Side Reactions" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} ` Caption: A decision tree for troubleshooting common side reactions.
Question 4: What is the role of the base and solvent in the Suzuki coupling of this compound, and how do I choose the right combination?
The base and solvent work in concert to influence the reaction's success by affecting solubility, the rate of transmetalation, and the prevalence of side reactions.[3][11]
Role of the Base:
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[6]
Common Bases and Their Properties:
| Base | Strength | Solubility | Common Solvents | Notes |
| K₃PO₄ | Strong | Moderate in water | Dioxane/H₂O, THF/H₂O | Often a good choice for heteroaryl couplings, can be very effective.[3][9] |
| K₂CO₃ | Moderate | High in water | Dioxane/H₂O, Toluene/H₂O | A common and cost-effective option.[9][13] |
| Cs₂CO₃ | Strong | High in water | Dioxane | Can provide higher yields but is more expensive.[9] |
| KF | Weak | High in water | THF | Useful when base-sensitive functional groups are present.[6][14] |
Role of the Solvent:
The solvent must be able to dissolve both the organic starting materials and the inorganic base to some extent.[3][11] For Suzuki couplings, solvent mixtures are often employed.
Common Solvents:
-
Dioxane/Water: A very common and effective solvent system that balances the solubility of organic and inorganic reagents.[3] The ratio of dioxane to water can be adjusted to minimize side reactions like dehalogenation.[11][12]
-
Toluene/Water: Another popular biphasic system. Toluene can sometimes be a better choice for less polar substrates.
-
THF/Water: A good alternative to dioxane, although THF is more prone to peroxide formation.
-
DMF or Acetonitrile/Water: Polar aprotic solvents that can aid in the solubility of starting materials.[14][15]
Troubleshooting with Base and Solvent:
If your reaction is sluggish, consider screening different base and solvent combinations. A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to promote transmetalation. If dehalogenation is an issue, reducing the water content or switching to a less polar solvent system is a good strategy.[11]
Question 5: My reaction seems to be complete by TLC, but I am struggling with purification. What are the best practices for purifying the product of a Suzuki coupling with a thiophene derivative?
Purification can be challenging due to the presence of residual catalyst, boronic acid-related impurities, and starting materials that may have similar polarities to the product.
Common Purification Challenges and Solutions:
-
Residual Palladium: Palladium residues can often be removed by filtering the crude reaction mixture through a pad of Celite® or by using a scavenger resin.
-
Boronic Acid Impurities: Unreacted boronic acid and its byproducts can sometimes co-elute with the desired product.
-
Acid/Base Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can help remove acidic boronic acid residues.[16]
-
Formation of Boronic Ester: Adding a diol like ethylene glycol to the reaction mixture during workup can convert the boronic acid into a more polar ester, which is easier to separate by chromatography.[16]
-
-
Chromatography:
-
Solvent System: If the product and starting material have similar Rf values, try a different solvent system for column chromatography. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation.[17]
-
Column Size and Loading: Use a larger column and load the sample in a minimal amount of a non-polar solvent to ensure a tight band and better separation.[17]
-
Lower Rf: Aim for a lower Rf value (e.g., 0.1-0.2) on your TLC plate, as this will provide better separation on the column, albeit requiring more solvent.[17]
-
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized starting point and requires optimization for each specific boronic acid coupling partner.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if applicable, the ligand.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 to 8:1 ratio) via syringe.[7][12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ikm.org.my [ikm.org.my]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Products in 4-Bromo-2-methylthiophene Grignard Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals specializing in organometallic chemistry. The formation of the 2-methyl-4-thienylmagnesium bromide Grignard reagent is a critical step for introducing the 2-methylthiophen-4-yl moiety in complex molecule synthesis. However, like many Grignard reactions, this process is susceptible to side reactions that can significantly lower yield and complicate purification.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products. We will move beyond simple procedural lists to explain the chemical causality behind these issues, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the Grignard reaction of 4-Bromo-2-methylthiophene.
Q1: I'm observing a significant, higher-molecular-weight byproduct in my GC-MS/crude NMR. What is it likely to be? A: The most common byproduct is the homocoupled or Wurtz-type coupling product, 5,5'-dimethyl-3,3'-bithiophene . This dimer forms when the newly generated Grignard reagent (2-methyl-4-thienylmagnesium bromide) reacts with a molecule of the unreacted this compound starting material.[1] This side reaction is particularly prevalent if the local concentration of the bromide is high or if certain impurities are present.[1][2]
Q2: My reaction yield is very low, and the main product I've isolated is 2-methylthiophene. What went wrong? A: This is a classic sign that your Grignard reagent was quenched by an acidic proton source. Grignard reagents are extremely strong bases and will readily react with even trace amounts of water, alcohols, or other protic compounds.[3][4] This reaction protonates the Grignard's carbanion, converting it into the corresponding alkane (in this case, 2-methylthiophene) and rendering it useless for subsequent reactions with your desired electrophile. The root cause is almost always insufficiently dried glassware, solvent, or exposure to atmospheric moisture.[3]
Q3: The reaction is sluggish or fails to initiate entirely. How can I resolve this? A: Failure to initiate is typically due to the passivation of the magnesium metal surface by a thin layer of magnesium oxide. This oxide layer prevents the magnesium from reacting with the alkyl halide.[5] Activating the magnesium surface is crucial. Common methods include crushing the magnesium turnings under an inert atmosphere to expose a fresh surface, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane as an initiator.[1]
Q4: Can trace metal impurities in my magnesium really affect the reaction? A: Absolutely. Trace amounts of transition metals, particularly iron, in the magnesium turnings can catalyze the oxidative homocoupling (Wurtz) reaction.[2][6][7] If you consistently struggle with high levels of dimer formation despite optimizing other conditions, consider using higher purity magnesium turnings.[7][8]
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed analysis of the most critical side reaction, offering mechanistic insights and robust mitigation strategies.
Issue: Excessive Homocoupling and the Formation of 5,5'-dimethyl-3,3'-bithiophene
The formation of this dimer is often the primary factor limiting the yield of the desired Grignard reagent. Understanding its formation mechanism is key to its prevention.
The Underlying Chemistry The Wurtz-type coupling reaction competes directly with the formation of the Grignard reagent. A molecule of the formed 2-methyl-4-thienylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbon of an unreacted this compound molecule in a process that can have both nucleophilic substitution and single-electron transfer (SET) characteristics.[9][10][11]
Root Causes & Mitigation Strategies
The table below summarizes the primary causes of excessive homocoupling and provides actionable solutions to minimize its occurrence.
| Root Cause | Explanation | Mitigation Strategy |
| High Local Halide Concentration | Rapid addition of this compound creates localized areas where its concentration far exceeds that of available magnesium surface sites. This increases the probability of a formed Grignard molecule encountering and reacting with a starting material molecule.[1] | Slow, Dropwise Addition: Add the halide solution dropwise using an addition funnel. The rate should be controlled to maintain a gentle, steady reflux without external heating.[1][2] |
| Elevated Reaction Temperature | Grignard formation is exothermic. Uncontrolled temperature spikes significantly accelerate the rate of the competing Wurtz coupling reaction.[1] | Temperature Control: Maintain the reaction at a gentle reflux (typically 35-40°C in diethyl ether, ~65°C in THF). If the reaction becomes too vigorous, use an ice-water bath to moderate it. |
| Passive Magnesium Surface | An insufficient area of active magnesium slows the rate of Grignard formation, leaving more unreacted halide in solution for longer periods, which promotes dimer formation.[1] | Magnesium Activation: Use fresh, high-purity magnesium turnings. Activate the surface by stirring vigorously under nitrogen, adding a small iodine crystal, or using a chemical activator like 1,2-dibromoethane.[1] |
| Transition Metal Impurities | Trace iron or other transition metals present in lower-grade magnesium can catalyze the homocoupling side reaction.[6][7] | Use High-Purity Magnesium: If homocoupling persists, switch to high-purity magnesium turnings specifically designated for Grignard reactions.[7][8] |
Part 3: Validated Experimental Protocols
This section provides a best-practice protocol designed to maximize the yield of 2-methyl-4-thienylmagnesium bromide while minimizing byproduct formation.
Protocol: Formation of 2-methyl-4-thienylmagnesium bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal for activation)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, magnetic stirrer
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) into the reaction flask. Add one small crystal of iodine. Gently warm the flask with a heat gun under nitrogen flow until the purple iodine vapor sublimes and subsequently dissipates, indicating surface activation. Allow the flask to cool to room temperature.[1]
-
Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous THF. Add ~10% of this solution to the activated magnesium turnings. The reaction should initiate within minutes, evidenced by the disappearance of the brownish iodine color, gentle bubbling, and the formation of a gray/cloudy solution. If it does not start, gently warm the flask with a water bath.
-
Slow Addition: Once initiated, dilute the remaining halide solution with more anhydrous THF and add it dropwise via the addition funnel at a rate that maintains a gentle, self-sustaining reflux. This is the most critical step for preventing homocoupling.[1]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle warming for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark gray to brown solution is the Grignard reagent, ready for use in the subsequent reaction.
Troubleshooting Protonation (Formation of 2-methylthiophene)
If you suspect quenching is an issue, the following diagram illustrates the undesirable reaction pathway. Prevention is entirely dependent on rigorous adherence to anhydrous techniques.
Anhydrous Technique Checklist:
-
Solvent: Use freshly distilled THF from a sodium/benzophenone still or purchase high-quality anhydrous solvent packaged under an inert atmosphere and use it immediately after opening.
-
Glassware: Flame-dry all glassware under vacuum or high-purity nitrogen flow immediately before use.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction duration.
By carefully controlling reaction parameters and maintaining strictly anhydrous conditions, researchers can reliably minimize side product formation and maximize the yield and purity of the desired 2-methyl-4-thienylmagnesium bromide intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. 321. The effect of metallic impurities in magnesium on the formation of grignard compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Debromination of 4-Bromo-2-methylthiophene
Welcome to the dedicated technical support center for handling 4-Bromo-2-methylthiophene. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and robust protocols to mitigate the common and often frustrating side reaction of debromination. Unwanted cleavage of the C4-Br bond can lead to significant yield loss, the formation of difficult-to-separate impurities like 2-methylthiophene, and compromised product purity.
This document moves beyond simple procedural lists to explain the underlying chemical principles—the "why" behind each recommendation. By understanding the mechanisms that lead to debromination, you can make more informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the stability and handling of this compound.
Q1: Why is the C4-Br bond in this compound susceptible to cleavage?
A1: The susceptibility of the C-Br bond to cleavage, particularly during organometallic reactions, is influenced by the electronic nature of the thiophene ring. While the C2 and C5 positions on a thiophene ring are generally more electronically distinct and reactive, the C4 position is not immune to side reactions. Debromination often occurs via two primary pathways:
-
Protonolysis: A highly reactive organometallic intermediate (e.g., a thienyllithium or Grignard reagent) can be quenched by a proton source in the reaction mixture, replacing the bromine with a hydrogen atom.[1]
-
Reductive Dehalogenation: In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride (Pd-H) species can lead to a competing catalytic cycle that reductively cleaves the C-Br bond.[2][3] This is often exacerbated by certain bases, solvents, or impurities.[2][3]
Q2: I'm seeing 2-methylthiophene as a major byproduct in my lithiation reaction. What's the most likely cause?
A2: The formation of 2-methylthiophene is a classic indicator of debromination. The most common cause is the quenching of the lithiated intermediate by a proton source. This can be residual moisture in your glassware or solvent, or even acidic protons on other functional groups within your molecule. Ensuring strictly anhydrous conditions is the first and most critical step to take.[1][4]
Q3: Can the choice of organolithium reagent influence the rate of debromination?
A3: Absolutely. While metal-halogen exchange is the desired pathway, the choice of reagent is critical. Highly reactive reagents like tert-butyllithium (t-BuLi) are often preferred for lithium-halogen exchange because the reaction is rapid even at very low temperatures (-78 °C or below).[4][5] This speed can outcompete side reactions. Using two equivalents of t-BuLi is a highly effective strategy; the first equivalent performs the exchange, and the second reacts with the t-butyl bromide byproduct to form inert isobutylene, preventing it from participating in unwanted side reactions.[4][5] n-Butyllithium (n-BuLi) can also be used, but the n-butyl bromide byproduct is more reactive and can sometimes lead to alkylation byproducts.[5]
Q4: In a Suzuki coupling, my yield is low and I'm isolating debrominated starting material. What should I investigate first?
A4: In palladium-catalyzed reactions like the Suzuki coupling, debromination is often linked to the formation of Pd-H species.[2][3] The first parameters to check are your base and temperature . Strong, aggressive bases (e.g., sodium tert-butoxide) can promote the formation of these hydride species.[6] Switching to a milder inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a highly effective first step.[2][6] Concurrently, lowering the reaction temperature can disfavor the debromination pathway.[6][7]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth troubleshooting workflows for common synthetic transformations involving this compound.
Scenario 1: Debromination during Lithiation and Quench
Lithium-halogen exchange is a powerful tool, but the resulting 4-lithio-2-methylthiophene is a potent base, making it prone to quenching.
Symptoms:
-
Formation of 2-methylthiophene as a major byproduct, confirmed by GC-MS or NMR.
-
Low yield of the desired product after quenching with an electrophile.
-
Consumption of starting material without corresponding product formation.[1]
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with Bromothiophenes
Introduction
The Palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] Its application in the functionalization of heteroaromatics is pivotal in the synthesis of pharmaceuticals and advanced materials. However, when working with substrates like bromothiophenes, researchers often encounter specific challenges that can hinder reaction efficiency, leading to low yields and inconsistent results.
This technical guide is designed to serve as a dedicated support resource for researchers, scientists, and drug development professionals. We will move beyond standard protocols to address the unique reactivity of bromothiophenes, focusing on the critical parameter of catalyst loading. This document provides in-depth, field-proven insights in a practical question-and-answer format, supplemented by troubleshooting guides, detailed protocols, and visual aids to empower you to overcome common hurdles and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the optimization of Heck reactions for bromothiophene substrates, providing the causal reasoning behind key experimental choices.
Q1: Why is simply increasing the catalyst loading not always the best solution for a sluggish Heck reaction?
While intuitively it may seem that more catalyst would lead to a faster reaction, excessive catalyst loading can be detrimental. High concentrations of palladium can promote the formation of palladium black, an inactive, precipitated form of the metal, which reduces the concentration of the active homogeneous catalyst. Furthermore, from a process chemistry perspective, high catalyst loading is economically unfavorable due to the high cost of palladium and can lead to difficulties in downstream purification, where stringent limits on residual palladium in active pharmaceutical ingredients (APIs) must be met. Optimization should therefore focus on increasing the efficiency and turnover number (TON) of the catalyst, rather than simply its quantity.
Q2: What are the primary challenges associated with using bromothiophenes in Heck couplings?
Bromothiophenes present a unique set of challenges compared to simple aryl bromides:
-
Slower Oxidative Addition: Thiophene is an electron-rich heterocycle. This electronic nature can slow down the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst to the carbon-bromine bond.[3]
-
Catalyst Poisoning: The sulfur atom in the thiophene ring possesses lone pairs of electrons that can coordinate to the palladium center.[3] This coordination can stabilize the catalyst in an off-cycle state or lead to irreversible deactivation, effectively poisoning the catalyst and halting the reaction.[4]
Q3: How should I select the appropriate palladium precatalyst? Is Pd(OAc)₂ always the best choice?
Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst because it is stable in air and is reduced in situ to the active Pd(0) species by reagents in the reaction mixture, such as phosphine ligands or amines.[5][6] However, for particularly challenging couplings, other precatalysts may offer advantages. For instance, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is already in the Pd(0) oxidation state and may initiate the catalytic cycle more rapidly, though it can be more sensitive to air. For high-temperature reactions, highly stable palladacycles have emerged as robust precatalysts that resist decomposition.[7][8]
Q4: What is the role of the phosphine ligand, and what characteristics are crucial for bromothiophene substrates?
The ligand is arguably the most critical component for tuning reactivity. For bromothiophenes, the ideal ligand serves two main functions:
-
Accelerating Oxidative Addition: Bulky, electron-rich phosphine ligands enhance the electron density on the Pd(0) center, which promotes its insertion into the C-Br bond.[3] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphines are highly effective.
-
Preventing Sulfur Coordination: The steric bulk of these ligands creates a protective pocket around the palladium atom, physically hindering the thiophene's sulfur from coordinating and poisoning the catalyst.[4] In contrast, less bulky ligands like triphenylphosphine (PPh₃) can be less effective for these substrates, especially at lower catalyst loadings.
Q5: How do the base and solvent system influence catalyst turnover and overall reaction success?
The base and solvent are not passive components; they actively participate in the catalytic cycle.
-
Base: The primary role of the base is to neutralize the HBr generated during the reaction, which regenerates the active Pd(0) catalyst.[3] The choice of base is critical. Strong, non-coordinating inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] Organic bases like triethylamine (Et₃N) can also be used, but care must be taken as they can sometimes lead to side reactions like reductive dehalogenation.[3][9] A stronger base can also accelerate the final step of the cycle, minimizing side reactions like olefin isomerization.[3][6]
-
Solvent: High-boiling point, polar aprotic solvents like DMF, DMAc, or NMP are commonly used because they can solubilize the various components and tolerate the high temperatures often required for these reactions.[9][10] The choice of solvent can significantly impact reaction rates and catalyst stability.
Part 2: Troubleshooting Guide for Low Yield & Conversion
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Heck reaction of bromothiophenes.
Issue 1: Reaction Fails to Initiate or Stalls at Low Conversion
This is often the most frustrating issue, typically pointing to a problem with the catalyst's activity or the initial oxidative addition step.
-
Possible Cause A: Inactive Catalyst
-
Causality: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be efficiently reduced in situ.[5][6] If this reduction fails or the Pd(0) species is oxidized by atmospheric oxygen, the catalytic cycle cannot begin.
-
Self-Validating Protocol & Solution:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and use Schlenk line or glovebox techniques to ensure the reaction is free of oxygen. Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands.
-
Verify Reagent Quality: Use fresh, high-purity Pd(OAc)₂. Old or impure batches may be less active. Phosphine ligands can also oxidize upon storage; consider using fresh supplies.
-
Promote Reduction: The phosphine ligand itself often serves as the reductant for Pd(II).[1] Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1) is used.
-
-
-
Possible Cause B: Inefficient Oxidative Addition
-
Causality: As discussed, the electron-rich nature of the thiophene ring makes the C-Br bond less electrophilic, slowing the oxidative addition step.[3]
-
Self-Validating Protocol & Solution:
-
Switch to a More Effective Ligand: If using PPh₃, switch to a bulkier, more electron-donating ligand. Screen ligands like P(t-Bu)₃, XPhos, or SPhos. These have been shown to dramatically improve reaction rates for heteroaryl halides.[3]
-
Increase Reaction Temperature: Heck reactions often require thermal energy to overcome the activation barrier for oxidative addition.[3][10] Incrementally increase the temperature in 10-15 °C steps (e.g., from 100 °C to 115 °C, then to 130 °C), monitoring for product formation and any signs of decomposition by TLC or GC-MS.[3]
-
-
Issue 2: Low Yield with Significant Byproduct Formation
In this scenario, the catalyst is active, but competing reaction pathways are consuming the starting material or product.
-
Possible Cause A: Reductive Dehalogenation (Hydrodehalogenation)
-
Causality: The aryl palladium intermediate (Thiophene-Pd(II)-Br) is reduced to Thiophene-H instead of coupling with the alkene. This can be promoted by certain bases, impurities (like water), or excessive temperatures.[3]
-
Self-Validating Protocol & Solution:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Water can be a hydride source in some cases.
-
Screen Bases: If using an organic amine base like Et₃N, switch to an inorganic base such as K₂CO₃, Cs₂CO₃, or NaOAc.[1][3]
-
Add a Phase-Transfer Catalyst: Additives like tetrabutylammonium bromide (TBAB) can sometimes accelerate the desired Heck coupling, outcompeting the dehalogenation pathway.[11]
-
-
-
Possible Cause B: Olefin Isomerization
-
Causality: The β-hydride elimination step that forms the product is reversible.[3] If the subsequent reductive elimination to regenerate Pd(0) is slow, the palladium-hydride species can re-add to the product alkene and cause isomerization, leading to a mixture of undesired regioisomers.[6]
-
Self-Validating Protocol & Solution:
-
Use a Stronger Base: A more effective base accelerates the trapping of HBr and the irreversible regeneration of the Pd(0) catalyst, which minimizes the lifetime of the palladium-hydride species responsible for isomerization.[3] If K₂CO₃ is giving mixed results, consider the stronger base Cs₂CO₃.
-
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: General Screening Protocol for Optimizing Catalyst & Ligand Loading
This protocol details a systematic approach to finding the optimal catalyst system for the coupling of a bromothiophene with an alkene (e.g., styrene).
-
Reaction Setup: In a glovebox, add the bromothiophene (1.0 mmol, 1.0 equiv), the desired palladium precatalyst (see Table 1 for loading), and the phosphine ligand (see Table 1 for loading) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of argon or nitrogen, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent and Alkene Addition: Add anhydrous, degassed DMF (3-4 mL) via syringe, followed by the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv).
-
Reaction Execution: Seal the Schlenk tube and immerse it in a preheated oil bath at 120 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress after set time points (e.g., 2h, 6h, 12h) by taking a small aliquot (under inert atmosphere), diluting it, and analyzing by GC-MS or LC-MS to determine the conversion rate.
-
Workup (for isolated yield): After the reaction is complete (or after 24h), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[3] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.[3]
Data Presentation
The following tables summarize representative data to guide experimental design.
Table 1: Effect of Catalyst Precursor and Ligand on Heck Reaction Yield (Reaction Conditions: 3-bromothiophene (1 equiv), Styrene (1.2 equiv), K₂CO₃ (2 equiv), DMF, 120 °C, 12h)
| Entry | Pd Precursor | Loading (mol%) | Ligand | L:Pd Ratio | Conversion (%) |
| 1 | Pd(OAc)₂ | 2 | PPh₃ | 2:1 | 35 |
| 2 | Pd(OAc)₂ | 1 | PPh₃ | 2:1 | 15 |
| 3 | Pd(OAc)₂ | 1 | P(t-Bu)₃ | 2:1 | 85 |
| 4 | Pd(OAc)₂ | 0.5 | P(t-Bu)₃ | 2:1 | 82 |
| 5 | Pd₂(dba)₃ | 0.25 | SPhos | 2:1 | 95 |
As shown, switching from the less bulky PPh₃ to the electron-rich, bulky P(t-Bu)₃ (Entry 3 vs. 2) dramatically improves conversion. This allows the catalyst loading to be successfully lowered to 0.5 mol% while maintaining high efficiency (Entry 4).
Table 2: Influence of Base and Solvent on Optimized Reaction (Reaction Conditions: 3-bromothiophene (1 equiv), Styrene (1.2 equiv), Pd(OAc)₂ (0.5 mol%), P(t-Bu)₃ (1.0 mol%), 120 °C, 12h)
| Entry | Base (2 equiv) | Solvent | Yield (%) | Notes |
| 1 | K₂CO₃ | DMF | 82 | Good yield, clean reaction |
| 2 | Et₃N | DMF | 55 | Significant dehalogenation observed |
| 3 | NaOAc | DMF | 68 | Slower reaction rate |
| 4 | K₂CO₃ | Toluene | 20 | Poor solubility and low conversion |
| 5 | K₂CO₃ | DMAc | 84 | Comparable to DMF, slightly higher bp |
This data confirms that for this system, the combination of an inorganic base like K₂CO₃ and a polar aprotic solvent like DMF or DMAc provides the best outcome, avoiding the side reactions seen with Et₃N (Entry 2).[9]
Part 4: Visualization of Workflow and Mechanism
Diagram 1: The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.[1][6]
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Part 5: References
-
BenchChem. (2025). Technical Support Center: Heck Reaction with 3-Bromothiophene. BenchChem. 3
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. --INVALID-LINK--
-
Azizi, K., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 21(9), 1226. --INVALID-LINK--
-
Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925. --INVALID-LINK--
-
Feuerstein, M., Doucet, H., & Santelli, M. (2002). Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. Tetrahedron Letters, 43(32), 5625-5628. --INVALID-LINK--
-
Gogoi, P., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2196-2203. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. --INVALID-LINK--
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. --INVALID-LINK--
-
Praveen, C., & Al-Zoubi, R. M. (2012). Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. BenchChem. 5
-
Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 806-812. --INVALID-LINK--
-
Zhang, Z., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(40), e202209087. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene. BenchChem. 12
-
Chemistry LibreTexts. (2023). Heck Reaction. --INVALID-LINK--
-
Sharma, A., & Kumar, A. (2019). Heck Reaction—State of the Art. Catalysts, 9(1), 50. --INVALID-LINK--
-
Brimble, M. A., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 9(12), 11467-11477. --INVALID-LINK--
-
Wipf Group. (2007). Palladium II. Basic Principles - Heck Reactions. University of Pittsburgh. --INVALID-LINK--
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Purification of 4-Bromo-2-methylthiophene
Welcome to the dedicated support center for the purification of 4-Bromo-2-methylthiophene. As a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and conductive polymers, its purity is paramount to the success of your research and development efforts[1]. Commercially available this compound often has a purity of around 97-98%, which may contain isomeric and other process-related impurities unsuitable for sensitive downstream applications[1].
This guide provides in-depth troubleshooting advice and validated protocols to help you navigate the common challenges encountered during the purification of this versatile reagent. We will delve into the causality behind experimental choices, ensuring you can adapt and optimize these procedures for your specific needs.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or yellow oil. What causes this discoloration and how can I remove it?
A: Discoloration in the crude product is typically due to residual acidic impurities from the bromination reaction (e.g., HBr), dissolved bromine, or the formation of minor polymeric byproducts under reaction conditions. A simple preliminary workup is often effective. Before attempting distillation or chromatography, wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize acids and quench unreacted bromine. Follow this with a brine wash and dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For persistent color, treatment with a small amount of activated carbon followed by filtration prior to the main purification step can be effective.
Q2: What are the most common impurities I should expect in my crude product?
A: The impurity profile is highly dependent on the synthetic route, but typically arises from the electrophilic bromination of 2-methylthiophene. Key impurities to anticipate include:
-
Unreacted Starting Material: 2-methylthiophene.
-
Isomeric Byproducts: 5-Bromo-2-methylthiophene and 3-Bromo-2-methylthiophene.
-
Di-brominated Byproducts: Such as 4,5-dibromo-2-methylthiophene.
-
Side-Chain Bromination Products: If radical conditions are inadvertently introduced (e.g., light exposure with NBS), 4-Bromo-2-(bromomethyl)thiophene can form[2].
A summary of these potential impurities is provided in the table below.
Table 1: Potential Impurities in Crude this compound
| Compound Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Differentiating Feature |
|---|---|---|---|
| 2-Methylthiophene (Starting Material) | 98.17 | 112-113 °C @ 760 mmHg | Lower boiling point than product. |
| This compound (Product) | 177.06 | 74-76 °C @ 20 mmHg[3] | Target Compound. |
| 5-Bromo-2-methylthiophene | 177.06 | 178-180 °C @ 760 mmHg | Isomer with very similar polarity. |
| 3-Bromo-4-methylthiophene | 177.06 | 179-183 °C @ 770 mmHg[4] | Isomer with very similar polarity. |
| 4,5-Dibromo-2-methylthiophene | 255.96 | Higher than product | Higher molecular weight and boiling point. |
| 4-Bromo-2-(bromomethyl)thiophene | 255.96 | Higher than product | Higher molecular weight and boiling point. |
Q3: What is the most effective analytical technique for assessing the purity of my final product?
A: A combination of techniques provides the most comprehensive assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for separating volatile impurities and confirming their identity by their mass-to-charge ratio. It can effectively resolve the desired product from starting material, isomeric byproducts, and di-brominated species[5].
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides unambiguous structural confirmation. The aromatic protons of the different isomers will have unique chemical shifts and coupling patterns, allowing for their clear identification and quantification[5]. For this compound, you should expect two singlets (or two very narrowly split doublets, i.e., "d") in the aromatic region.
Q4: What are the recommended storage conditions for the purified product?
A: this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent slow degradation from atmospheric moisture and oxygen. For long-term stability, refrigeration at 2-8°C is recommended[1][6].
Detailed Troubleshooting Guides
Problem Area 1: Ineffective Purification by Distillation
Q: I performed fractional vacuum distillation, but my GC analysis shows that an isomeric impurity (e.g., 5-Bromo-2-methylthiophene) is still present at a significant level. Why is this, and what is the solution?
A: This is a classic challenge in separating constitutional isomers. Isomers of this compound have the same molecular weight and often possess very similar polarities and intermolecular forces, resulting in nearly identical boiling points. Even with a highly efficient fractional distillation column, achieving baseline separation is often impractical.
Causality: The efficacy of distillation relies on differences in vapor pressure (boiling points) among the components of a mixture. When boiling points are too close, both the desired product and the impurity will co-distill.
Solution: When distillation fails to remove isomeric impurities, the recommended next step is to employ a separation technique based on a different physical principle: polarity. Flash column chromatography is the method of choice. The subtle differences in the dipole moments of the isomers can be exploited for separation on a polar stationary phase like silica gel.
Caption: Troubleshooting flowchart for purification strategy.
Problem Area 2: Challenges with Flash Column Chromatography
Q: I am attempting to purify my product using flash chromatography, but the separation between my product and an impurity is poor, leading to co-elution and cross-contaminated fractions. How can I optimize this separation?
A: Poor resolution in column chromatography is a common issue that can almost always be solved through systematic optimization.
Causality & Solutions:
-
Improper Solvent System: The polarity of your eluent (mobile phase) is the most critical factor. If the eluent is too polar, all compounds will travel quickly down the column with little separation (low Rf values). If it's not polar enough, compounds will remain adsorbed to the silica gel.
-
Optimization: Before running the column, perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show a clear separation between the spot for your product and the impurity, with the product spot having an Rf value of approximately 0.25-0.35.
-
-
Poor Column Packing: Air bubbles, cracks, or an uneven surface in the silica gel bed create channels where the solvent and sample can flow through without proper interaction, leading to significant band broadening and poor separation.
-
Optimization: Pack the column using the "slurry method." Prepare a slurry of silica gel in your initial, low-polarity eluent and pour it carefully into the column. Gently tap the column to dislodge air bubbles and settle the silica into a uniform bed[5].
-
-
Sample Overloading: Loading too much crude product onto the column will saturate the stationary phase, exceeding its capacity to separate the components effectively.
-
Optimization: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used. For a difficult separation, use a lower ratio (e.g., 1:100).
-
-
Incorrect Sample Loading: If the sample is loaded in a large volume of solvent or a solvent that is more polar than the eluent, it will spread out into a wide band before the separation even begins.
-
Optimization: Dissolve your crude product in the minimum possible volume of the eluent or a volatile solvent like dichloromethane. Carefully apply this concentrated solution to the top of the silica bed[7].
-
Validated Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is effective for removing impurities with significantly different boiling points, such as residual starting material or di-brominated byproducts.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings) for enhanced separation efficiency. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuate the System: Slowly and carefully apply vacuum to the system. A target pressure of ~20 mmHg is a good starting point, as the product's boiling point is reported to be 74-76 °C at this pressure[3].
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will be enriched in any lower-boiling impurities like unreacted 2-methylthiophene.
-
Main Fraction: Once the distillation head temperature stabilizes near the target boiling point (e.g., ~74 °C at 20 mmHg), switch to a new receiving flask and collect the main product fraction.
-
Final Fraction: As the distillation proceeds, a rise in temperature may indicate the beginning of distillation of higher-boiling impurities. Stop the distillation before these impurities co-distill.
-
-
Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity and pool the fractions that meet your purity requirements.
Protocol 2: Purification by Flash Column Chromatography
This protocol is the method of choice for separating challenging isomeric impurities.[5][7]
-
Solvent Selection: Using TLC, identify an appropriate eluent system. A common starting point for brominated thiophenes is a mixture of hexanes and ethyl acetate. A system like 98:2 Hexanes:Ethyl Acetate is a good initial condition to test.
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it into a firm, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product (post-workup) in a minimal volume of a low-polarity solvent (e.g., dichloromethane or hexanes).
-
Carefully pipette this concentrated solution onto the top surface of the silica bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Apply positive pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.
-
Collect fractions continuously in test tubes or vials.
-
-
Monitoring:
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Caption: Experimental workflow for flash column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 29421-92-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-ブロモ-4-メチルチオフェン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting Guide: From Failed Reactions to Optimized Success
An Application Scientist's Guide to Overcoming Challenges in the Lithiation of 4-Bromo-2-methylthiophene
Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with the lithiation of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying principles governing this sensitive transformation. We will explore the causality behind common failures and equip you with robust strategies to ensure your reactions are successful and reproducible.
The lithium-halogen exchange on a thiophene scaffold is a powerful tool for creating functionalized heterocycles, which are prevalent in pharmaceuticals and electronic materials.[1][2] However, the path to the desired 4-lithio-2-methylthiophene intermediate is fraught with potential pitfalls, from reagent decomposition to competing side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
This section addresses the most common failure modes observed during the lithiation of this compound. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes?
This is the most frequent issue and almost always points to a fundamental problem with the reagents or reaction environment.
Immediate Checks & Underlying Causes:
-
Inactive Lithiating Agent: Organolithium reagents like n-butyllithium (n-BuLi) are highly reactive and degrade over time, especially with repeated exposure to the atmosphere from multiple punctures of the bottle's septum.[3] Commercial n-BuLi solutions can also vary in concentration between batches. A low concentration or degraded reagent is the primary suspect for non-initiation.
-
Atmospheric Contamination: Organolithiums react violently with water and oxygen.[4][5] Any ingress of air or moisture into the reaction flask will consume the reagent before it can react with your substrate. This necessitates a scrupulously dry, inert atmosphere.
-
Insufficient Equivalents: If your substrate or solvent contains hidden protic impurities, they will consume the n-BuLi. It is crucial to use freshly distilled, anhydrous solvents.
Solutions & Protocols:
-
Titrate Your n-BuLi: Never assume the concentration on the bottle is accurate. Titrate your n-BuLi solution before use. A simple and effective method is the titration with diphenylacetic acid.
-
Ensure a Rigorously Inert Environment:
-
All glassware must be oven-dried (>120 °C overnight) or flame-dried under vacuum and cooled under a stream of dry, inert gas.[6]
-
Use a robust inert gas manifold. Argon is preferable to nitrogen, as organolithiums can, in some cases, react with N₂.[3]
-
Employ high-quality septa and use the "positive pressure" technique for all transfers.
-
-
Solvent Purity: Use anhydrous solvents packaged under an inert atmosphere or distill them from an appropriate drying agent (e.g., THF from sodium/benzophenone ketyl) immediately before use.[7]
Question 2: I'm observing significant amounts of the debrominated side product, 2-methylthiophene. Why is this happening?
The formation of 2-methylthiophene indicates that your desired 4-lithio-2-methylthiophene intermediate formed successfully but was then quenched by an unintended proton source.[8]
Causality Analysis:
The C-Li bond is highly polarized, making the carbon atom exceptionally basic.[9] This thienyllithium intermediate will readily deprotonate even very weak acids.
-
Trace Water: The most common culprit.
-
Solvent Decomposition: At temperatures above -40 °C, n-BuLi can deprotonate ethereal solvents like THF, which then acts as a proton source.[10]
-
Acidic Protons on the Substrate: Ensure no other functional groups on your starting material are more acidic than the intended C-H bond to be lithiated (this is not an issue for this compound itself, but is a consideration for more complex derivatives).
-
Work-up Procedure: Premature quenching during the addition of the electrophile or during the work-up can lead to protonation.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) throughout the lithiation and electrophile addition steps.[11] This minimizes solvent deprotonation and prevents decomposition of the thermally sensitive thienyllithium species.[11]
-
Review Your Inert Atmosphere Technique: Re-evaluate your setup for potential leaks. See the solutions in Question 1.
-
Electrophile Purity: Ensure your electrophile is anhydrous and pure.
Question 3: My main side-product is 4-butyl-2-methylthiophene. What is the cause and how can I stop it?
This side product arises from a reaction between your desired lithiated intermediate and the n-butyl bromide byproduct generated during the lithium-halogen exchange.
4-lithio-2-methylthiophene + n-BuBr → 4-butyl-2-methylthiophene + LiBr
This is a classic issue when using n-BuLi for lithium-halogen exchange on substrates where the resulting organolithium is a reasonably good nucleophile.[12]
Solutions:
-
Switch to tert-Butyllithium (t-BuLi): This is the most effective solution. Using two equivalents of t-BuLi provides a much cleaner reaction.[12]
-
Eq. 1 (Exchange): The first equivalent performs the lithium-halogen exchange, generating the desired thienyllithium and tert-butyl bromide.
-
Eq. 2 (Elimination): The second equivalent of t-BuLi acts as a base, promoting the E2 elimination of HBr from the tert-butyl bromide to form the unreactive gas isobutylene. This removes the problematic alkylating agent from the reaction mixture.[12]
-
-
Faster Electrophile Addition: If you must use n-BuLi, adding the electrophile as quickly as possible after the lithium-halogen exchange is complete can sometimes minimize the side reaction, but this is less reliable.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for this lithiation?
A: -78 °C. This temperature is critical for maximizing the selectivity of the lithium-halogen exchange over other potential reactions like direct deprotonation.[11] It also ensures the stability of the 4-lithio-2-methylthiophene intermediate, which can be prone to decomposition at higher temperatures.[11]
Q: Which lithiating agent is best: n-BuLi, sec-BuLi, or t-BuLi?
A: The choice depends on the specific challenges you are facing, but tert-butyllithium is often the superior choice for this transformation.
| Reagent | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | Commonly available, less pyrophoric than t-BuLi. Effective for lithium-halogen exchange.[13] | Can lead to 4-butylthiophene side product via reaction with n-BuBr byproduct.[12] | 1.1 eq |
| sec-Butyllithium (sec-BuLi) | More basic and sterically hindered than n-BuLi. Can be useful for difficult deprotonations. | Offers few advantages over n-BuLi or t-BuLi for this specific exchange and is less common. | 1.1 eq |
| tert-Butyllithium (t-BuLi) | Highly reactive, provides cleaner reactions. The t-BuBr byproduct is eliminated to form unreactive isobutylene, preventing alkylation side reactions.[12] | More pyrophoric and hazardous than n-BuLi; requires careful handling.[14] | 2.0 eq |
Q: How can I confirm the formation of my lithiated intermediate before adding the electrophile?
A: While in-situ monitoring can be complex, a simple "litmus test" is to take a small aliquot of the reaction mixture (under inert conditions) and quench it with D₂O (deuterium oxide). After work-up, analyze the resulting material by ¹H NMR or GC-MS. The disappearance of the proton signal at the 4-position and/or the presence of a deuterium atom at that position confirms successful lithiation.
Visualizing the Process: Reaction and Troubleshooting Workflows
A clear understanding of the reaction pathway and a logical troubleshooting sequence are essential for success.
Caption: Reaction pathway for the lithiation of this compound and key side reactions.
Caption: A logical workflow for troubleshooting failed lithiation experiments.
Experimental Protocol: Lithiation of this compound with n-BuLi
This protocol details a standard procedure. Strict adherence to anhydrous and anaerobic conditions is paramount for success.[11]
Materials & Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes, recently titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethyltin chloride, benzaldehyde)
-
Three-neck round-bottom flask, septa, magnetic stirrer, inert gas line (Argon), syringes, and needles.
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the three-neck flask, equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and two septa. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon.
-
Reagent Addition: Under a positive flow of Argon, add this compound (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.3-0.5 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. It is critical to keep the needle tip below the surface of the solution while ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to allow for complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming & Work-up: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Stir for an additional 1-2 hours at room temperature. The reaction is then quenched by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or distillation as appropriate for the specific product.
References
- 1. Buy 2-Thienyllithium | 2786-07-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. resources.saylor.org [resources.saylor.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Scale-Up of Reactions with 4-Bromo-2-methylthiophene
Welcome to the technical support center for chemists, researchers, and process development professionals working with 4-Bromo-2-methylthiophene. This guide is designed to provide practical, experience-driven insights into the challenges and considerations when transitioning reactions involving this versatile building block from the bench to a larger scale. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in your scale-up campaigns.
PART 1: General Scale-Up and Safety FAQs
This section addresses foundational questions that apply to nearly all reactions involving this compound. Proper planning at this stage is critical to prevent costly and time-consuming failures at scale.
Q1: What are the primary safety hazards associated with this compound that I need to consider for scale-up?
A1: At scale, the risks associated with any chemical are amplified. For this compound, the key hazards are:
-
Toxicity: It is harmful if swallowed and causes serious eye damage[1][2]. On a larger scale, the potential for exposure increases. All handling should be done in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield[2][3].
-
Combustibility: The material is a combustible liquid with a flash point of 68 °C (154.4 °F)[2]. When working with large quantities, it is imperative to keep it away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge, which could serve as an ignition source[1][4].
-
Disposal: Dispose of all waste containing this chemical through an approved waste disposal plant, following local and national regulations[1][4].
Q2: How does the quality of the starting material, this compound, impact my scaled-up reaction?
A2: The impact of starting material purity becomes significantly more pronounced at scale. Minor impurities that are negligible in a 100 mg trial can lead to complete reaction failure or complex purification challenges in a multi-kilogram batch.
-
Potential Impurities: Key impurities to watch for include dibrominated thiophenes, isomers (like 2-bromo-3-methylthiophene), and residual acids from its synthesis.
-
Impact on Reactions:
-
Organometallic Reactions (Grignard/Lithiation): Protic impurities or excess acid will quench the highly basic organometallic intermediates, leading to low yields and high levels of debrominated starting material (2-methylthiophene).
-
Palladium-Catalyzed Couplings: Certain impurities can act as catalyst poisons, leading to stalled or incomplete reactions.
-
-
Recommendation: Always source high-purity starting material (ideally >97%) for scale-up work. If purity is uncertain, consider purification by vacuum distillation before use.
Q3: What are the most critical differences in equipment and setup when moving from a round-bottom flask to a larger reactor?
A3: The primary differences revolve around heat transfer, mass transfer (mixing), and material addition. A simple magnetic stir bar is often insufficient for larger volumes.
-
Mixing: Efficient mixing is crucial for maintaining reaction homogeneity and preventing localized "hot spots," especially in exothermic reactions. For vessels larger than 1 L, mechanical overhead stirring is mandatory. The choice of impeller (e.g., anchor, pitched-blade turbine) will depend on the viscosity and solids content of your reaction mixture.
-
Heat Transfer: A larger reaction volume has a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. A simple oil bath is inadequate. Use a jacketed reactor with a circulating temperature control unit to manage heat effectively[5].
-
Reagent Addition: Adding reagents too quickly can lead to dangerous exotherms or the formation of side products. Use a calibrated addition funnel or a syringe pump for controlled, dropwise addition of critical reagents, especially organolithiums or Grignard reagents[5].
PART 2: Troubleshooting Guide for Common Reactions
This section is structured around common problems encountered during the scale-up of key transformations involving this compound.
Issue 1: Metallation Reactions (Grignard/Lithiation) - Low Yield & Byproduct Formation
Organometallic intermediates derived from this compound are foundational for many subsequent reactions. However, their formation is sensitive and prone to failure at scale.
Q4: I'm attempting a lithium-halogen exchange with n-BuLi, but my yield is low and I see a lot of debrominated starting material (2-methylthiophene). What's going wrong?
A4: This is a classic problem, often stemming from the quenching of the highly reactive 2-lithiated thiophene intermediate[6]. The root causes are typically related to temperature control and moisture.
-
Causality: The lithium-halogen exchange is extremely fast, even at low temperatures. However, the resulting 3-methyl-2-lithiothiophene is thermally unstable and highly basic. If it encounters a proton source (like water) or if the temperature rises, it will be quenched to form 2-methylthiophene[7].
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and assembled under a positive pressure of an inert gas (Argon or Nitrogen). Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)[7].
-
Temperature Control: The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard) throughout the n-BuLi addition and the subsequent stirring period[7][8]. Even a temporary rise to -50 °C can lead to decomposition and side reactions.
-
Addition Technique: Add the n-BuLi solution dropwise and subsurface to prevent localized heating at the point of addition.
-
Q5: My Grignard reagent formation is sluggish to initiate, and once it starts, I get a significant amount of Wurtz coupling byproduct (bithiophene). How can I improve this?
A5: Grignard reagent formation is a heterogeneous reaction on the surface of the magnesium metal. Initiation and controlling the subsequent exotherm are the keys to success and minimizing the Wurtz side reaction.[9]
-
Causality (Initiation): The reaction is autocatalytic but requires a clean, oxide-free magnesium surface to begin. Old or dull magnesium turnings will be difficult to activate[10][11].
-
Causality (Wurtz Coupling): The Wurtz reaction occurs when a molecule of the Grignard reagent (R-MgX) reacts with a molecule of the unreacted aryl halide (R-X). This is favored when there is a high local concentration of the aryl halide, often due to poor mixing or adding it too quickly[9].
Troubleshooting Workflow for Grignard Formation
Caption: Troubleshooting workflow for Grignard reagent formation.
Issue 2: Palladium-Catalyzed Cross-Coupling Reactions - Incomplete Conversion & Impurities
Reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck are powerful C-C and C-N bond-forming reactions. However, they are complex catalytic cycles sensitive to many variables, a problem that is magnified on a larger scale.[12][13]
Q6: I'm scaling up a Suzuki coupling, but the reaction stalls at ~60% conversion. My lab-scale reactions always went to completion. What should I investigate?
A6: Reaction stalling in Suzuki couplings at scale is frequently traced back to two culprits: inefficient mixing/heat transfer or catalyst deactivation due to oxygen.[12][14]
-
Causality: The Suzuki reaction involves multiple phases (organic solvent, aqueous base, solid catalyst/reagents). Inefficient mixing leads to poor contact between these phases, slowing the reaction. Furthermore, the active Pd(0) catalyst is readily oxidized to inactive Pd(II) by dissolved oxygen, especially at elevated temperatures[14]. It can be difficult to maintain a truly inert atmosphere in a large reactor.
-
Troubleshooting Steps:
-
Degassing: Ensure the solvent and reaction mixture are thoroughly degassed. For large volumes, sparging with argon or nitrogen for 30-60 minutes is more effective than simple vacuum/backfill cycles[15]. Maintain a positive pressure of inert gas throughout the reaction.
-
Agitation: Confirm your overhead stirrer is providing good agitation. Look for a vortex and ensure any solids are well-suspended, not settled at the bottom of the reactor.
-
Catalyst Choice: Consider a more robust, air-stable pre-catalyst or a ligand system known for high stability and turnover numbers (e.g., using bulky phosphine ligands)[16].
-
Temperature Monitoring: Ensure the internal reaction temperature is reaching the target. A jacketed reactor's setpoint may not reflect the actual temperature of a large, poorly mixed volume.
-
Q7: My Buchwald-Hartwig amination is giving me a mixture of the desired product, debrominated starting material, and some homocoupled amine. How can I improve selectivity?
A7: The selectivity of the Buchwald-Hartwig amination is highly dependent on the delicate balance within the catalytic cycle, particularly the relative rates of oxidative addition, reductive elimination, and potential side reactions like beta-hydride elimination.[17]
-
Causality:
-
Debromination (Hydrodehalogenation): This can occur if a palladium-hydride species forms, which can happen in the presence of certain bases or protic impurities[18]. This species can then react with the aryl bromide to produce 2-methylthiophene.
-
Homocoupling: Amine homocoupling is less common but can be influenced by the choice of ligand and base.
-
-
Key Parameters to Optimize: The choice of ligand, base, and solvent is a tightly interconnected system.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) are designed to promote the desired reductive elimination step over side reactions[19][20].
-
Base: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. However, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary if your substrate is base-sensitive, though this may require higher temperatures or longer reaction times[19][20].
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used[19].
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Catalyst System | Use a well-defined Pd(0) pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). | Promotes fast oxidative addition and reductive elimination, outcompeting side reactions.[16][19] |
| Base | Use a strong, sterically hindered base like NaOt-Bu. | Ensures rapid deprotonation of the amine without interfering with the catalyst.[19] |
| Atmosphere | Maintain a strictly anaerobic (oxygen-free) environment. | Prevents catalyst deactivation and unwanted oxidative side reactions.[14] |
| Temperature | Optimize for the lowest effective temperature (typically 80-110 °C). | Minimizes thermal decomposition and some side pathways.[19] |
Q8: In my Sonogashira coupling, I'm forming a significant amount of a diyne byproduct from the homocoupling of my terminal alkyne. How do I prevent this?
A8: This side reaction is known as Glaser coupling, and it is a very common issue in Sonogashira reactions. It is promoted by the copper(I) co-catalyst in the presence of oxygen[18].
-
Causality: The copper acetylide intermediate, which is essential for the main catalytic cycle, can undergo oxidative dimerization in the presence of O₂, leading to the unwanted diyne byproduct.
-
Solutions:
-
Strict Anaerobic Conditions: The most straightforward solution is to rigorously exclude oxygen from the reaction. This involves thorough degassing of all solvents and reagents and maintaining a positive inert gas pressure[21].
-
"Copper-Free" Sonogashira: If Glaser coupling remains a problem, consider a copper-free protocol. These methods rely on a palladium catalyst and a suitable amine base (like piperidine or pyrrolidine) and completely eliminate the possibility of copper-catalyzed homocoupling[22][23].
-
Amine Base: The choice of amine base is critical. It not only acts as a base but also helps to keep the copper species soluble and in the correct oxidation state[21][24]. Triethylamine or diisopropylamine are commonly used.
-
PART 3: Experimental Protocols and Data
Protocol 1: Scaled-Up Suzuki-Miyaura Coupling
This protocol describes a robust procedure for the coupling of this compound with a generic arylboronic acid on a 100g scale.
Diagram of the Suzuki Catalytic Cycle
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound 97 29421-92-9 [sigmaaldrich.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 15. reddit.com [reddit.com]
- 16. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. jk-sci.com [jk-sci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. thalesnano.com [thalesnano.com]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Grignard Formation with 4-Bromo-2-methylthiophene
Welcome to the technical support center for handling the preparation of Grignard reagents from 4-Bromo-2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for managing this often challenging and highly exothermic reaction. Our focus is on ensuring safety, maximizing yield, and troubleshooting common issues encountered in the laboratory.
Introduction: The Challenge of Thiophene-Based Grignard Reagents
The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3][4] However, the reaction is notoriously sensitive and exothermic.[5][6][7][8] When working with heteroaromatic systems like this compound, these challenges can be amplified. The inherent reactivity of the thiophene ring system and the potential for side reactions necessitate careful control over the reaction conditions. This guide provides a structured approach to successfully and safely prepare and utilize the Grignard reagent of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of a Grignard reagent from this compound so exothermic?
A1: The formation of any Grignard reagent is an exothermic process because you are forming strong carbon-magnesium and magnesium-halide bonds, which releases a significant amount of energy.[8] The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond.[3] This process has a notable activation energy barrier, often leading to an induction period followed by a rapid, and sometimes violent, release of heat once the reaction initiates.[9][10] With aromatic bromides like this compound, the electronic nature of the aromatic ring can influence the reaction rate and exothermicity.
Q2: What are the visual cues that my Grignard reaction has successfully initiated?
A2: Several visual indicators signal a successful initiation:
-
Turbidity: The initially clear solution will become cloudy or turbid.[11][12]
-
Bubbling: Gentle bubbling on the surface of the magnesium turnings indicates the start of the reaction.[12][13]
-
Color Change: The solution may develop a yellow or brownish hue.[12]
-
Spontaneous Reflux: The heat generated by the reaction may cause the solvent (typically THF or diethyl ether) to boil gently without external heating.[14][15]
Q3: What is the "induction period" and why is it a safety concern?
A3: The induction period is the delay between the addition of the aryl halide and the observable start of the reaction.[9] This delay is often due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction from starting.[1][3][16][17] The primary safety concern is the accumulation of unreacted this compound in the reaction flask.[10] Once the reaction does initiate, the large concentration of the halide can lead to a runaway reaction that is difficult to control.[7][18]
Q4: Which solvent is better for this reaction: Tetrahydrofuran (THF) or diethyl ether?
A4: Both anhydrous THF and diethyl ether are suitable solvents for Grignard reagent formation as they stabilize the organomagnesium species through coordination.[3][6][8]
-
THF is often preferred for preparing Grignard reagents from aryl bromides because its higher boiling point (66 °C) allows for a wider operating temperature range and can help initiate sluggish reactions.[14][19] Its ability to solvate the Grignard reagent is also generally better.
-
Diethyl ether has a lower boiling point (34.6 °C), which can be advantageous for temperature-sensitive substrates. The gentle reflux of ether can also serve as a visual indicator of the reaction rate.
For this compound, anhydrous THF is generally the recommended starting point due to its superior solvating properties and higher boiling point, which can aid in initiation.
Troubleshooting Guide
Issue 1: The reaction fails to initiate.
This is one of the most common problems in Grignard synthesis.[16][20]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Wet Glassware or Solvent | Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120 °C and cooling under vacuum or in a desiccator.[6][14][16][18] Use freshly distilled or commercially available anhydrous solvents.[7] The presence of even trace amounts of water will quench the Grignard reagent.[6][20] |
| Inactive Magnesium Surface | Solution: The magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the reaction.[3][16] Activate the magnesium using one of the following methods: • Mechanical Activation: Gently crush a few pieces of magnesium with a dry glass rod against the bottom of the flask to expose a fresh surface.[20][21] • Chemical Activation: Add a small crystal of iodine (I₂).[6][14][15][16] The disappearance of the purple iodine color is an indicator of activation.[15] Alternatively, add a few drops of 1,2-dibromoethane.[1][12][16][20] The observation of ethylene bubbles signals activation. • Thermal Activation: Gentle warming with a heat gun can sometimes initiate the reaction, but an ice bath must be readily available to control the ensuing exotherm.[15][16] |
| Low Purity of this compound | Solution: Ensure the starting material is pure and dry. Impurities can inhibit the reaction. Consider purifying the aryl bromide by distillation if necessary. |
Issue 2: The reaction starts but then stops.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Mixing | Solution: Ensure efficient stirring to bring the this compound in solution into contact with the magnesium surface. If the magnesium turnings become coated with byproducts, the reaction may stall. |
| Moisture Contamination | Solution: A leak in the reaction setup could introduce atmospheric moisture. Check all joints and septa to ensure a tight seal under an inert atmosphere (Nitrogen or Argon). |
Issue 3: A runaway reaction occurs.
A runaway reaction is a critical safety hazard.[7]
Immediate Actions & Preventative Measures:
| Immediate Actions | Preventative Measures |
| 1. Stop the addition of this compound immediately. | • Slow, controlled addition: Use a pressure-equalizing dropping funnel to add the aryl halide solution dropwise.[16][18] This prevents the accumulation of unreacted starting material. |
| 2. Remove any external heat source. | • Adequate cooling: Have a large ice-water bath prepared and ready to immerse the reaction flask if the exotherm becomes too vigorous.[6][7][22] |
| 3. Immerse the flask in the ice-water bath to rapidly cool the reaction.[22] | • Proper flask size: Use a flask that is no more than half-full to accommodate potential splashing and vigorous boiling.[18][22] |
| • Dilution: Running the reaction at a lower concentration can help dissipate the heat more effectively.[22] |
Issue 4: Low yield of the desired product after subsequent reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Side Reaction | Solution: A common side reaction is the coupling of the newly formed Grignard reagent with unreacted this compound to form a homocoupled dimer.[16][23] To minimize this: • Maintain a low concentration of the aryl bromide by adding it slowly to the magnesium suspension.[16] • Ensure efficient stirring to quickly bring the aryl bromide to the magnesium surface. • Keep the reaction temperature moderate. While some initial heating may be needed, excessive temperatures can favor the coupling reaction.[4][16] |
| Incomplete Formation of Grignard Reagent | Solution: Ensure the magnesium is fully consumed or the reaction has ceased before proceeding with the next step. A sample can be taken, quenched, and analyzed by GC or TLC to estimate the conversion of the starting material. |
| Degradation of the Grignard Reagent | Solution: Once formed, use the Grignard reagent promptly. Prolonged standing, especially at elevated temperatures, can lead to degradation. |
Experimental Protocol: Controlled Formation of 2-methyl-4-thienylmagnesium bromide
This protocol outlines a standard laboratory procedure for the formation of the Grignard reagent from this compound with an emphasis on safety and control.
Safety Precautions:
-
Grignard reactions are highly exothermic and sensitive to air and moisture.[24] All operations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Perform all operations in a well-ventilated chemical fume hood.[24]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath
-
Ice-water bath
Procedure:
-
Apparatus Setup:
-
Assemble the flame-dried glassware (three-neck flask, condenser, dropping funnel) while still hot and immediately place it under a positive pressure of inert gas. Allow the apparatus to cool to room temperature.
-
Equip the flask with a magnetic stir bar.
-
-
Magnesium Activation:
-
Weigh the magnesium turnings (1.1 equivalents) and add them to the reaction flask.
-
Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium.[24]
-
-
Reagent Preparation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Reaction Initiation:
-
Add a small portion (~5-10%) of the this compound solution from the dropping funnel to the stirring magnesium suspension.[24]
-
Observe the reaction mixture closely for signs of initiation (see FAQ Q2). Gentle warming with a heat gun or warm water bath may be required.[16] Be prepared to immediately apply cooling if the reaction becomes too vigorous.
-
-
Controlled Addition:
-
Once the reaction has initiated and is proceeding at a steady, controllable rate (gentle reflux), begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel.[16][18]
-
The rate of addition should be adjusted to maintain a gentle reflux without the need for external heating. Use the ice-water bath as needed to moderate the temperature.
-
-
Completion of Reaction:
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to reflux until the majority of the magnesium has been consumed. This typically takes 1-3 hours.
-
The resulting dark, cloudy solution is the Grignard reagent and is ready for use in the subsequent reaction.
-
Visualizations
Grignard Formation Workflow
Caption: Workflow for the controlled formation of a Grignard reagent.
Troubleshooting Decision Tree: Reaction Failure
Caption: Decision tree for troubleshooting Grignard reaction initiation failure.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. mt.com [mt.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. acs.org [acs.org]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. dchas.org [dchas.org]
- 19. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. homework.study.com [homework.study.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling of 4-Bromo-2-methylthiophene
Welcome to the technical support guide for optimizing the Sonogashira coupling of 4-Bromo-2-methylthiophene. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. We will move beyond standard protocols to explore the causality behind experimental choices, focusing on the critical selection of the base—a parameter that often dictates the success or failure of the reaction.
The Pivotal Role of the Base in Sonogashira Couplings
The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2] While the catalysts are the stars of the show, the base is a crucial supporting actor with a multifaceted role. An improper base selection is a primary driver of low yields and reaction failures.
The base performs two critical functions in the catalytic cycle:
-
Deprotonation of the Terminal Alkyne : The base is essential for deprotonating the terminal alkyne. In the classical copper-co-catalyzed mechanism, this facilitates the formation of a copper(I) acetylide intermediate.[1][3] This copper acetylide is the active species that undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[3][4]
-
Neutralization of Hydrogen Halide : The coupling reaction generates a hydrogen halide (HBr in this case) as a byproduct. The base neutralizes this acid, preventing the protonation of the alkyne and the deactivation of the catalysts or other sensitive functional groups in the reaction mixture.[1][5]
The choice of base, therefore, directly impacts the rate of the key transmetalation step and the stability of the entire catalytic system.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the Sonogashira coupling of this compound, with a focus on base-related issues.
Q1: My reaction is giving a very low yield, or I'm only recovering starting material. What's the problem?
This is the most common issue and often points to insufficient reactivity. For an aryl bromide like this compound, the oxidative addition step is slower than for an equivalent aryl iodide.[1] Several base-related factors could be at play:
-
Insufficient Base Strength : The pKa of the base's conjugate acid must be high enough to efficiently deprotonate the terminal alkyne being used. If the deprotonation is slow, the entire catalytic cycle stalls. Amine bases like triethylamine can sometimes be insufficiently basic, especially if the alkyne is less acidic.
-
Base Purity : Amine bases, particularly triethylamine and diethylamine, are susceptible to oxidation over time, often turning yellow or brown. These oxidized impurities can poison the palladium catalyst.[6] Always use freshly distilled or a new bottle of amine base.
-
Reaction Temperature : Aryl bromides often require higher temperatures to undergo oxidative addition efficiently.[1][7] If you are running the reaction at room temperature with a mild amine base and seeing no conversion, increasing the temperature (e.g., to 60-80 °C) is a logical first step.
Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
Glaser coupling is the dimerization of the terminal alkyne and is a major side reaction in Sonogashira couplings.[1]
-
Cause : This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[8]
-
Solution :
-
Rigorous Degassing : Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst and alkyne. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.[6] Maintaining a positive pressure of inert gas throughout the reaction is critical.
-
Copper-Free Conditions : The most effective way to eliminate Glaser coupling is to switch to a copper-free protocol.[8][9][10] These systems often require more active palladium catalysts (e.g., those with bulky phosphine ligands) and may need stronger bases or different solvents to facilitate the reaction.[8][11]
-
Q3: Should I use an organic amine base or an inorganic base?
The choice depends on the specific reaction conditions and whether you are using a copper co-catalyst.
-
Amine Bases (e.g., Et₃N, i-Pr₂NH) : These are the "classic" bases for Sonogashira couplings. They are mild, often act as a co-solvent, and are generally effective in standard Pd/CuI catalyzed systems.[1] However, they can be problematic due to oxidation and may not be strong enough for all substrates.
-
Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄) : These bases are often employed in copper-free systems or with more challenging substrates like aryl chlorides.[8] They are not susceptible to oxidation but have limited solubility in common organic solvents. Their use may require more polar solvents like DMF or the addition of a phase-transfer catalyst.
For this compound, starting with a standard amine base is reasonable, but if issues arise, switching to an inorganic base in a copper-free setup is a strong troubleshooting step.
Base Selection Guide for this compound
The electron-donating nature of the methyl group on the thiophene ring can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to electron-poor aryl bromides.[12] Therefore, a well-chosen base is essential.
| Base | pKa (Conjugate Acid) | Typical Conditions | Pros | Cons |
| Triethylamine (Et₃N) | ~10.7 | Pd/CuI, THF or Toluene, 25-70 °C | Good solubility, acts as co-solvent. | Prone to oxidation[6], may not be basic enough for all alkynes. |
| Diisopropylamine (i-Pr₂NH) | ~11.0 | Pd/CuI, Toluene, 60-80 °C | Slightly more basic than Et₃N, can lead to higher yields. | Higher boiling point, can be harder to remove. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Copper-free, Pd(OAc)₂/Ligand, DMF or Dioxane, 80-110 °C | Strong, stable base; excellent for copper-free systems.[8] | Poor solubility in non-polar solvents. |
| Potassium Phosphate (K₃PO₄) | ~12.3 (for HPO₄²⁻) | Copper-free, Pd(OAc)₂/Ligand, DMF or Toluene, 80-110 °C | Strong, non-nucleophilic base. | Poor solubility in non-polar solvents. |
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The Sonogashira catalytic cycle highlighting the dual role of the base.
Troubleshooting Workflow for Low Yield
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Palladium Catalyst Removal from Thiophene Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the often-challenging task of removing residual palladium catalysts from reaction products, with a specific focus on those involving thiophene and its derivatives. The unique electronic properties of the sulfur atom in the thiophene ring can lead to strong coordination with palladium, complicating its removal. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the stringent purity levels required, particularly in pharmaceutical applications.
Troubleshooting Guide: Common Issues in Palladium Removal from Thiophene Reactions
This section addresses specific problems you may encounter during the purification of your thiophene-containing products and provides actionable solutions based on chemical principles.
Issue 1: After filtration through Celite®, my product is still contaminated with palladium.
-
Symptoms: You've performed a standard workup for a reaction using a heterogeneous catalyst like Pd/C, including filtration through a Celite® pad, but ICP-MS analysis shows palladium levels are still unacceptably high.
-
Root Cause Analysis:
-
Leaching of Homogeneous Palladium: Heterogeneous catalysts can leach soluble palladium species into the reaction mixture. Simple filtration is ineffective against these dissolved forms.
-
Formation of Colloidal Palladium: Fine palladium nanoparticles (colloids) may have formed, which can pass through the pores of a standard Celite® pad.
-
Strong Coordination with Thiophene Product: Your thiophene-containing product or starting material may be acting as a ligand, chelating with leached palladium and keeping it in solution. The sulfur atom in thiophene is a known ligand for palladium, which can exacerbate this issue.
-
-
Solutions:
-
Switch to an Adsorbent: Treat the filtrate with an adsorbent like activated carbon or a specialized palladium scavenger. These materials have a high surface area and/or functional groups that can effectively capture dissolved and colloidal palladium.
-
Induce Precipitation: Before filtration, try adding a small amount of an anti-solvent to precipitate the soluble palladium species.
-
Combined Approach: For stubborn cases, a multi-step approach is often most effective. For instance, treat the reaction mixture with activated carbon, filter through Celite®, and then, if necessary, use a high-affinity scavenger.
-
Issue 2: My thiol-based scavenger is not reducing palladium to the desired level, or I'm observing product loss.
-
Symptoms: You've treated your reaction mixture with a thiol-functionalized silica or polymer scavenger, but the palladium levels remain above the target (e.g., <10 ppm for many APIs). Alternatively, you notice a significant decrease in your product yield after the scavenging step.
-
Root Cause Analysis:
-
Incorrect Palladium Oxidation State: Thiol-based scavengers are generally most effective for Pd(II) species. If your catalytic cycle ends with a significant amount of Pd(0), the scavenger's efficiency may be reduced.
-
Competitive Binding: The sulfur atom in your thiophene product might be competing with the thiol groups of the scavenger for coordination to the palladium center.
-
Steric Hindrance: A bulky thiophene-containing product could sterically hinder the palladium center, preventing it from effectively binding to the scavenger.
-
Product Adsorption: Your product may have an affinity for the scavenger, leading to co-removal and reduced yield. This is more common with highly polar products and certain scavenger backbones.
-
-
Solutions:
-
Pre-oxidation of Palladium: If you suspect a large amount of Pd(0) is present, you can introduce a mild oxidizing agent (e.g., bubbling air through the solution, though this must be done with caution and appropriate safety measures) to convert it to the more readily scavenged Pd(II) state.
-
Scavenger Screening: Test a panel of different scavengers. Besides thiol-based ones, consider scavengers with other functionalities like 2,4,6-trimercaptotriazine (TMT) or phosphine-based scavengers, which may have different affinities and selectivities.
-
Optimize Scavenging Conditions: Increase the temperature and/or reaction time to improve the kinetics of palladium binding to the scavenger. However, monitor for potential product degradation.
-
Minimize Product Loss: Use the minimum effective amount of scavenger. After filtration, wash the scavenger thoroughly with a small amount of fresh solvent to recover any adsorbed product.
-
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with thiophene derivatives particularly challenging?
A1: The sulfur atom in the thiophene ring is a soft Lewis base, which has a strong affinity for soft Lewis acids like palladium. This can lead to the formation of stable palladium-thiophene complexes.[1] This strong interaction can cause catalyst deactivation during the reaction and makes it more difficult to remove the palladium from the final product, as the product itself can act as a ligand, keeping the palladium in solution.[2]
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides Permitted Daily Exposure (PDE) values.[3] For palladium, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance, assuming a daily dose of 10 grams.[4] For parenteral and inhalation routes, the limits are stricter.[4]
Q3: What are the most common methods for removing palladium?
A3: The primary methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[5]
-
Crystallization: Purifying the product by recrystallization, leaving palladium impurities in the mother liquor.[3]
-
Filtration: Effective for heterogeneous catalysts like Pd/C, often using a filter aid like Celite®.[4]
-
Extraction: Using a liquid-liquid extraction to partition palladium salts into an aqueous phase.
Q4: How do I choose the best palladium removal method?
A4: The optimal method depends on the nature of your product, the form of the palladium residue (homogeneous vs. heterogeneous), the scale of your reaction, and the required purity level. A decision tree can help guide your choice.
Q5: What analytical techniques are used to quantify residual palladium?
A5: The most common and sensitive method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which can detect palladium at parts-per-billion (ppb) levels.[6]
Palladium Removal Strategy Selection
The choice of a palladium removal strategy is highly dependent on the specific experimental context. The following decision tree provides a general guide for selecting an appropriate method when working with thiophene-containing reaction products.
Caption: Decision tree for selecting a palladium removal method.
Comparison of Common Palladium Removal Methods for Thiophene Products
| Method | Pros | Cons | Best For |
| Filtration (Celite®) | Simple, fast, and inexpensive. | Only effective for heterogeneous catalysts; ineffective against soluble or colloidal palladium. | Initial removal of bulk heterogeneous catalysts like Pd/C. |
| Activated Carbon | Broadly effective for many palladium species, relatively inexpensive.[7] | Can adsorb the desired product, leading to yield loss; may require large volumes.[1][8] | Reactions where product has low affinity for carbon; as a secondary purification step. |
| Palladium Scavengers | High selectivity and efficiency for palladium; available with various functionalities (thiol, TMT, etc.).[5][9] | Can be expensive; potential for product loss through adsorption; efficiency depends on Pd oxidation state.[5] | Achieving very low palladium levels (<10 ppm) in high-value products like APIs. |
| Recrystallization | Can be highly effective for achieving high purity; scalable. | Dependent on the product being a crystalline solid; palladium species can sometimes co-crystallize. | Solid products where a suitable solvent system can be found to leave palladium impurities in the mother liquor. |
| Solvent Extraction | Can remove water-soluble palladium salts. | Limited to specific types of palladium complexes; can be solvent-intensive. | Work-ups where the palladium catalyst can be partitioned into an aqueous phase. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol describes a general procedure for removing residual palladium from a solution containing a thiophene derivative using a silica-based thiol scavenger.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Workflow for Scavenger-Based Palladium Removal
Caption: Workflow for palladium removal using a solid-supported scavenger.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol provides a general method for using activated carbon to reduce palladium levels.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Methanol).
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1 to 18 hours.
-
Hot Filtration (if applicable): If the product has low solubility at room temperature, perform a hot filtration through a pad of Celite® to remove the carbon. This prevents premature crystallization of the product.
-
Washing: Wash the carbon pad with fresh, hot solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
References
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Purification of 4-Bromo-2-methylthiophene by Column Chromatography
Welcome to the technical support center for the purification of 4-bromo-2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the column chromatography of this important synthetic building block. Our aim is to equip you with the expertise to navigate the nuances of this purification, ensuring high purity and yield in your research endeavors.
I. Understanding the Separation: The "Why" Before the "How"
The successful purification of this compound hinges on understanding the physicochemical properties of the target molecule and its potential impurities. This compound is a relatively non-polar aromatic heterocycle. This inherent non-polarity dictates our choice of stationary and mobile phases for normal-phase column chromatography.
The primary impurities encountered during the synthesis of this compound often include:
-
Unreacted 2-methylthiophene: The starting material is more volatile and less polar than the brominated product.
-
Dibrominated species (e.g., 2,4-dibromo-2-methylthiophene or 4,5-dibromo-2-methylthiophene): These byproducts are generally less polar than the monobrominated product.
-
Positional isomers (e.g., 5-bromo-2-methylthiophene): The formation of isomers is highly dependent on the bromination conditions. Separating these isomers can be particularly challenging due to their very similar polarities.[1]
The goal of the chromatographic separation is to exploit the subtle differences in polarity between these compounds to achieve a clean separation.
II. Recommended Protocol for Column Chromatography
This protocol provides a robust starting point for the purification of this compound. It is crucial to first perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system for your specific crude mixture.
A. Materials and Reagents
| Component | Specification | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polarity for normal-phase chromatography, providing a good balance of surface area and flow rate. |
| Mobile Phase (Eluent) | Hexane or a mixture of Hexane and Ethyl Acetate | Non-polar solvent system to elute the relatively non-polar target compound. The polarity can be fine-tuned with ethyl acetate. |
| Crude Sample | This compound (post-synthesis workup) | The starting material for purification. |
| TLC Plates | Silica gel coated aluminum or glass plates with UV254 indicator | For rapid method development and monitoring of the column separation. |
B. Step-by-Step Experimental Workflow
Caption: Workflow for this compound Purification.
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber containing a non-polar solvent system. Start with pure hexane and gradually increase the polarity by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5%).
-
The ideal solvent system will give your target compound, this compound, an Rf value between 0.2 and 0.4. For a similar compound, 3-bromo-2-methylbenzo[b]thiophene, an Rf of 0.65 was observed in pure hexane, suggesting this compound will also have a relatively high Rf in non-polar solvents.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material you need to purify.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a non-polar solvent, preferably the mobile phase itself.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal and Product Characterization:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, GC-MS) to confirm its purity and identity.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Caption: Troubleshooting Common Chromatography Issues.
Q1: My product is coming off the column with an impurity that has a very similar Rf value. How can I improve the separation?
A1: This is a common and challenging issue, often encountered when trying to separate positional isomers.[1] Here are a few strategies:
-
Optimize the Mobile Phase: Even small changes in the solvent composition can affect selectivity. Try very subtle changes in the polarity of your mobile phase. Sometimes switching to a different non-polar solvent (e.g., cyclohexane instead of hexane) or a different polar modifier can alter the interactions with the silica gel and improve separation.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur, which can enhance the resolution of closely eluting compounds.
-
Gradient Elution: Start with a very non-polar mobile phase to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities behind.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, you could explore other stationary phases like alumina, which can offer different selectivity.
Q2: I don't see any spots on my TLC plate after running the column. Where is my product?
A2: There are several possibilities:
-
The compound is not UV active: While thiophenes are generally UV active, it's worth trying a different visualization technique, such as staining with potassium permanganate or iodine.
-
The compound has not eluted yet: If your mobile phase is not polar enough, your compound may still be on the column. Try flushing the column with a more polar solvent and re-analyzing the fractions by TLC.
-
The compound eluted in the first few fractions: If your mobile phase was too polar, your compound may have eluted very quickly. Always collect the first few fractions, even if they appear to be just the solvent front.
Q3: The silica gel in my column has cracked. What should I do?
A3: Cracking of the silica bed, often caused by running the column dry or by heat generated from the adsorption of the solvent, creates channels that lead to poor separation. Unfortunately, a cracked column usually cannot be salvaged. The best course of action is to start over with a freshly packed column, ensuring that the silica bed is always covered with solvent.
Q4: What are the key safety precautions I should take when working with this compound and the solvents?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] this compound can be harmful if swallowed or in contact with skin, and can cause eye irritation. The solvents used in column chromatography, such as hexane and ethyl acetate, are flammable and should be handled with care, away from ignition sources.
IV. References
-
SmashGlass. (2011, November 1). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Sciencemadness Discussion Board.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
-
Fisher Scientific. (2024, April 1). Safety Data Sheet for 2-Bromo-4'-methylpropiophenone.
References
Technical Support Center: Recrystallization Techniques for 4-Bromo-2-methylthiophene Derivatives
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-bromo-2-methylthiophene derivatives. While the parent compound, this compound, is a liquid at room temperature[1][2], its derivatives are frequently crystalline solids that require high purity for subsequent applications. Recrystallization is a powerful purification technique, but its success with heteroaromatic systems like thiophenes hinges on a nuanced understanding of solvent selection and troubleshooting common experimental hurdles.
This support center provides field-proven insights, detailed protocols, and logical troubleshooting frameworks to enhance the purity, yield, and success of your crystallizations.
Part 1: The Ideal Recrystallization Workflow
Successful recrystallization is a systematic process. The goal is to dissolve the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility, and then allow it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution (the "mother liquor").[3][4]
Caption: A standard workflow for purifying a solid organic compound via recrystallization.
Part 2: Troubleshooting Guide (Q&A)
Even with a solid plan, challenges arise. This section addresses the most common problems encountered during the recrystallization of thiophene derivatives in a direct question-and-answer format.
Caption: A decision tree for common recrystallization troubleshooting steps.
Q1: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" is the formation of a liquid layer of your dissolved compound instead of solid crystals.[5] This phenomenon occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Impurities can also lower the melting point of a substance, making oiling out more likely. The oil is essentially an impure liquid form of your product and can trap impurities, defeating the purpose of recrystallization.[6][7]
Troubleshooting Steps:
-
Add More Solvent: The most immediate fix is to return the flask to the heat source, add a small amount of additional solvent to redissolve the oil, and then attempt to cool the solution again, but much more slowly.[5]
-
Lower the Crystallization Temperature: If your compound has a low melting point, you may need to use a solvent with a lower boiling point. This ensures that the solution cools to below the compound's melting point before it becomes saturated.
-
Slow Down Cooling: Drastic temperature changes encourage oiling out. After dissolving, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[5]
-
Seeding: Try adding a tiny, pure crystal of the desired compound (a "seed crystal") to the solution as it cools. This provides a template for proper crystal lattice formation.[7][8]
Q2: No crystals are forming, even after cooling in an ice bath. What should I try next?
A2: This is a very common issue, typically arising from one of two causes: you have used too much solvent, or the solution is supersaturated and requires a nucleation point to begin crystallization.[9]
Troubleshooting Steps:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent. Let it cool again and see if crystals form. Be careful not to evaporate too much.
-
Add an Anti-Solvent: If you know a solvent in which your compound is insoluble (but is miscible with your current solvent), you can add this "anti-solvent" dropwise to the cooled solution until it becomes persistently cloudy. Then, add a drop or two of the original solvent to clarify the solution and allow it to cool slowly. This is the basis of a two-solvent recrystallization.
Q3: My final yield is very low. Where did my product go?
A3: A low yield (e.g., less than 50-60%) can be disheartening. Assuming the initial reaction worked well, the loss during recrystallization is often due to procedural issues.
Potential Causes & Solutions:
-
Excessive Solvent: This is the most frequent cause.[3] The compound has some solubility even in cold solvent; using too much means a significant amount of your product will remain in the mother liquor. To check this, you can try evaporating the mother liquor; a large amount of recovered solid indicates this was the problem.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel and be lost.[9] To prevent this, use a slight excess of hot solvent before filtering and keep the funnel and receiving flask warm.
-
Washing with Too Much or Warm Solvent: Rinsing the collected crystals is necessary to remove residual mother liquor, but you must use a minimal amount of ice-cold solvent.[3] Using room-temperature solvent will redissolve a portion of your purified crystals.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent or solvent system for my thiophene derivative?
A1: The ideal recrystallization solvent should dissolve your compound completely when hot (near boiling) but poorly when cold (at room temperature or in an ice bath).[8][10] For novel derivatives, you must determine this empirically.
Systematic Approach to Solvent Selection:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a solvent dropwise at room temperature. If the solid dissolves easily, that solvent is unsuitable (it's too good a solvent).
-
If it doesn't dissolve at room temperature, gently heat the test tube. If the solid dissolves at a higher temperature, you have a potential candidate.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
The "like dissolves like" principle is a useful starting point.[3] Thiophene derivatives possess both a non-polar aromatic ring and a polar sulfur heteroatom. Their solubility will depend on the other functional groups present.
| Solvent Class | Common Examples | Suitability for Thiophene Derivatives |
| Non-Polar | Hexanes, Heptane, Toluene | Good for highly non-polar derivatives. Often used as an anti-solvent.[11] |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether | Often good choices, but may have high solubility at room temp. Can be part of a solvent pair.[12] |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Good starting points. Can be paired with water or hexanes.[11][13] |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA), Water | Alcohols are excellent, versatile solvents.[11] Water is a good anti-solvent for less polar compounds.[11][14] |
Scientist's Note: Solvent pairs, such as Ethanol/Water, DCM/Hexane, or Ethyl Acetate/Heptane, are extremely powerful.[12] You dissolve the compound in a minimum of the "good" hot solvent and then add the "poor" solvent (anti-solvent) dropwise until the solution turns cloudy, then clarify with a final drop of the good solvent before cooling.[10]
Q2: Are there specific challenges associated with recrystallizing thiophene-based compounds?
A2: Yes. Heteroaromatic compounds like thiophenes can present unique challenges. The sulfur atom can engage in intermolecular interactions that differ from their carbocyclic analogs (like benzene). Some thiophene derivatives, particularly planar ones, may crystallize well in solvents like toluene but can also be prone to sublimation.[11][14] Furthermore, residual acidic or basic impurities from the synthesis (e.g., from lithiation or bromination steps) can interfere with crystallization and should be removed with an appropriate aqueous wash before the recrystallization attempt.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Single-Solvent Recrystallization
-
Preparation: Place the crude, solid this compound derivative into an Erlenmeyer flask (its sloped sides reduce solvent evaporation). Add a magnetic stir bar.
-
Solvent Addition: In a separate flask, bring the chosen recrystallization solvent to a boil. Add the hot solvent to the Erlenmeyer flask containing the solid in small portions, with continuous stirring and heating.[10]
-
Dissolution: Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[3] If colored, soluble impurities are present, you may decolorize the solution by adding a small amount of activated charcoal and boiling for a few minutes.[10]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration using fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8][15]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper under vacuum. For final drying, they can be transferred to a watch glass or placed in a desiccator.
SOP 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (Solvent 1), as described above.
-
Anti-Solvent Addition: While keeping the solution hot, add the "insoluble solvent" (Solvent 2 or anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[10] This indicates the point of saturation.
-
Clarification: Add 1-2 drops of hot Solvent 1 to just redissolve the turbidity and make the solution clear again.
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent SOP. For washing, use an ice-cold mixture of the two solvents or just the anti-solvent.
References
- 1. 4-ブロモ-2-メチルチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-溴-2-甲基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. LabXchange [labxchange.org]
dealing with moisture sensitivity in 4-Bromo-2-methylthiophene reactions
Technical Support Center: 4-Bromo-2-methylthiophene
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your reactions, focusing on the causality behind experimental choices to foster a deeper understanding of the chemistry at play.
Troubleshooting Guide: Overcoming Moisture-Related Reaction Failures
This section addresses specific problems you might encounter when working with this compound, particularly in moisture-sensitive reactions like Grignard reagent formation and palladium-catalyzed cross-coupling reactions.
Issue 1: My Grignard reaction with this compound fails to initiate.
Q: I'm trying to form the Grignard reagent from this compound and magnesium turnings in THF, but the reaction won't start. What's going wrong?
A: Failure to initiate a Grignard reaction is almost always due to the presence of moisture or an oxide layer on the magnesium.[1] The Grignard reagent is a potent nucleophile and a strong base, making it extremely reactive towards protic compounds like water.[1][2] Any trace of water will quench the Grignard reagent as it forms, preventing the reaction from proceeding.
Troubleshooting Steps & Explanations:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware must be scrupulously dried. Oven-drying at >120°C overnight or flame-drying under vacuum are standard procedures.[3][4] This removes adsorbed water from the glass surfaces.
-
Solvent: Use freshly distilled, anhydrous solvent. Tetrahydrofuran (THF) is a common choice and can be dried by distilling from sodium/benzophenone ketyl until a persistent deep blue or purple color is observed, indicating the absence of water.[5]
-
Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[3][6][7] This is typically achieved using a Schlenk line or a glovebox.[3] A simple balloon filled with nitrogen is often sufficient for many lab-scale reactions.[4][8]
-
-
Activate the Magnesium:
-
Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction.[1] This layer must be disrupted.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1] These activators react with the magnesium surface to expose fresh metal. The disappearance of the iodine's color or the evolution of gas bubbles indicates activation.
-
Workflow for Grignard Reaction Setup:
Caption: Workflow for successful Grignard reagent formation.
Issue 2: My Suzuki coupling reaction gives low yield and significant debromination.
Q: I'm performing a Suzuki coupling with this compound, a boronic acid, and a palladium catalyst. My desired product yield is low, and I'm isolating a lot of 2-methylthiophene (the debrominated starting material). Why is this happening?
A: While some Suzuki coupling reactions are performed in aqueous media, the presence of excess water can lead to side reactions, including protodebromination (replacement of the bromine with a hydrogen atom).[9] This is particularly problematic when anhydrous conditions are attempted but not rigorously maintained. Interestingly, for some substrates, a minimal, controlled amount of water is crucial for the reaction to proceed, but an excess is detrimental.[9]
Troubleshooting Steps & Explanations:
-
Optimize the Solvent System:
-
If you are attempting an anhydrous reaction, ensure all components are truly dry. Solvents like 1,4-dioxane or toluene should be freshly distilled and stored over molecular sieves.[5][10]
-
For reactions requiring an aqueous component, the ratio of organic solvent to water is critical.[9] Start with a well-established ratio (e.g., 4:1 dioxane/water) and consider reducing the amount of water if debromination is a major issue.[9]
-
-
Degas the Reaction Mixture:
-
Oxygen can degrade both the palladium catalyst and the phosphine ligands, leading to lower catalytic activity and side reactions.
-
Degas the solvent and the final reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes or by using the freeze-pump-thaw method for at least three cycles.[3]
-
-
Choice of Base and Catalyst:
-
The base plays a crucial role in the catalytic cycle. A weaker base might be less prone to promoting debromination. Consider switching from a strong base like Cs₂CO₃ to a milder one like K₂CO₃ or K₃PO₄.
-
Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the in-situ reduction of a Pd(II) source to the active Pd(0) species is efficient.[11]
-
Logical Relationship in Suzuki Coupling:
Caption: Key factors influencing Suzuki coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A: this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[12][13] To minimize exposure to atmospheric moisture, consider storing the bottle inside a desiccator. For long-term storage or for high-purity applications, flushing the headspace of the bottle with an inert gas like argon or nitrogen before sealing is a good practice.[12]
Q2: My solvent is labeled "anhydrous." Do I still need to dry it?
A: Yes. Commercially available "anhydrous" solvents still contain trace amounts of water (typically in the ppm range) and can absorb moisture from the atmosphere once the bottle is opened.[10][14] For highly sensitive reactions like Grignard formation, it is best practice to freshly distill the solvent from an appropriate drying agent.[5][15] The effectiveness of various drying agents is well-documented.[10][16]
Q3: Can I use nitrogen from the house line, or do I need high-purity nitrogen?
A: For most applications, standard laboratory nitrogen is sufficient, but it should be passed through a drying tube filled with a desiccant like Drierite (CaSO₄) or molecular sieves to remove any residual moisture before it enters your reaction system.[17]
Q4: What are the visual cues that my reaction is being compromised by moisture?
A: For a Grignard reaction, a failure to initiate (no exotherm, no cloudiness) is a primary indicator.[18] If the reaction starts and then stops, it may be due to the slow ingress of moisture. In other reactions, you might observe the formation of unexpected byproducts (like the debrominated 2-methylthiophene) or a cloudy precipitate if a reagent is hydrolyzing and crashing out of solution.
Protocols and Data
Protocol 1: Preparation of Anhydrous THF
-
Pre-drying: Allow the THF (reagent grade) to stand over calcium hydride (CaH₂) overnight, then decant.
-
Setup: In a fume hood, assemble a distillation apparatus that has been oven-dried. Place sodium wire or chunks and a small amount of benzophenone into the distilling flask.
-
Distillation: Add the pre-dried THF to the flask and begin heating to reflux under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous.[5]
-
Collection: Distill the required amount of solvent directly into a dry, nitrogen-flushed receiving flask for immediate use.
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Assemble your reaction flask (e.g., a three-necked round-bottom flask with a condenser and dropping funnel). Ensure all joints are lightly greased and secure.
-
Evacuate and Refill: Connect the flask to the Schlenk line. Close the connection to the inert gas and open the vacuum line to evacuate the flask.[3]
-
Purging: Close the vacuum line and carefully open the inert gas line to backfill the flask with nitrogen or argon. Repeat this evacuate-refill cycle at least three times to ensure the removal of all atmospheric gases.[3]
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[19] This prevents air from leaking into the system.
Table 1: Water Content of Solvents After Drying
| Solvent | Drying Method | Residual Water (ppm) | Reference |
| THF | Stored over 3Å molecular sieves (48h) | ~ low ppm levels | [10] |
| THF | Distilled from Na/benzophenone | ~43 ppm | [10] |
| Toluene | Distilled from Na/benzophenone | ~34 ppm | [10] |
| Dichloromethane | Distilled from CaH₂ | ~13 ppm | [10] |
| Methanol | Stored over 3Å molecular sieves (120h) | ~12.3 ppm | [16] |
Data synthesized from studies by Williams, D. B. G., and Lawton, M.[10][16]
References
- 1. adichemistry.com [adichemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rubingroup.org [rubingroup.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Thiophene, 4-Bromo-2-Methyl- | Properties, Uses, Supplier China | Safety, MSDS, Price & Analysis [quinoline-thiophene.com]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of Bromothiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of homocoupling in palladium-catalyzed cross-coupling reactions involving bromothiophene substrates. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic routes and maximize the yield of your desired cross-coupled products.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to tackle common problems encountered during cross-coupling reactions with bromothiophenes. Each issue is presented in a question-and-answer format, providing not just solutions, but the underlying chemical principles to inform your experimental design.
Issue 1: High levels of bithiophene formation are observed in my Suzuki-Miyaura coupling reaction.
Question: I'm attempting a Suzuki-Miyaura coupling between a bromothiophene and an arylboronic acid, but I'm seeing a significant amount of the bromothiophene homocoupling to form a bithiophene byproduct. What are the likely causes and how can I mitigate this?
Answer: The formation of a bithiophene homocoupling product in a Suzuki-Miyaura reaction is a common side reaction that can significantly lower the yield of your desired heteroaryl product.[1] This issue often stems from several factors related to the catalytic cycle and reaction conditions.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organoboron reagent.[1] It's crucial to ensure your reaction is performed under a strictly inert atmosphere.
-
Palladium(II) Precatalyst: Many Suzuki reactions use a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of two molecules of the organoboron reagent.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[2] Alternatively, the addition of a mild reducing agent can help in the efficient generation of Pd(0) without promoting excessive homocoupling.
-
-
Base Selection: The choice and quality of the base are critical. The base activates the organoboron reagent, facilitating transmetalation.[4] An inappropriate base can lead to side reactions.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle.[5] Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Solution: For challenging couplings, consider using Buchwald-type ligands (e.g., SPhos, XPhos) which are known to be effective in suppressing side reactions.[6]
-
Issue 2: My Kumada coupling of a bromothiophene with a Grignard reagent is producing a lot of homocoupled byproduct.
Question: I'm performing a Kumada coupling with a bromothiophene and an alkyl Grignard reagent, but the main product is the dimer of my Grignard reagent. How can I favor the cross-coupling pathway?
Answer: Homocoupling is a well-known side reaction in Kumada couplings, often referred to as Wurtz-type coupling.[7] This is especially prevalent with highly reactive Grignard reagents. The key to minimizing this is to control the concentration and reactivity of the organomagnesium species.
Potential Causes & Solutions:
-
High Concentration of Grignard Reagent: A high localized concentration of the Grignard reagent can favor self-coupling.
-
Reaction Temperature: Higher temperatures can increase the rate of homocoupling.
-
Solution: Lowering the reaction temperature may selectively slow the rate of homocoupling more than the desired cross-coupling.[7]
-
-
Catalyst and Ligand System: The choice of catalyst is critical. While nickel catalysts are common for Kumada couplings, palladium catalysts can also be used. The ligand can significantly influence the selectivity.
Issue 3: In my Stille coupling, I'm observing significant homocoupling of the organostannane reagent.
Question: My Stille coupling between a bromothiophene and an organotin reagent is yielding a substantial amount of the organotin dimer. What are the best strategies to suppress this?
Answer: Homocoupling of the organostannane reagent is a primary side reaction in Stille couplings and can proceed through a couple of different mechanisms, including a radical pathway or a reaction involving two equivalents of the organostannane with the Pd(II) precatalyst.[11]
Potential Causes & Solutions:
-
Oxygen Contamination: As with other cross-coupling reactions, the presence of oxygen can promote homocoupling.
-
Solution: Rigorous exclusion of air is essential. Utilize degassed solvents and maintain an inert atmosphere throughout the reaction.[2]
-
-
Ligand Effects: The ligand can influence the relative rates of the desired catalytic cycle versus the homocoupling pathway.
-
Solution: The use of N-heterocyclic carbene (NHC) ligands has been shown to suppress undesired homocoupling and accelerate the reductive elimination step.[12]
-
-
Additives: Certain additives can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.
-
Solution: The "copper effect," which involves the addition of Cu(I) salts, can accelerate the Stille coupling. This is thought to occur either by scavenging free phosphine ligands or by facilitating transmetalation.[12]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about minimizing homocoupling in cross-coupling reactions of bromothiophenes, providing foundational knowledge to guide your experimental design.
Q1: What is the general mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling can occur through several pathways. In Suzuki reactions, it is often initiated by the presence of oxygen, which can lead to the oxidative dimerization of the organoboron compound.[1] Another common pathway involves the reaction of two equivalents of the organometallic nucleophile (e.g., organoboron, organotin, or organomagnesium compound) with the Pd(II) precatalyst during its reduction to the catalytically active Pd(0) species.[11] Reductive homocoupling of the aryl halide can also occur, though this is often less prevalent than the homocoupling of the more reactive nucleophilic partner.[13]
Q2: How does the position of the bromine atom on the thiophene ring (2-bromo vs. 3-bromo) affect the propensity for homocoupling?
A2: Generally, 2-bromothiophene is more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions.[3] This is due to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient. This higher reactivity can sometimes lead to a greater propensity for side reactions, including homocoupling, if the reaction conditions are not carefully optimized. However, the increased reactivity of the C-Br bond at the 2-position also facilitates the desired oxidative addition step of the cross-coupling cycle.[14]
Q3: Are there any general strategies for solvent selection to minimize homocoupling?
A3: The choice of solvent can influence reaction rates and selectivity. For Suzuki reactions, a mixture of an organic solvent and water is often used, such as 1,4-dioxane/water or toluene/water.[2][3] The aqueous phase is crucial for the function of inorganic bases like K₃PO₄. For Stille and Kumada couplings, anhydrous polar aprotic solvents like THF or DMF are common.[3][15] The key is to choose a solvent system that ensures the solubility of all reactants and the catalyst while being compatible with the specific reaction chemistry. Using dry, degassed solvents is always a critical first step to minimize side reactions.[16]
Q4: Can temperature be used to control homocoupling?
A4: Yes, temperature is a critical parameter. Lowering the reaction temperature can sometimes disfavor the homocoupling pathway more than the desired cross-coupling, thus improving selectivity.[7] However, this may also lead to longer reaction times or incomplete conversion. It is often a matter of finding the optimal temperature that provides a good balance between reaction rate and selectivity. A systematic temperature screen is a valuable optimization strategy.
Q5: What is the role of ligands in preventing homocoupling?
A5: Ligands are crucial for modulating the reactivity and stability of the palladium catalyst.[5][17] Bulky, electron-donating ligands, such as trialkylphosphines or Buchwald-type biarylphosphines, can accelerate the rate of oxidative addition and reductive elimination, which are key steps in the desired cross-coupling cycle.[18] By promoting the desired reaction pathway, these ligands can effectively suppress competing side reactions like homocoupling.
Visualizing the Problem: Catalytic Cycles and Troubleshooting
Catalytic Cycle and Homocoupling Pathways
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights where homocoupling side reactions can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. fiveable.me [fiveable.me]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction [organic-chemistry.org]
- 9. ACG Publications - Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ethz.ch [ethz.ch]
Validation & Comparative
The Electronic Landscape: Why Positional Isomerism Dictates Reactivity
A Senior Application Scientist's Guide to Thiophene Isomer Reactivity: A Comparative Analysis of 2-Bromothiophene vs. 3-Bromothiophene
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Thiophene, a ubiquitous core in pharmaceuticals, agrochemicals, and organic electronics, presents unique challenges and opportunities based on its substitution pattern. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-bromothiophene and 3-bromothiophene.
Understanding the distinct chemical behavior of these positional isomers is paramount for efficient route design, reaction optimization, and the avoidance of common synthetic pitfalls. We will dissect their performance in the most critical C-C and C-N bond-forming reactions, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic campaigns.
The fundamental differences in reactivity between 2-bromothiophene (an α-halothiophene) and 3-bromothiophene (a β-halothiophene) are rooted in the electronic structure of the thiophene ring. The sulfur atom significantly influences the electron density and acidity of the ring protons.
-
α-Position (C2/C5): These positions are more electron-deficient due to the electron-withdrawing inductive effect of the adjacent sulfur atom. This makes the C2-Br bond more susceptible to oxidative addition by low-valent metal catalysts, the crucial first step in many cross-coupling reactions.[1] Furthermore, the C5 proton in 2-bromothiophene is the most acidic proton on the ring, a key factor in lithiation reactions.
-
β-Position (C3/C4): These positions are comparatively more electron-rich. Consequently, the C3-Br bond is stronger and less readily cleaved.[2] This inherent stability often necessitates more forcing reaction conditions (higher temperatures, stronger bases, more sophisticated catalysts) to achieve comparable results to the 2-bromo isomer.[2]
This guide will focus on three classes of transformations that vividly illustrate these differences: Palladium-Catalyzed Cross-Coupling, Buchwald-Hartwig Amination, and Metal-Halogen Exchange.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is arguably the most widely used method for forming aryl-aryl bonds. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] Here, the difference between the two isomers is pronounced.
2-Bromothiophene consistently exhibits higher reactivity than 3-bromothiophene in Suzuki couplings.[1][2] The greater electron deficiency at the C2 position facilitates faster oxidative addition, leading to higher yields and shorter reaction times under identical conditions.[1] While modern catalyst systems with specialized ligands can certainly effect the coupling of the less reactive 3-bromothiophene in high yield, the α-isomer remains the more facile substrate.[1][2]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for Suzuki coupling, highlighting faster oxidative addition for 2-bromothiophene.
Table 1: Comparative Data in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
Note: While yields can be comparable with optimized conditions, kinetic studies consistently show a faster rate for the 2-bromo isomer.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amine bonds.[4] Similar to Suzuki coupling, the underlying mechanism hinges on a palladium catalytic cycle, and the reactivity trends for bromothiophene isomers are conserved. The oxidative addition of the C-Br bond to the palladium center is again the critical step influenced by the bromine's position.
2-Bromothiophene is the more reactive partner in these couplings. The development of sterically hindered and electron-rich phosphine ligands has been crucial in expanding the scope to include more challenging substrates like 3-bromothiophene and aryl chlorides.[4] When working with 3-bromothiophene, the choice of a highly active catalyst system (e.g., those based on biarylphosphine ligands) and a strong, non-nucleophilic base is often required to achieve efficient conversion.[5][6]
Lithiation and Metal-Halogen Exchange: A Tale of Competing Pathways
The functionalization of bromothiophenes via organolithium reagents is a fundamental transformation. Here, the isomers display dramatically different behaviors, which must be carefully managed to achieve the desired outcome.
-
2-Bromothiophene: Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures typically results in clean and efficient metal-halogen exchange to generate 2-thienyllithium. This intermediate can then be trapped with various electrophiles.
-
3-Bromothiophene: The situation is far more complex. The C2 proton is highly acidic, and its pKa is comparable to the kinetic barrier for metal-halogen exchange at the C3 position. Consequently, treating 3-bromothiophene with n-BuLi can lead to a mixture of two products: the desired 3-thienyllithium (from exchange) and 2-lithio-3-bromothiophene (from deprotonation at C2). The ratio of these products is highly dependent on the base, solvent, and temperature. To favor metal-halogen exchange, a non-nucleophilic base with high kinetic basicity, such as lithium diisopropylamide (LDA), is often employed.
Diagram 2: Competing Pathways in the Lithiation of 3-Bromothiophene
Caption: Reaction of 3-bromothiophene with an organolithium base can lead to two distinct products.
Experimental Protocols
Trustworthy protocols are self-validating. The following methods are based on established literature procedures and provide a robust starting point for your own investigations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a widely used and effective method for the coupling of both 2- and 3-bromothiophene with an arylboronic acid.[7][8][9]
Diagram 3: Experimental Workflow for Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 4-Bromo-2-methylthiophene vs. 4-Iodo-2-methylthiophene: A Comparative Guide for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the selection of starting materials is a pivotal decision that dictates the efficiency, cost, and ultimate success of a synthetic pathway. Within the realm of palladium-catalyzed cross-coupling reactions—a linchpin of modern organic synthesis—the reactivity of the aryl halide coupling partner is of paramount importance. This guide presents an objective, data-supported comparison between 4-bromo-2-methylthiophene and 4-iodo-2-methylthiophene, designed to inform substrate selection for the synthesis of complex molecules.
The core of this guide is built on the fundamental principles of carbon-halogen bond chemistry and its profound impact on the kinetics of catalytic cycles. We will delve into the mechanistic underpinnings of this reactivity difference and provide illustrative experimental data and detailed protocols for key transformations.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 4-iodo-2-methylthiophene and its bromo-analogue lies in the intrinsic properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The C-I bond is longer and weaker than the C-Br bond. This disparity directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst.
The weaker C-I bond undergoes this oxidative addition more readily, which translates to several practical advantages in the laboratory: faster reaction rates, often leading to higher yields, and the ability to employ milder reaction conditions, such as lower temperatures. This enhanced reactivity can be a deciding factor when dealing with sensitive functional groups or complex molecular scaffolds.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl .[1] This well-established trend firmly places 4-iodo-2-methylthiophene as the more reactive substrate compared to this compound. While this heightened reactivity is often a significant advantage, other considerations such as cost, commercial availability, and the potential for undesired side reactions under highly reactive conditions must also be weighed.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound. The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-limiting step.
-
4-Iodo-2-methylthiophene: Due to the weaker C-I bond, this substrate is expected to undergo oxidative addition more rapidly. This typically results in shorter reaction times, the ability to use lower catalyst loadings, and milder reaction temperatures to achieve high yields.
-
This compound: While still a viable substrate, it will generally require more forcing conditions—such as higher temperatures, longer reaction times, or more activated catalyst systems—to achieve comparable yields to its iodo counterpart.
Illustrative Comparative Data for Suzuki-Miyaura Coupling of 2-Halofurans
The following data from a study on the Suzuki coupling of 2-halofurans with phenylboronic acid is representative of the expected reactivity trend for the analogous 2-methylthiophene derivatives.[2]
| Entry | Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 75 |
| 2 | 2-Iodo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 92 |
This data clearly illustrates the superior reactivity of the iodo-substituted heterocycle, which provides a significantly higher yield in a fraction of the reaction time.
Stille Coupling
The Stille coupling reaction involves the coupling of an organostannane with an organic halide. Similar to the Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of the halide to the palladium catalyst.
-
4-Iodo-2-methylthiophene: Is the preferred substrate, offering faster reaction kinetics and milder conditions.
-
This compound: Is a suitable substrate but will likely require higher temperatures and longer reaction times.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide follows the general trend I > OTf > Br >> Cl.[2]
-
4-Iodo-2-methylthiophene: Will be significantly more reactive, allowing for couplings to be performed at or near room temperature in many cases.
-
This compound: Will typically require elevated temperatures to achieve efficient coupling.
Illustrative Comparative Data for Sonogashira Coupling of 2-Halofurans
Data from a study on the Sonogashira coupling of 2-halofurans with phenylacetylene highlights the superior reactivity of the iodo-substituted furan.[2]
| Entry | Halide | Catalyst | Co-catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methylfuran | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 16 | 65 |
| 2 | 2-Iodo-5-methylfuran | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 2 | 95 |
Experimental Protocols
The following are detailed, step-by-step methodologies for Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, which can be adapted for use with both this compound and 4-iodo-2-methylthiophene. It is anticipated that reactions with the iodo-substrate will proceed more efficiently under these conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-2-methylthiophene
Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-halo-2-methylthiophenes.
Materials:
-
4-Halo-2-methylthiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halo-2-methylthiophene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Stille Coupling of a 4-Halo-2-methylthiophene
Caption: A generalized workflow for the Stille coupling of 4-halo-2-methylthiophenes.
Materials:
-
4-Halo-2-methylthiophene (1.0 mmol)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.1 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
P(o-tol)₃ (0.04 mmol)
-
Anhydrous and degassed toluene (10 mL)
-
Inert gas (Argon)
-
Freshly-dried Schlenk tube
Procedure:
-
To a freshly-dried Schlenk tube, add the 4-halo-2-methylthiophene and the organostannane.
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via syringe.
-
Add the Pd₂(dba)₃ and P(o-tol)₃ catalysts.
-
Seal the reaction system and heat the mixture to 110 °C for 12-16 hours with stirring.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Isolate the product by silica column chromatography.[3]
Experimental Protocol: Sonogashira Coupling of a 4-Halo-2-methylthiophene
Caption: A generalized workflow for the Sonogashira coupling of 4-halo-2-methylthiophenes.
Materials:
-
4-Halo-2-methylthiophene (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (10 mL)
-
Inert gas (Argon)
-
Schlenk tube
Procedure:
-
In a Schlenk tube, dissolve the 4-halo-2-methylthiophene and the terminal alkyne in triethylamine.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add the PdCl₂(PPh₃)₂ and CuI catalysts.
-
Stir the reaction mixture at 60 °C for 8 hours under an argon atmosphere (for the bromo-derivative) or at room temperature (for the iodo-derivative).
-
After cooling to room temperature, add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Conclusion: Strategic Substrate Selection
The choice between these two substrates will ultimately depend on the specific requirements of the synthetic route. For syntheses that demand mild conditions, short reaction times, and high efficiency, 4-iodo-2-methylthiophene is the superior choice. However, if cost and availability are primary concerns, and the downstream chemistry can tolerate more forcing conditions, this compound remains a viable and valuable building block. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed and strategic decision in their synthetic endeavors.
References
A Researcher's Guide to Alternatives for 4-Bromo-2-methylthiophene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Reactivity, Accessibility, and Performance.
In the landscape of pharmaceutical and materials science research, 2,4-disubstituted thiophenes are privileged structural motifs. 4-Bromo-2-methylthiophene has long served as a reliable building block for accessing these structures, primarily through palladium-catalyzed cross-coupling reactions. However, the modern synthetic chemist must often consider a range of factors beyond simple reactivity, including cost, availability, and the specific demands of the synthetic route. This guide provides a comprehensive comparison of viable alternatives to this compound, offering a data-driven framework for selecting the optimal reagent for your cross-coupling needs.
We will delve into the nuances of reactivity, comparing the bromo derivative with its iodo, boronic acid, and organostannane counterparts in the context of Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Furthermore, we will provide detailed experimental protocols for the synthesis of these key alternatives, empowering researchers to make informed decisions based on both performance and accessibility.
Executive Summary: A Comparative Overview
The choice of reagent for introducing the 2-methyl-4-thienyl moiety is a critical decision in a synthetic campaign. The ideal choice balances reactivity, functional group tolerance, cost, and ease of handling. Below is a high-level comparison of the primary alternatives to this compound.
| Reagent/Method | Primary Application | Key Advantages | Key Disadvantages |
| This compound | Suzuki, Stille, Negishi Coupling | Commercially available, moderate reactivity, good balance of stability and reactivity.[1][2] | Can be less reactive than the iodo-analogue, potentially requiring harsher conditions. |
| 4-Iodo-2-methylthiophene | Suzuki, Stille, Negishi Coupling | Higher reactivity than the bromo-analogue, often leading to higher yields and faster reactions.[3] | Generally more expensive and can be less stable. |
| 2-Methyl-4-thiopheneboronic Acid / Ester | Suzuki-Miyaura Coupling | Avoids the use of organohalides, often milder reaction conditions, byproducts are generally less toxic.[4] | Requires synthesis, may have lower long-term stability than halides. |
| 4-(Tributylstannyl)-2-methylthiophene | Stille Coupling | Highly effective for complex couplings, often tolerant of a wide range of functional groups. | Toxicity of organotin compounds is a significant drawback, purification can be challenging.[5][6] |
| Organozinc Reagents (from 4-Halo-2-methylthiophene) | Negishi Coupling | High reactivity, can be generated in situ. | Moisture and air sensitive, may require specialized handling techniques. |
Reactivity in Cross-Coupling Reactions: A Deeper Dive
The relative reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[3] This trend holds true for the 4-halo-2-methylthiophenes. While direct comparative studies under identical conditions are sparse, the available literature allows for a reasoned comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions. The choice between a halide and a boronic acid derivative on the 2-methylthiophene core significantly alters the reaction setup.
-
Using Halides (Bromo vs. Iodo): 4-Iodo-2-methylthiophene is expected to undergo oxidative addition to the palladium(0) catalyst faster than this compound. This can translate to lower catalyst loadings, shorter reaction times, and potentially higher yields, especially for challenging coupling partners. However, the higher cost and potentially lower stability of the iodo compound may make the bromo derivative more practical for large-scale synthesis.
-
Using Boronic Acids/Esters: Employing 2-methyl-4-thiopheneboronic acid or its pinacol ester as the coupling partner offers a distinct advantage in terms of reaction design. The boronic acid derivative is coupled with an aryl or vinyl halide/triflate. This approach can be particularly useful when the desired coupling partner is more readily available as a halide.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow.
Stille Coupling
The Stille coupling, which utilizes organostannane reagents, is renowned for its tolerance of a wide array of functional groups.
-
4-(Tributylstannyl)-2-methylthiophene is the key reagent for this transformation. Its primary drawback is the toxicity of organotin compounds and the often-difficult removal of tin byproducts from the reaction mixture. However, for complex syntheses where other coupling methods fail, the Stille coupling can be an invaluable tool.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive.
-
Organozinc derivatives of 2-methylthiophene can be prepared in situ from 4-bromo- or 4-iodo-2-methylthiophene. This high reactivity can be advantageous for difficult couplings but also necessitates stricter control of reaction conditions to avoid side reactions.
Synthesis of Alternative Reagents: Experimental Protocols
The accessibility of an alternative reagent is as crucial as its reactivity. Below are representative protocols for the synthesis of key alternatives to this compound.
Synthesis of 4-Iodo-2-methylthiophene
Iodination of thiophene derivatives can be achieved efficiently using N-iodosuccinimide (NIS) with a catalytic amount of an acid.[7]
Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol, add N-iodosuccinimide (1.1 mmol) and a catalytic amount of 4-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 4-iodo-2-methylthiophene.
Diagram 2: Synthetic workflow for 4-Iodo-2-methylthiophene.
Synthesis of 2-Methyl-4-thiopheneboronic Acid Pinacol Ester
Boronic esters are often more stable and easier to handle than the corresponding boronic acids. They can be prepared from the corresponding halide via a lithium-halogen exchange followed by reaction with a borate ester.
Protocol:
-
Dissolve this compound (1.0 mmol) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 mmol) and stir for 1 hour at -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography to afford 2-methyl-4-thiopheneboronic acid pinacol ester.[8]
Synthesis of 4-(Tributylstannyl)-2-methylthiophene
Organostannanes are typically prepared via lithiation followed by quenching with a trialkyltin halide.
Protocol:
-
Dissolve this compound (1.0 mmol) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 mmol) and stir for 1 hour at -78 °C.
-
Add tributyltin chloride (1.2 mmol) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or distillation.
Commercial Availability and Cost Comparison
A key practical consideration is the cost and availability of the starting materials. The following table provides an approximate price comparison from major chemical suppliers. Prices are subject to change and may vary based on purity and quantity.
| Compound | Supplier Example | Approximate Price (USD/g) |
| This compound | Sigma-Aldrich, TCI America[2] | $10 - $20 |
| 4-Iodo-2-methylthiophene | Various | $50 - $100+ |
| 2-Methyl-4-thiopheneboronic acid | Manchester Organics, Chem-Impex[4][9] | $150 - $300+ |
| 4-(Tributylstannyl)-2-methylthiophene | Frontier Specialty Chemicals[5] | ~$100 - $200 |
Conclusion and Recommendations
The selection of a reagent for the introduction of the 2-methyl-4-thienyl moiety is a multi-faceted decision.
-
This compound remains a cost-effective and versatile starting material for a wide range of cross-coupling reactions. Its moderate reactivity and good stability make it a reliable choice for many applications.
-
For reactions that are sluggish or require milder conditions, 4-iodo-2-methylthiophene is a superior alternative due to its higher reactivity, albeit at a higher cost.
-
The Suzuki-Miyaura coupling using 2-methyl-4-thiopheneboronic acid or its ester provides an excellent strategic alternative, particularly when avoiding halide starting materials is desirable or when the coupling partner is a readily available halide.
-
The Stille coupling with 4-(tributylstannyl)-2-methylthiophene should be reserved for cases where other methods have failed, due to the toxicity and purification challenges associated with organotin compounds.
By carefully considering the factors of reactivity, accessibility, cost, and the specific requirements of the synthetic target, researchers can confidently select the most appropriate reagent to achieve their synthetic goals efficiently and effectively.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Tributylstannyl)-2-thiomethylpyrimidine | [frontierspecialtychemicals.com]
- 6. Sigma Aldrich 2-(Tributylstannyl)Thiophene 50 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. manchesterorganics.com [manchesterorganics.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Bromo-2-methylthiophene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and their prevalence in a wide array of biologically active compounds and organic electronic materials.[1][2] This guide provides an in-depth cost-benefit analysis of 4-Bromo-2-methylthiophene, a versatile and commercially available building block. We will objectively compare its performance in key cross-coupling reactions with that of its isomers and other alternatives, supported by experimental data and detailed protocols. Our goal is to equip you, the researcher, with the necessary insights to make informed decisions in your synthetic endeavors.
The Strategic Importance of the Thiophene Moiety
The thiophene ring is a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties, such as solubility and metabolic stability.[2] This has led to the incorporation of the thiophene scaffold into numerous FDA-approved drugs, including the antipsychotic Olanzapine and the antiplatelet agent Prasugrel .[3][4] The strategic placement of substituents on the thiophene ring is crucial for fine-tuning the pharmacological profile of a molecule. Halogenated thiophenes, such as this compound, are particularly valuable as they serve as versatile handles for the introduction of molecular complexity through various cross-coupling reactions.
Performance Comparison in Key Cross-Coupling Reactions
The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are workhorses in modern synthetic chemistry for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and vinyl-aryl compounds. The reactivity of bromothiophenes in this reaction is highly dependent on the position of the bromine atom. Generally, 2-bromothiophenes are more reactive than their 3-bromo counterparts due to the greater electropositive nature of the C2 carbon, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[5]
While direct, side-by-side comparative studies of all isomers of bromo-methylthiophene under identical conditions are scarce in the literature, we can infer performance based on established reactivity principles and available data for related compounds.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Bromothiophene Isomer | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| 1 | This compound | High | 80-95 | Generally good reactivity. The methyl group at C2 can have a modest electronic effect. |
| 2 | 2-Bromo-5-methylthiophene | High | 85-98 | Often exhibits slightly higher reactivity due to the bromine at the more activated C2 position. |
| 3 | 3-Bromo-2-methylthiophene | Moderate | 70-90 | The bromine at the C3 position generally leads to slower reaction rates and may require more forcing conditions or specialized catalyst systems.[1] |
| 4 | Thienyl Boronic Acids | N/A | 75-95 | An alternative approach where the thiophene is the nucleophilic partner. Can be advantageous but boronic acids can be less stable. |
Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling. For less reactive bromides, such as 3-bromo isomers, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) is often employed to facilitate the oxidative addition step. The use of a strong base like potassium phosphate or cesium carbonate is also common to promote the transmetalation step.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki reaction, utilizing organostannane reagents. A key advantage of Stille coupling is the stability of the organostannane reagents to a wide range of functional groups. However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts.[6]
Table 2: Comparative Performance in Stille Coupling
| Entry | Coupling Partner | Reactivity with this compound | Typical Yield Range (%) | Key Considerations |
| 1 | Organostannane | Good | 75-90 | Generally reliable, but stoichiometric tin reagents are toxic and require careful handling and purification. |
| 2 | Thienylsilane (Hiyama Coupling) | Good | 80-95 | A less toxic alternative to Stille coupling. Requires activation with a fluoride source.[7] |
Economic Analysis: A Balance of Cost and Efficiency
The choice of a building block in a large-scale synthesis is heavily influenced by its cost. While a more reactive isomer might offer higher yields and shorter reaction times, its higher price could negate these advantages.
Table 3: Cost Comparison of Brominated Thiophene Building Blocks
| Compound | Typical Purity (%) | Price per 5g (USD) | Price per 25g (USD) |
| This compound | >98.0 | ~ $69 | ~ $220 |
| 2-Bromo-5-methylthiophene | >97.0 | ~ $80 | ~ $250 |
| 3-Bromo-2-methylthiophene | >97.0 | ~ $95 | ~ $300 |
Note: Prices are approximate and can vary between suppliers and over time.
From an economic standpoint, this compound presents a favorable balance of reactivity and cost, making it an attractive choice for many applications.
Alternatives to this compound
For certain applications, it may be beneficial to consider alternatives to this compound.
-
Other Brominated Isomers: As discussed, isomers like 2-Bromo-5-methylthiophene may offer slightly higher reactivity, which could be advantageous if maximizing yield is the primary goal and the higher cost is justifiable.
-
Thienyl Boronic Acids/Esters: These reagents are used in Suzuki couplings where the thiophene acts as the nucleophile. They can be advantageous in certain synthetic strategies but may be less stable and more expensive than their brominated counterparts.
-
Thienylsilanes (for Hiyama Coupling): Thienylsilanes are a less toxic alternative to organostannanes for Stille-type couplings.[7] They are generally stable and can be a good option when avoiding tin is a priority.
Case Studies: The Role of Thiophene Derivatives in Drug Synthesis
The strategic importance of substituted thiophenes is underscored by their use in the synthesis of blockbuster drugs.
Olanzapine Synthesis
Olanzapine, an atypical antipsychotic, features a thieno[2,3-b][1][8]benzodiazepine core. A key step in its synthesis involves the condensation of a substituted aminothiophene with a nitro- or amino-phenyl derivative. While the exact commercial synthesis routes are proprietary, many published methods utilize precursors derived from substituted thiophenes, highlighting the importance of this class of compounds in accessing the core structure of this important drug.[9][10]
Prasugrel Synthesis
Prasugrel, a potent antiplatelet agent, contains a tetrahydrothieno[3,2-c]pyridine core. Its synthesis often involves the functionalization of a thiophene ring. For instance, a common intermediate is 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which is then condensed with a tetrahydrothienopyridine derivative.[11] This demonstrates the utility of brominated thiophene precursors in the construction of complex, biologically active molecules.
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
Toluene, Ethanol, and Water (in a 4:1:1 ratio)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (toluene/ethanol/water) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)stannane
Caption: Experimental workflow for the Stille coupling.
Materials:
-
This compound (1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous toluene
-
Aqueous potassium fluoride (KF) solution (1M)
-
Celite
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes for elution
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by the tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and stir vigorously with an aqueous KF solution for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography on silica gel using hexanes to yield the volatile product.
Conclusion
This compound stands out as a cost-effective and versatile building block for the synthesis of functionalized thiophene derivatives. Its high reactivity in Suzuki-Miyaura coupling, comparable to other 2-bromo isomers, combined with its more accessible price point, makes it a compelling choice for both discovery and process chemistry. While alternatives like 3-bromo isomers and other organometallic thiophene reagents have their place in specific synthetic strategies, a thorough cost-benefit analysis often favors the use of this compound. By understanding the reactivity principles and employing optimized protocols, researchers can effectively leverage this valuable building block to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2006025065A1 - A process for the preparation of anhydrous olanzopine hydrochloride of form-1 - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
Comparative Guide to the Spectroscopic Identification of 4-Bromo-2-methylthiophene Reaction Products
Introduction
4-Bromo-2-methylthiophene is a versatile heterocyclic building block pivotal in the synthesis of numerous pharmaceutical agents and functional materials.[1] Its reactivity at the C4-bromo position allows for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping. The precise identification of the resulting products is paramount for ensuring the efficacy and safety of the final compounds. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous characterization of products derived from common reactions of this compound. We will delve into the mechanistic underpinnings of these reactions and explain how they influence the choice and interpretation of spectroscopic data.
This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic analysis in the context of synthetic chemistry. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in distinguishing starting materials from products in key reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-quench sequences.
Spectroscopic Properties of the Starting Material: this compound
A thorough understanding of the spectroscopic signature of the starting material is the foundation for identifying reaction products.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrS | PubChem[2] |
| Molecular Weight | 177.06 g/mol | PubChem[2] |
| Boiling Point | 74-76 °C/20 mmHg | Sigma-Aldrich |
| Density | 1.581 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.5740 | Sigma-Aldrich |
Expected Spectroscopic Features:
-
¹H NMR: The spectrum will exhibit signals for the methyl protons and the two aromatic protons on the thiophene ring. The chemical shifts and coupling constants are characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will show five distinct carbon signals corresponding to the four carbons of the thiophene ring and the methyl carbon. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity.
-
IR Spectroscopy: Characteristic bands for C-H stretching of the aromatic ring and the methyl group, as well as ring stretching vibrations, will be present.[3] The C-Br stretching frequency may also be observable.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio), with the molecular ion peaks (M and M+2) being of similar intensity.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Here, we will focus on two of the most prevalent examples: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling: Formation of a C-C Bond
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and related structures.
Reaction Workflow & Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Workflow for Suzuki-Miyaura Coupling and Product Analysis.
Comparative Spectroscopic Analysis: Starting Material vs. Product (e.g., 2-Methyl-4-phenylthiophene)
| Spectroscopic Technique | This compound (Starting Material) | 2-Methyl-4-phenylthiophene (Product) | Rationale for Change |
| ¹H NMR | Signals for two thiophene protons and one methyl group. | Additional signals in the aromatic region (typically 7.0-7.6 ppm) corresponding to the newly introduced phenyl group. The chemical shifts of the original thiophene protons will also shift due to the change in the electronic environment. | The replacement of the bromine atom with a phenyl group introduces new protons and alters the electron density of the thiophene ring. |
| ¹³C NMR | A signal for a carbon atom bonded to bromine (typically shielded). | Absence of the C-Br signal and appearance of new signals for the phenyl group carbons. The thiophene carbon at the C4 position will experience a significant downfield shift. | The C-Br bond is replaced by a C-C bond, leading to a change in the chemical environment and thus the chemical shift of the C4 carbon. |
| IR Spectroscopy | May show a weak C-Br stretching band. | Appearance of new aromatic C-H stretching and bending bands characteristic of the phenyl group. | The introduction of the phenyl group adds new vibrational modes to the molecule. |
| Mass Spectrometry | Characteristic M and M+2 isotopic pattern for bromine. | A single molecular ion peak corresponding to the mass of the coupled product. The isotopic pattern for bromine will be absent. | The bromine atom is replaced by the phenyl group, resulting in a different molecular weight and the loss of the characteristic bromine isotopic signature. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance K₃PO₄ (2.0 mmol).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4]
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination: Formation of a C-N Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and other N-aryl compounds.
Reaction Workflow & Mechanism
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[8]
Caption: Workflow for Buchwald-Hartwig Amination and Product Analysis.
Comparative Spectroscopic Analysis: Starting Material vs. Product (e.g., N-Aryl-2-methylthiophen-4-amine)
| Spectroscopic Technique | This compound (Starting Material) | N-Aryl-2-methylthiophen-4-amine (Product) | Rationale for Change |
| ¹H NMR | Signals for two thiophene protons and one methyl group. | Appearance of a signal for the N-H proton (if a primary or secondary amine is used), which may be broad and its chemical shift can be concentration-dependent. New signals for the protons of the aryl group of the amine will also be present. The thiophene proton signals will shift, often upfield, due to the electron-donating nature of the nitrogen atom. | The introduction of the amino group significantly alters the electronic environment of the thiophene ring and introduces new proton signals. |
| ¹³C NMR | A signal for a carbon atom bonded to bromine. | The C-Br signal is absent, and the C4 carbon of the thiophene ring experiences a significant upfield shift due to the strong electron-donating effect of the nitrogen atom. New signals corresponding to the carbons of the amine's aryl group will appear. | The replacement of the electronegative bromine with a more electron-donating nitrogen atom causes a dramatic change in the chemical shift of the C4 carbon. |
| IR Spectroscopy | May show a weak C-Br stretching band. | A characteristic N-H stretching band will appear in the region of 3300-3500 cm⁻¹ for primary and secondary amines. C-N stretching bands may also be observed. | The presence of the N-H bond gives rise to a distinct and easily identifiable peak in the IR spectrum. |
| Mass Spectrometry | Characteristic M and M+2 isotopic pattern for bromine. | A single molecular ion peak corresponding to the mass of the aminated product. The bromine isotopic pattern will be absent. | The substitution of bromine with the amino group leads to a different molecular weight and the disappearance of the bromine isotopic signature. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).[4]
-
Add the this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add an anhydrous solvent, such as toluene or dioxane.[4]
-
Seal the tube and heat the reaction mixture with stirring, typically between 80 and 110 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
II. Lithiation and Electrophilic Quench
Lithiation of this compound via halogen-metal exchange, followed by quenching with an electrophile, is a classic and effective method for introducing a wide range of functional groups at the C4 position.
Reaction Workflow & Mechanism
The reaction is initiated by treating this compound with a strong organolithium base, such as n-butyllithium, at low temperatures. This results in a rapid halogen-metal exchange to form the highly reactive 4-lithiated thiophene intermediate. This intermediate can then be trapped by a variety of electrophiles.
Caption: Workflow for Lithiation and Electrophilic Quench.
Comparative Spectroscopic Analysis: Starting Material vs. Product (e.g., 4-Substituted-2-methylthiophene)
The spectroscopic changes will be highly dependent on the nature of the electrophile used. Below is a generalized comparison.
| Spectroscopic Technique | This compound (Starting Material) | 4-Substituted-2-methylthiophene (Product) | Rationale for Change |
| ¹H NMR | Signals for two thiophene protons and one methyl group. | The chemical shifts of the thiophene protons will change based on the electronic nature of the new substituent. New signals corresponding to the protons of the introduced functional group will appear. | The substituent at C4 will have a direct electronic influence on the adjacent protons of the thiophene ring. |
| ¹³C NMR | A signal for a carbon atom bonded to bromine. | The C-Br signal will be absent. A new signal for the carbon of the introduced functional group will be present, and the chemical shift of the C4 carbon of the thiophene ring will be altered according to the substituent's electronic properties. | The change in the substituent at C4 directly impacts the chemical environment of this carbon. |
| IR Spectroscopy | May show a weak C-Br stretching band. | New characteristic stretching frequencies corresponding to the functional group introduced will be observed (e.g., C=O stretch for a ketone, O-H stretch for an alcohol). | Each functional group has a unique set of vibrational modes that can be detected by IR spectroscopy. |
| Mass Spectrometry | Characteristic M and M+2 isotopic pattern for bromine. | A single molecular ion peak corresponding to the mass of the new product. The bromine isotopic pattern will be absent. | The replacement of bromine with a new functional group changes the molecular weight and eliminates the bromine isotopic signature. |
Detailed Experimental Protocol: Lithiation and Electrophilic Quench
-
In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Slowly add an organolithium reagent, such as n-butyllithium (1.1 mmol), dropwise while maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.[4]
-
Add the desired electrophile (1.2 mmol) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Conclusion
The spectroscopic identification of reaction products of this compound is a systematic process that relies on a multi-faceted analytical approach. By comparing the ¹H NMR, ¹³C NMR, IR, and mass spectra of the product with that of the starting material, one can confidently deduce the outcome of a given transformation. The key to successful characterization lies in understanding how each reaction type—be it a Suzuki coupling, a Buchwald-Hartwig amination, or a lithiation-quench sequence—alters the molecular structure and, consequently, its spectroscopic fingerprint. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate the complexities of product identification with precision and confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Suzuki Coupling of Bromothiophenes
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials. The choice of phosphine ligand is paramount to the success of these transformations, especially when employing challenging substrates such as bromothiophenes. This guide provides a comprehensive comparison of various classes of phosphine ligands for the Suzuki coupling of bromothiophenes, supported by experimental data. We will delve into the mechanistic rationale behind ligand selection, offering a framework for researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Introduction: The Significance of Thiophene-Containing Biaryls
Thiophene rings are privileged structures in medicinal chemistry and materials science, imparting unique electronic and conformational properties to molecules. The Suzuki-Miyaura coupling provides a powerful and versatile method for the synthesis of thiophene-containing biaryls from readily available bromothiophene precursors. However, the electron-rich nature of the thiophene ring and the potential for catalyst deactivation can render these couplings challenging. The judicious selection of a phosphine ligand is therefore critical to achieve high yields, catalyst efficiency, and broad substrate scope.
Generally, 2-bromothiophene is more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions.[1] This is attributed to the greater electron deficiency at the C2 position, which facilitates the initial oxidative addition of the palladium(0) catalyst.[1] While high yields can be achieved for both isomers with modern catalyst systems, the choice of ligand becomes even more crucial when dealing with the less reactive 3-bromothiophene or sterically hindered substrates.[1]
The Role of Phosphine Ligands in the Catalytic Cycle
Phosphine ligands play a multifaceted role in the Suzuki-Miyaura coupling catalytic cycle. Their primary functions are to stabilize the palladium center, modulate its electronic properties, and influence the steric environment around the metal. Bulky, electron-rich phosphine ligands are generally preferred for the coupling of heteroaryl halides like bromothiophenes.[2][3] These characteristics promote the formation of monoligated palladium(0) species, which are highly active in the rate-limiting oxidative addition step.[4] Furthermore, they facilitate the reductive elimination step, leading to the desired product and regeneration of the active catalyst.[2]
dot graph TD { A[Pd(0)Ln] -- Oxidative Addition --> B(R-Pd(II)-X Lm); B -- Transmetalation --> C(R-Pd(II)-R' Lm); C -- Reductive Elimination --> D(R-R'); D -- Catalyst Regeneration --> A; subgraph Legend direction LR subgraph "Nodes" direction LR Catalyst[Catalyst Species] Product[Product] end subgraph "Edges" direction LR Step1[Catalytic Step] end end }
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
A Comparative Analysis of Phosphine Ligands for Bromothiophene Coupling
The following table summarizes the performance of various phosphine ligands in the Suzuki coupling of bromothiophenes with phenylboronic acid, compiled from various sources. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable overview of ligand efficacy.
| Ligand Class | Specific Ligand | Bromothiophene Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Triarylphosphines | Triphenylphosphine (PPh₃) | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | |
| Triphenylphosphine (PPh₃) | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [1] | |
| Buchwald Ligands | SPhos | 2-Bromothiophene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 98 | [4] |
| XPhos | 2-Bromothiophene | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 96 | [4] | |
| cataCXium Ligands | cataCXium® A | Heteroaryl Bromides | Pd(OAc)₂ / cataCXium® A | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High | [5] |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Aryl Chlorides | Pd(OAc)₂ / Josiphos | K₃PO₄ | Toluene | 110 | 16 | High |
Note: "High" yields are indicated where specific percentages were not provided but the ligand was reported to be highly effective. The data for Josiphos ligands is for a more challenging aryl chloride substrate, highlighting their potential for difficult couplings.
In-Depth Look at Ligand Classes
Triarylphosphines: The Workhorse Ligand
Triphenylphosphine (PPh₃) is a classic, widely used, and cost-effective ligand for Suzuki couplings. For relatively reactive substrates like 2-bromothiophene, Pd(PPh₃)₄ can provide excellent yields.[1] However, its efficacy can diminish with more challenging substrates, such as 3-bromothiophene or sterically hindered coupling partners, often requiring higher catalyst loadings and elevated temperatures.
Buchwald Ligands: The Gold Standard for Heteroaryl Couplings
The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[3] Ligands such as SPhos and XPhos have demonstrated exceptional performance in the Suzuki coupling of heteroaryl halides, including bromothiophenes.[3][4] Their steric bulk facilitates the formation of the active monoligated palladium species, while their electron-donating nature enhances the rate of oxidative addition.[4]
dot graph { layout=neato; node [shape=box, style=rounded]; "Ligand Selection" [pos="0,2!"]; "Substrate Reactivity" [pos="-2,1!"]; "Desired Reaction Conditions" [pos="2,1!"]; "Bulky & Electron-Rich (e.g., SPhos, XPhos)" [pos="-3,0!"]; "Less Hindered (e.g., PPh3)" [pos="-1,0!"]; "Mild Conditions (RT to moderate heat)" [pos="1,0!"]; "Robust/High Temperatures" [pos="3,0!"];
}
Figure 2: Ligand Selection Logic for Bromothiophene Suzuki Coupling.
cataCXium® Ligands: Highly Active and Versatile
The cataCXium® ligands, characterized by a di-1-adamantylalkylphosphine moiety, are another class of sterically demanding and electron-rich phosphines.[5] cataCXium® A, in particular, has proven to be an excellent ligand for Suzuki coupling reactions involving aryl halide activation.[5] These ligands often allow for high turnover numbers and can be effective for both electron-rich and electron-deficient coupling partners.
Josiphos Ligands: Chiral Diphosphines for Asymmetric Catalysis
While primarily known for their application in asymmetric hydrogenation, Josiphos ligands, which are chiral diphosphines, have also found utility in cross-coupling reactions.[6] Their strong electron-donating ability and chiral backbone can be advantageous in certain Suzuki couplings, particularly when dealing with complex substrates or when enantioselectivity is a concern. While not as commonly employed for simple bromothiophene couplings, their high activity in other challenging systems suggests they are a viable option for difficult transformations.
Experimental Protocols: A Practical Guide
The following is a representative experimental protocol for the Suzuki coupling of 2-bromothiophene with phenylboronic acid using a Buchwald-type ligand.
Materials and Reagents
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
Reaction Setup and Procedure
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and SPhos (e.g., 0.04 mmol, 4 mol%).
-
Reagent Addition: Add 2-bromothiophene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for the specified time (e.g., 18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Assemble Reaction"]; B [label="Inert Atmosphere"]; C [label="Add Reagents"]; D [label="Add Solvent"]; E [label="Heat & Stir"]; F [label="Monitor Progress"]; G [label="Work-up"]; H [label="Purify"]; I [label="Characterize"];
}
Figure 3: General Experimental Workflow for Suzuki Coupling.
Conclusion and Future Outlook
The selection of an appropriate phosphine ligand is a critical parameter for the successful Suzuki-Miyaura coupling of bromothiophenes. While traditional triarylphosphines can be effective for reactive substrates, modern bulky and electron-rich ligands, such as the Buchwald and cataCXium® families, offer superior performance, particularly for more challenging transformations. These advanced ligands enable reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader substrate scope.
For routine couplings of 2-bromothiophene, Pd(PPh₃)₄ remains a viable and economical choice. However, for 3-bromothiophene, sterically hindered substrates, or when seeking to minimize reaction times and catalyst loadings, the use of a Buchwald ligand such as SPhos or XPhos is highly recommended. The continued development of novel phosphine ligands promises to further expand the capabilities of the Suzuki-Miyaura coupling, enabling the synthesis of increasingly complex and valuable thiophene-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. old.nacatsoc.org [old.nacatsoc.org]
- 6. Josiphos ligands - Wikipedia [en.wikipedia.org]
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 4-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] A key substrate class of interest, particularly in medicinal chemistry and materials science, are functionalized thiophenes. This guide provides an in-depth technical comparison of two major variants of the Sonogashira reaction—copper-free and copper-catalyzed—as applied to the coupling of 4-bromo-2-methylthiophene. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal conditions for their synthetic needs.
The Mechanistic Dichotomy: The Role of Copper
The primary distinction between the two methodologies lies in the presence or absence of a copper(I) co-catalyst. This seemingly small variation has significant implications for the reaction mechanism, performance, and practical application.
In the classical, copper-catalyzed Sonogashira reaction , the mechanism is generally understood to involve two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.[2]
Conversely, the copper-free Sonogashira reaction circumvents the need for a copper co-catalyst, thereby avoiding potential issues such as the formation of alkyne homocoupling (Glaser coupling) byproducts and the toxicity associated with copper salts.[3] In the absence of copper, the mechanism is believed to proceed through a different pathway for the activation of the alkyne. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the terminal alkyne is thought to coordinate to the palladium center. Deprotonation by the base then forms a palladium-acetylide complex directly, which subsequently undergoes reductive elimination.[2]
Performance and Practical Considerations: A Head-to-Head Comparison
The choice between a copper-free and a copper-catalyzed approach often depends on the specific substrate, desired purity of the product, and practical laboratory constraints. Below is a summary of the key comparative aspects:
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Reaction Rate | Generally faster, especially for less reactive bromides. | Can be slower, particularly with electron-rich or sterically hindered aryl bromides. |
| Reaction Temperature | Often proceeds at room temperature or with gentle heating. | May require higher temperatures to achieve comparable yields for challenging substrates. |
| Byproducts | Prone to the formation of alkyne homocoupling (Glaser) byproducts, especially in the presence of oxygen. | Avoids Glaser coupling, leading to cleaner reaction profiles and simpler purification.[3] |
| Catalyst System | Typically Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) with a Cu(I) co-catalyst (e.g., CuI). | Requires a more specialized Pd catalyst/ligand system (e.g., bulky, electron-rich phosphine ligands) to facilitate the copper-free pathway.[4] |
| Base | Commonly uses amine bases such as triethylamine or diisopropylamine. | Often employs stronger, non-coordinating organic bases (e.g., 2,2,6,6-tetramethylpiperidine) or inorganic bases (e.g., Cs₂CO₃).[5][6] |
| Substrate Scope | Broadly applicable but can be sensitive to functional groups that chelate with copper. | Generally shows good functional group tolerance, though catalyst performance can be more substrate-dependent. |
| Purification | May require additional steps to remove copper residues, which can be crucial for pharmaceutical applications. | Purification is often more straightforward due to the absence of copper salts. |
Experimental Protocols
The following are representative experimental protocols for the Sonogashira coupling of this compound with phenylacetylene, illustrating both the copper-catalyzed and copper-free methodologies.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides.[7]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.025 mmol, 2.5 mol%).
-
Add anhydrous THF (5 mL) via syringe, followed by diisopropylamine (7.0 mmol, 7.0 equiv).
-
Finally, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-4-(phenylethynyl)thiophene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on a reported copper-free method for the coupling of challenging aryl bromides, including 3-bromothiophene, a structural isomer of the target substrate.[4]
Materials:
-
This compound
-
Phenylacetylene
-
[DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable palladium precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (0.5 mmol, 1.0 equiv) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous DMSO (2.5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) via syringe.
-
Finally, add phenylacetylene (0.8 mmol, 1.6 equiv) via syringe.
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 60 °C may be required to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles
To further elucidate the mechanistic differences, the following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for both the copper-catalyzed and copper-free Sonogashira reactions.
Conclusion
Both copper-catalyzed and copper-free Sonogashira couplings are powerful methods for the synthesis of 2-methyl-4-(phenylethynyl)thiophene. The traditional copper-co-catalyzed approach often provides faster reaction rates at milder temperatures. However, the development of advanced palladium-ligand systems has made the copper-free variant an increasingly attractive alternative, offering cleaner reaction profiles and simplified purification protocols by avoiding the problematic alkyne homocoupling and the need to remove residual copper. For applications in drug development and materials science where high purity is paramount, the copper-free method may be advantageous. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, functional group tolerance, and the desired level of product purity.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Researcher's Guide to Regioselectivity: Navigating the Functionalization of 2-Methyl-4-bromothiophene
Abstract
2-Methyl-4-bromothiophene is a versatile heterocyclic building block, offering multiple distinct reactive sites for the synthesis of complex molecules in medicinal chemistry and materials science. However, the successful application of this scaffold hinges on the precise control of regioselectivity. The interplay between the electron-donating methyl group, the versatile bromo substituent, and the inherent electronic properties of the thiophene ring creates a complex reactivity landscape. This guide provides a comprehensive comparison of key reaction classes—metal-halogen exchange, palladium-catalyzed cross-coupling, direct C-H arylation, and electrophilic aromatic substitution—to elucidate the factors governing site-selectivity. We present field-proven experimental protocols, comparative data, and mechanistic insights to empower researchers to confidently select the optimal synthetic strategy for functionalizing the C3, C4, or C5 position of the thiophene core.
The Reactive Landscape of 2-Methyl-4-bromothiophene
Understanding the regiochemical outcomes of reactions with 2-methyl-4-bromothiophene requires an appreciation of its intrinsic electronic and steric properties. The thiophene ring is a π-excessive heterocycle, meaning its α-positions (C2 and C5) are inherently more electron-rich and acidic than its β-positions (C3 and C4).
-
C2-Methyl Group: An electron-donating group (EDG) that activates the ring towards electrophilic attack, primarily directing reactivity to the ortho (C3) and para (C5) positions.
-
C4-Bromo Group: An electron-withdrawing group by induction but an electron-donating group by resonance. It is a deactivating group overall but still directs electrophilic attack to its ortho (C3 and C5) positions. It also serves as a handle for metal-halogen exchange and cross-coupling reactions.
-
C5-Position: The unsubstituted α-position is the most electronically activated and sterically accessible site for both deprotonation and electrophilic attack.
-
C3-Position: The β-position is less reactive than C5 and is sterically shielded by the adjacent C2-methyl group.
This interplay of directing effects and inherent ring reactivity dictates which reaction pathway will dominate under a given set of conditions.
Caption: Key reactive sites on the 2-methyl-4-bromothiophene scaffold.
Kinetic vs. Thermodynamic Control: Metal-Halogen Exchange vs. C-H Deprotonation
When employing strong organolithium bases, a critical competition arises between two pathways: lithium-halogen exchange at the C4-Br bond and direct deprotonation (metalation) of a C-H bond. The outcome is a classic example of kinetic control.
-
Lithium-Halogen Exchange: This is an extremely fast, kinetically favored process, particularly at low temperatures (-78 °C).[1] The reaction proceeds through an 'ate' complex, and the rate generally follows the trend I > Br > Cl. With reagents like n-butyllithium (n-BuLi), exchange with the C-Br bond is the overwhelmingly dominant pathway, providing clean access to the 2-methylthiophen-4-yl)lithium intermediate.
-
Direct C-H Deprotonation: This pathway is governed by the kinetic acidity of the ring protons. For thiophenes, the α-protons are significantly more acidic than the β-protons.[2] Therefore, if deprotonation were to occur, it would happen selectively at the C5 position. However, this process is generally slower than lithium-halogen exchange with common alkyllithiums.
Comparative Experimental Outcomes
The data below illustrates the definitive selectivity of metal-halogen exchange over deprotonation under standard conditions.
| Reaction Type | Reagent (eq.) | Temp. (°C) | Major Intermediate | Subsequent Product (with Me₃SiCl) | Yield (%) |
| Metal-Halogen Exchange | n-BuLi (1.1) | -78 | 2-methylthiophen-4-yl)lithium | (2-methylthiophen-4-yl)trimethylsilane | >95 |
| Attempted Deprotonation | n-BuLi (1.1) | -78 | 2-methylthiophen-4-yl)lithium | (2-methylthiophen-4-yl)trimethylsilane | >95 |
As the table shows, even when attempting to favor deprotonation, the kinetic preference for lithium-bromine exchange prevails.
Caption: Competing pathways for the reaction of n-BuLi with the substrate.
Protocol 1: Selective C4-Functionalization via Lithium-Halogen Exchange
This protocol describes a self-validating workflow for the generation of the C4-lithiated species and subsequent trapping with an electrophile.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 2-methyl-4-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.3 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A successful exchange is often indicated by the formation of a precipitate.
-
Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise.
-
Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product by column chromatography. Confirm the regioselectivity via ¹H NMR analysis by observing the disappearance of the C4-proton signal and the appearance of new signals corresponding to the coupled electrophile.
Robust C-C Bond Formation: Palladium-Catalyzed Cross-Coupling at C4
The C4-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the reliable formation of C-C bonds. The Suzuki-Miyaura, Stille, and Negishi reactions are all effective, with the choice often depending on the required functional group tolerance and the availability and toxicity of the organometallic reagent.[3][4][5][6]
-
Suzuki-Miyaura Coupling: Employs stable, non-toxic organoboron reagents. It is highly versatile and tolerant of a wide range of functional groups.[3]
-
Stille Coupling: Uses organotin reagents. While highly effective and tolerant of functional groups, the toxicity of stannanes is a significant drawback.[5][6]
-
Negishi Coupling: Utilizes organozinc reagents, which are more reactive than their boron or tin counterparts, often leading to faster reactions.[4]
Comparative Performance: Suzuki vs. Stille Coupling
This table compares the typical performance for the coupling of 2-methyl-4-bromothiophene with phenylboronic acid (Suzuki) or tributyl(phenyl)stannane (Stille).
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| Stille | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 80-90 |
Both methods provide excellent yields, confirming that the C4 position is reliably functionalized. The choice of the Suzuki reaction is often preferred due to its use of less toxic reagents.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
A Comparative Guide to Ni-catalyzed vs. Pd-catalyzed Coupling of Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-carbon bonds remains a cornerstone, particularly for the synthesis of complex organic molecules relevant to the pharmaceutical and materials science sectors. Thiophene moieties are privileged scaffolds in a vast array of functional materials and biologically active compounds. The functionalization of bromothiophenes via cross-coupling reactions is a powerful and frequently employed strategy. For decades, palladium has been the dominant catalyst for these transformations. However, the lower cost and unique reactivity of nickel have positioned it as a compelling alternative. This guide provides a comprehensive comparative analysis of nickel- and palladium-catalyzed cross-coupling reactions of bromothiophenes, offering insights into catalyst selection, reaction optimization, and mechanistic underpinnings to empower researchers in their synthetic endeavors.
At a Glance: Key Differences Between Nickel and Palladium Catalysis
While both nickel and palladium are Group 10 metals and share fundamental mechanistic steps in cross-coupling, their distinct electronic and physical properties give rise to significant differences in their catalytic behavior.
| Feature | Nickel Catalysis | Palladium Catalysis |
| Cost | Lower, more earth-abundant.[1][2] | Higher, precious metal. |
| Reactivity | Generally more reactive, can activate more challenging bonds (e.g., C-Cl). | Highly effective, but may require more forcing conditions for less reactive substrates. |
| Oxidation States | Readily accesses Ni(0), Ni(I), Ni(II), and Ni(III) states, enabling diverse mechanistic pathways, including single-electron transfer (SET).[3][4] | Predominantly cycles between Pd(0) and Pd(II) states. Higher oxidation states are less common.[4][5] |
| Functional Group Tolerance | Can be more sensitive to coordinating functional groups, which can sometimes lead to catalyst inhibition.[6][7][8] | Generally exhibits broader functional group tolerance.[6][8] |
| Ligand Effects | Highly sensitive to ligand choice, which can dramatically influence reactivity and selectivity. | Well-established ligand systems provide predictable outcomes. |
| Air/Moisture Sensitivity | Ni(0) complexes are often more sensitive to air and moisture, requiring more stringent inert atmosphere techniques. | Many Pd(0) and Pd(II) precatalysts are air- and moisture-stable. |
Mechanistic Divergence: A Tale of Two Catalytic Cycles
The fundamental catalytic cycle for both nickel- and palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. However, the nuances of these steps and the accessibility of different oxidation states lead to distinct mechanistic pathways.
The Classic Pd(0)/Pd(II) Cycle
The palladium-catalyzed cross-coupling of bromothiophenes is well-understood to proceed primarily through a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the carbon-bromine bond of the bromothiophene to form a Pd(II) intermediate.[9][10]
-
Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, or organomagnesium reagent) transfers its organic group to the palladium center, displacing the bromide.[9][10]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[9][10]
The Multifaceted Nickel Catalysis: Beyond Ni(0)/Ni(II)
Nickel's greater propensity to access odd-electron oxidation states, particularly Ni(I) and Ni(III), opens up alternative mechanistic pathways.[3][4] While a Ni(0)/Ni(II) cycle analogous to palladium's is operative, Ni(I)/Ni(III) cycles and radical pathways are also frequently invoked.
The involvement of single-electron transfer (SET) mechanisms can lead to radical intermediates, offering reactivity patterns distinct from the two-electron processes that dominate palladium chemistry. This can be particularly advantageous for activating traditionally less reactive electrophiles.
Head-to-Head Comparison: Suzuki-Miyaura, Stille, and Kumada Couplings
The choice between nickel and palladium catalysis is highly dependent on the specific cross-coupling reaction being performed. Below is a comparative analysis of their performance in three major classes of cross-coupling reactions for the functionalization of bromothiophenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most widely used C-C bond-forming reactions.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are robust and well-established for this transformation.[11] Nickel catalysts, such as NiCl₂(dppp) or NiCl₂(dppf), are often cheaper and can be more effective for coupling with aryl chlorides, though they may require more careful optimization.
-
Ligand: For palladium, phosphine ligands like PPh₃ and dppf are common, balancing catalyst stability and activity. For nickel, bidentate phosphines like dppf are also frequently used, and have been the subject of direct comparative studies against their palladium counterparts.
-
Base: A base is crucial for the activation of the organoboron species. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and its optimization is often necessary.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Comparative Performance Data (Suzuki-Miyaura Coupling of Bromothiophenes):
| Catalyst System | Bromothiophene Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | Arylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 27-63 | [12] |
| PdCl₂(dppf) | 3-bromothiophene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 95 | |
| NiCl₂(dppf) | 3-bromothiophene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 92 | [1] |
| NiCl₂(PCy₃)₂ | Heteroaryl bromides | Heteroarylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 75-99 | [13] |
Stille Coupling
The Stille coupling employs organostannane reagents, which are known for their high functional group tolerance and stability to air and moisture.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd₂(dba)₃ are the most common for Stille couplings.[14][15] Nickel catalysis for Stille reactions is less developed, partly due to the slower transmetalation from tin to nickel.
-
Ligand: For palladium, phosphine ligands like PPh₃ or P(o-tol)₃ are often used to enhance catalytic activity.
-
Solvent: Aprotic polar solvents like DMF or dioxane, or nonpolar solvents like toluene, are typically used.
-
Additives: In some cases, additives like LiCl can accelerate the transmetalation step.
Comparative Performance Data (Stille Coupling of Bromothiophenes):
| Catalyst System | Bromothiophene Substrate | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3,4-dibromothiophene | Tributyl(phenyl)stannane | Toluene | 100 | 12 | 85 | [14] |
| PdCl₂(PPh₃)₂ | 3,4-dibromothiophene | Tributyl(2-thienyl)stannane | DMF | 90 | 16 | 78 | [14] |
| Pd₂(dba)₃/P(o-tol)₃ | 3,4-dibromothiophene | Tributyl(vinyl)stannane | Dioxane | 100 | 8 | 92 | [14] |
| NiCl₂(dppe) | Aryl mesylates | PhSnBu₃ | Dioxane | 80 | 12 | Low (homocoupling) |
Kumada Coupling
The Kumada coupling utilizes highly reactive Grignard reagents (organomagnesium halides).
Causality Behind Experimental Choices:
-
Catalyst: Both nickel and palladium catalysts are effective for Kumada couplings. Nickel catalysts, such as NiCl₂(dppp), are particularly common and were used in the original reports of this reaction.
-
Ligand: Bidentate phosphine ligands like dppp and dppe are frequently employed to stabilize the catalyst and promote efficient coupling.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required due to the high reactivity of the Grignard reagents.
-
Reaction Conditions: Kumada couplings are often performed at or below room temperature and under strictly anhydrous and anaerobic conditions.
Comparative Performance Data (Kumada Coupling of Bromothiophenes):
| Catalyst System | Bromothiophene Substrate | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | 2-bromothiophene | Alkyl-MgBr | THF | rt | 2 | >90 | |
| NiCl₂(dppe) | 3-bromothiophene | Aryl-MgBr | THF | reflux | 12 | 85-95 | |
| PdCl₂(dppf) | 3-bromothiophene | Alkyl-MgCl | THF | rt | 4 | 80-90 | |
| NiCl₂(IMes) | Bromothiophene | t-BuMgCl | THF | -10 | 0.5 | 60-90 | [7] |
Experimental Protocols
Synthesis of a Common Precatalyst: [NiCl₂(dppp)]
This protocol describes the synthesis of a versatile and air-stable nickel precatalyst.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous Ethanol
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add NiCl₂·6H₂O (1.0 eq) and dppp (1.0 eq).
-
Add anhydrous ethanol to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. A bright red precipitate will form.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with ethanol and then diethyl ether.
-
Dry the product under vacuum to yield [NiCl₂(dppp)] as a red powder.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. topi.is.cuni.cz [topi.is.cuni.cz]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Single-Electron Transmetalation via Photoredox/Nickel Dual Catalysis: Unlocking a New Paradigm for sp3–sp2 Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Bromo-2-methylthiophene: A Comparative Review of a Versatile Heterocyclic Building Block
For the discerning researcher in organic synthesis, materials science, and drug development, the selection of the appropriate heterocyclic building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate performance of the target molecule. Among the plethora of thiophene derivatives, 4-Bromo-2-methylthiophene has emerged as a reagent of significant interest. This guide provides an in-depth, objective comparison of this compound with its isomeric counterparts and other related building blocks, supported by experimental data and established chemical principles. We will delve into the causality behind its reactivity and explore its applications in key areas, offering field-proven insights for the practicing scientist.
The Strategic Advantage of this compound: A Reactivity and Regioselectivity Perspective
The utility of a brominated thiophene in cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. The position of the bromine and any additional substituents on the thiophene ring dictates the ease of oxidative addition to a palladium(0) catalyst, often the rate-determining step in popular reactions like the Suzuki-Miyaura and Stille couplings.
This compound presents a unique combination of electronic and steric factors. The methyl group at the 2-position is an electron-donating group, which generally increases the electron density of the thiophene ring. However, the bromine at the 4-position is sufficiently removed from the steric bulk of the methyl group, allowing for relatively facile access by a bulky palladium catalyst.
To understand the practical implications of this structure, a comparison with other brominated methylthiophene isomers is essential. While direct, head-to-head comparative studies under identical conditions are scarce in the literature, we can synthesize a robust comparison based on established principles of thiophene chemistry and data from analogous systems.
Table 1: Comparative Reactivity of Brominated Methylthiophene Isomers in Palladium-Catalyzed Cross-Coupling Reactions
| Isomer | Expected Relative Reactivity | Rationale |
| This compound | High | The bromine at the 4-position is sterically accessible. The electron-donating methyl group at the 2-position can activate the ring towards oxidative addition. |
| 5-Bromo-2-methylthiophene | High | The bromine at the 5-position (an α-position) is generally highly reactive in thiophenes due to the electronic nature of the ring. |
| 3-Bromo-2-methylthiophene | Moderate to High | The bromine is at a β-position, which is typically less reactive than an α-position. However, the adjacent methyl group can influence reactivity. |
| 2-Bromo-3-methylthiophene | Moderate | The bromine at the 2-position is sterically hindered by the adjacent methyl group at the 3-position, which can decrease the rate of oxidative addition. |
This predicted reactivity trend is crucial for synthetic planning. For instance, when a rapid and high-yielding coupling is desired, this compound and 5-Bromo-2-methylthiophene are often superior choices compared to their sterically hindered counterparts.
Performance in Action: Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in key chemical transformations. The Suzuki-Miyaura and Stille couplings are workhorse reactions in modern organic synthesis for the formation of C-C bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is favored for its use of generally stable and less toxic boronic acids. The choice of brominated thiophene can significantly impact the reaction outcome.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
While a direct comparative study is not available, literature reports on the Suzuki coupling of various bromothiophenes allow for a synthesized comparison of expected yields.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Brominated Thiophenes with Arylboronic Acids
| Brominated Thiophene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~86% | [1] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 27-63% | [2] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | 31-46% | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Stille Coupling
The Stille coupling utilizes organostannane reagents and is often more tolerant of a wider range of functional groups.
Experimental Protocol: General Procedure for Stille Coupling of Brominated Methylthiophenes
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the brominated methylthiophene (1.0 eq.), the organostannane reagent (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and LiCl (3.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous and degassed DMF via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts. Filter through Celite, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.[4][5]
The choice between Suzuki and Stille coupling often depends on the availability and stability of the organometallic reagent and the functional group tolerance required for the specific synthesis.
Applications in Materials Science: The Gateway to High-Performance Organic Electronics
Thiophene-based polymers are at the forefront of research in organic electronics due to their tunable electronic properties and good environmental stability.[6][7] The structure of the monomeric unit, including the position of substituents, plays a crucial role in determining the properties of the resulting polymer, such as its conductivity and performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The use of this compound as a precursor allows for the synthesis of regioregular poly(2-methylthiophene) derivatives. The regiochemistry of the polymer backbone is critical for achieving high charge carrier mobility, as it influences the planarity of the polymer chain and the degree of π-π stacking in the solid state. While specific performance data for polymers derived exclusively from this compound is not extensively reported in direct comparison to its isomers, the principles of polymer design suggest that its relatively unhindered 4-position would be advantageous for achieving a well-ordered polymer structure.
Table 3: Representative Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)
| Polymer/Small Molecule | Mobility (cm²/Vs) | On/Off Ratio | Fabrication Method | Reference |
| Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | 10⁵ - 10⁶ | Solution Processing | [8][9] |
| Pentacene | up to 3.0 | > 10⁶ | Vacuum Deposition | [9] |
| Alkyl-substituted Thiophene Oligomers | up to 2.75 | > 10⁶ | Solution Processing | [8] |
The development of new thiophene-based materials is a dynamic field, and building blocks like this compound are essential for creating the next generation of high-performance organic electronic devices.[10][11][12]
Role in Pharmaceutical and Agrochemical Synthesis
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and agrochemicals. The ability to functionalize the thiophene ring at specific positions is key to tuning the biological activity of these molecules. Derivatives of this compound have shown potential anti-inflammatory, antifungal, and antibacterial properties.[13] The presence of a bromine atom provides a handle for introducing diverse functionalities through cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.
For example, the synthesis of novel N-(thiophen-2-yl) nicotinamide derivatives as potential fungicides has been reported, highlighting the importance of substituted thiophenes in developing new crop protection agents.[14]
Conclusion and Future Outlook
This compound stands out as a versatile and strategically valuable building block in organic synthesis. Its favorable reactivity profile in key cross-coupling reactions, stemming from a combination of electronic and steric factors, makes it an attractive choice for the efficient construction of complex organic molecules. While direct comparative data with all its isomers is still an area ripe for further investigation, the available evidence and established chemical principles strongly support its utility.
For researchers in materials science, this compound offers a promising entry point for the synthesis of novel conductive polymers with potentially superior properties. In the realms of pharmaceutical and agrochemical development, it provides a reliable platform for the creation of diverse compound libraries to accelerate the discovery of new bioactive agents. As the demand for increasingly sophisticated and functional molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in driving innovation across the chemical sciences.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance and multifunctional organic field-effect transistors [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 14. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Understanding the Hazard Profile of 4-Bromo-2-methylthiophene
An In-Depth Guide to the Proper Disposal of 4-Bromo-2-methylthiophene
Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a combustible liquid classified with specific health risks that dictate its handling and disposal requirements.[1] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Serious Eye Damage | Category 1 | Causes irreversible eye damage.[1][2][3] |
| Combustible Liquid | Category 3 (Flash Point: 68°C / 154.4°F) | Can ignite under elevated temperatures.[1][2][3] |
The causality behind these classifications informs the necessary precautions. The acute oral toxicity necessitates preventing ingestion through strict hygiene practices, while the serious eye damage potential mandates the use of robust eye and face protection. Its combustible nature requires the elimination of ignition sources during handling and storage.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe disposal is the proactive mitigation of exposure risks. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling and aliquoting of this compound and its waste must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent the inhalation of vapors.[3][4]
-
Ventilation: The storage and waste accumulation areas must be well-ventilated to avoid the buildup of potentially hazardous vapors.[5][6]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[3][7]
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes that can cause serious eye damage.[1][4]
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][8]
-
Protective Clothing: A flame-retardant and antistatic lab coat should be worn, fully buttoned, to protect skin and clothing.[2]
-
Respiratory Protection: If there is a risk of vapor inhalation, particularly outside of a fume hood during a spill, a respirator with a suitable filter (e.g., type ABEK EN14387) is necessary.[1]
The Core Principle: Waste Segregation
The cornerstone of proper chemical waste management is rigorous segregation. This compound is a halogenated organic compound .[9] As such, it must never be mixed with other waste streams.
Why Segregation is Critical:
-
Regulatory Compliance: Environmental regulations mandate the separate disposal of halogenated organic compounds, which are often subject to specific treatment processes like high-temperature incineration.[9]
-
Safety: Mixing halogenated compounds with incompatible chemicals can lead to dangerous reactions. This compound is incompatible with:
-
Disposal Efficacy: Segregation ensures that the waste stream sent to a treatment facility has a known composition, allowing for a safe and effective disposal process.
The following diagram illustrates the decision-making workflow for proper chemical waste segregation in the laboratory.
Caption: Decision workflow for segregating laboratory chemical waste.
Step-by-Step Disposal Protocol
Follow this protocol for the collection and disposal of waste containing this compound.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a designated, sealable, and chemically resistant container for "Halogenated Organic Waste."[4][5] The container must be in good condition, with no cracks or leaks.
-
Initial Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[4][5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The associated hazards (e.g., "Combustible," "Acutely Toxic," "Corrosive").
-
The date of accumulation start.
-
Step 2: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator. The SAA must be in a secondary containment tray to capture any potential leaks.
-
Filling: Add waste to the container using a funnel to prevent spillage on the container's exterior. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]
-
Keep Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[2][5]
Step 3: Disposing of Contaminated Materials
-
Solid Waste: Any lab supplies contaminated with this compound, such as pipette tips, gloves, or absorbent pads, must be considered hazardous solid waste.[5]
-
Collection: Collect these materials in a separate, clearly labeled, and sealed container or bag designated for "Halogenated Solid Waste."
Step 4: Arranging for Final Disposal
-
Full Containers: Once the waste container is full (or waste is no longer being generated), complete the hazardous waste label with the final amounts of each component.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the chemical down the drain or in regular trash.[7]
-
Transportation: Final disposal will be carried out by a licensed hazardous waste management company, typically via high-temperature incineration, which is the standard for halogenated organic compounds.[9][11]
Emergency Procedures: Spill and Exposure Response
Small Spill (Contained within a fume hood):
-
Ensure PPE is worn, including respiratory protection if necessary.[4]
-
Contain the spill with an inert absorbent material like Chemizorb®, sand, or vermiculite.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container for disposal.[3][5]
-
Clean the affected area thoroughly.
Large Spill (Outside of a fume hood):
-
Alert others in the vicinity and activate the fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team or EHS (and 911 if necessary) from a safe location.[4]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
In all cases of exposure, report the incident to your supervisor and EHS department and provide the Safety Data Sheet (SDS) to medical personnel.[2][3]
References
- 1. This compound 97 29421-92-9 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. ethz.ch [ethz.ch]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Mastering the Safe Handling of 4-Bromo-2-methylthiophene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. 4-Bromo-2-methylthiophene, a versatile building block in organic synthesis, requires a comprehensive understanding of its properties to ensure its safe and effective use in the laboratory. This guide provides essential, in-depth procedural information, moving beyond a simple checklist to instill a deep-seated culture of safety and precision.
Understanding the Hazard Profile of this compound
Before any handling, a thorough risk assessment is critical. This compound (CAS No. 29421-92-9) presents several key hazards that dictate the necessary safety protocols.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1]
The primary routes of exposure are ingestion and direct contact with the eyes. While inhalation toxicity is not classified as a primary hazard, the vapor of any chemical should be handled with care. Understanding these specific risks is the foundation for selecting the appropriate Personal Protective Equipment (PPE) and designing a safe experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles and a full-face shield | Causality: The classification of "Causes serious eye damage" (H318) necessitates robust eye protection.[1] Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes from all angles. A full-face shield worn over the goggles offers a secondary layer of protection for the entire face, which is crucial when transferring the liquid or during any operation with a heightened risk of splashing. |
| Hands | Double-gloving with Nitrile gloves (for incidental contact) or Butyl rubber gloves (for direct handling) | Causality: While this compound is not classified as a skin irritant, prudent practice for handling any organic chemical, particularly a halogenated one, is to prevent all skin contact. For short-duration tasks with a low probability of a splash, such as weighing a small, sealed quantity, double-gloving with standard nitrile laboratory gloves is acceptable. For tasks involving direct handling, open transfers, or a higher risk of a splash, more robust gloves like butyl rubber are recommended due to their high resistance to a wide range of organic compounds.[2] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[3] |
| Body | Chemical-resistant laboratory coat | Causality: A standard cotton lab coat may absorb chemical splashes, holding the substance against the skin. A chemical-resistant lab coat, typically made of polyester or a poly-cotton blend, will offer better protection against splashes of this compound. It should be fully buttoned with the sleeves rolled down. |
| Respiratory | NIOSH-approved half-mask respirator with organic vapor cartridges | Causality: While not acutely toxic via inhalation, working with any volatile organic compound requires measures to prevent respiratory exposure. All handling of this compound should be performed within a certified chemical fume hood. In situations where a fume hood is not available or as a supplementary precaution during large-volume transfers, a NIOSH-approved half-mask respirator fitted with organic vapor (OV) cartridges is necessary.[4][5][6] These cartridges contain activated carbon that adsorbs the organic vapors.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic and well-rehearsed workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.
Pre-Operational Checklist:
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly. The airflow should be unobstructed.
-
Gather all Materials: Before introducing this compound, ensure all necessary equipment (glassware, stir bars, syringes, etc.) and other reagents are present and organized within the fume hood.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Confirm they are accessible and operational. Have a spill kit readily available.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling Procedure:
-
Transfer within the Fume Hood: All transfers of this compound must be conducted inside a chemical fume hood to contain any vapors.
-
Controlled Dispensing: When weighing or measuring the liquid, do so carefully to avoid splashes. Use a clean, compatible container.
-
Maintain Container Integrity: Keep the container of this compound tightly sealed when not in use.
-
Situational Awareness: Remain vigilant throughout the handling process. Avoid rushing and be mindful of your movements and the placement of equipment.
Post-Handling Protocol:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
-
Proper Doffing of PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
Emergency Procedures: Planning for the Unexpected
Chemical Spill Response:
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing your full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.[7]
-
For spills of brominated compounds, the absorbent material can be treated with a solution of sodium thiosulfate to neutralize the reactive bromine.[7]
-
Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and prevent re-entry.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
-
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: While not classified as a skin irritant, in case of contact, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if any irritation develops.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the protection of the environment.
-
Waste Segregation: this compound and any materials contaminated with it are considered halogenated organic waste. This waste stream must be kept separate from non-halogenated organic waste.[9][10][11][12]
-
Waste Containers: Use a designated, properly labeled, and sealed container for all liquid waste containing this compound.[7][9]
-
Solid Waste: All contaminated solid materials, including gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.[7]
-
Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your environmental health and safety department for specific guidance on waste pickup and disposal.
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
Caption: A flowchart outlining the key stages of safely handling this compound.
By internalizing the principles and following the detailed protocols outlined in this guide, you can confidently and safely incorporate this compound into your research, contributing to a secure and productive laboratory environment.
References
- 1. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 3m.com [3m.com]
- 5. theridgepro.com [theridgepro.com]
- 6. cleanflow.net [cleanflow.net]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
